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  • Product: Fmoc-DL-ethionine
  • CAS: 1396988-59-2

Core Science & Biosynthesis

Foundational

Fmoc-DL-Ethionine: Chemical Properties, Mechanistic Utility, and SPPS Integration in Peptidomimetic Drug Development

Executive Summary As a Senior Application Scientist, I approach the integration of non-proteinogenic amino acids not merely as a synthetic substitution, but as a strategic perturbation of biological systems. Fmoc-DL-ethi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach the integration of non-proteinogenic amino acids not merely as a synthetic substitution, but as a strategic perturbation of biological systems. Fmoc-DL-ethionine is a synthetically critical, orthogonally protected building block used in Solid-Phase Peptide Synthesis (SPPS). As the S-ethyl analog of methionine, ethionine acts as a potent metabolic antagonist. By incorporating Fmoc-DL-ethionine into peptide sequences, researchers can synthesize advanced peptidomimetics, probe epigenetic methylation pathways, and evaluate complex structure-activity relationships (SAR) in drug discovery pipelines.

Physicochemical Profiling

Understanding the quantitative physical properties of Fmoc-DL-ethionine is the first step in predicting its behavior during solvation and coupling. The racemic (DL) nature of this reagent makes it particularly useful in early-stage SAR screening, allowing for the simultaneous evaluation of multiple diastereomeric peptide products before chiral resolution.

PropertyValue
Chemical Name N-alpha-(9-Fluorenylmethyloxycarbonyl)-DL-ethionine
CAS Number 1396988-59-2 ([1])
Molecular Formula C21H23NO4S ([2])
Molecular Weight 385.48 g/mol ([3])
Appearance White to off-white powder
Solubility Soluble in DMF, DMSO, and DCM
Stereochemistry Racemic mixture (DL)

Mechanistic Rationale: The Ethionine-Methionine Antagonism

The biological utility of ethionine lies in its structural mimicry of methionine. To leverage ethionine in drug development, one must understand the causality of its metabolic toxicity.

In normal cellular metabolism, Methionine Adenosyltransferase (MAT) converts methionine into S-adenosylmethionine (SAM), the universal methyl donor for epigenetic regulation ([4]). When ethionine is introduced into a biological system—either as a free amino acid or cleaved from a prodrug peptide—MAT mistakenly utilizes it as a substrate, converting it into S-adenosylethionine (SAE) ([5]).

The Causality of Toxicity: SAE is a highly inefficient substrate for downstream methyltransferases. Because it cannot be readily utilized, SAE accumulates in the cell, trapping adenosine. This adenosine trapping leads to a rapid, profound depletion of intracellular ATP, triggering energy stress and shutting down protein synthesis ([5]). Furthermore, the competitive blockade of methyltransferases halts DNA and histone methylation, altering the epigenome ([4]).

SAM_Pathway Methionine L-Methionine MAT Methionine Adenosyltransferase (MAT) + ATP Methionine->MAT Ethionine Ethionine (Antagonist) Ethionine->MAT SAM S-Adenosylmethionine (SAM) MAT->SAM Normal SAE S-Adenosylethionine (SAE) MAT->SAE Aberrant MTases Methyltransferases SAM->MTases SAE->MTases Inhibition Methylation Blockade & ATP Depletion SAE->Inhibition MTases->Inhibition Competitive Inhibition

Metabolic interference of ethionine competing with methionine, forming SAE and depleting ATP.

Solid-Phase Peptide Synthesis (SPPS) Protocol

To incorporate Fmoc-DL-ethionine into a peptide, the synthetic protocol must be robust and self-validating. The extended ethyl chain of ethionine introduces slight steric bulk compared to methionine, necessitating optimized coupling conditions.

Microwave-Assisted SPPS Workflow

Objective: High-efficiency coupling of the sterically demanding ethyl-thioether analog. Materials: Rink Amide AM resin, Fmoc-DL-ethionine, HATU, DIPEA, DMF, Piperidine, TFA, TIPS.

Step 1: Fmoc Deprotection

  • Action: Treat the peptidyl-resin with 20% (v/v) piperidine in DMF for 2 x 5 minutes.

  • Causality: Piperidine acts as a secondary amine base to deprotonate the acidic fluorene ring of the N-terminal Fmoc group. This initiates a rapid E1cB beta-elimination mechanism, releasing dibenzofulvene (DBF). Excess piperidine scavenges DBF to form a stable adduct, permanently preventing it from re-alkylating the peptide chain.

Step 2: Pre-Activation and Coupling

  • Action: Dissolve 4.0 equivalents of Fmoc-DL-ethionine and 3.9 equivalents of HATU in minimal DMF. Add 8.0 equivalents of DIPEA. React with resin for 45 minutes at room temperature.

  • Causality: HATU is selected over standard carbodiimides (like DIC) because it rapidly forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, overcoming the slight steric hindrance of the ethyl group. The substoichiometric ratio of HATU (3.9 eq) relative to the amino acid (4.0 eq) is a critical safeguard; it prevents unreacted HATU from guanidinylating the free N-terminus of the resin, a fatal side reaction that permanently terminates chain elongation.

Step 3: Self-Validating Quality Control (Kaiser Test)

  • Action: Extract a micro-aliquot of resin beads, wash with EtOH, and apply Ninhydrin, Phenol, and KCN solutions. Heat at 120°C for 3 minutes.

  • Causality: A self-validating system requires empirical proof of reaction completion before proceeding. The Kaiser test reacts exclusively with free primary amines. A yellow/colorless result (negative) validates that >99% of the amines have been successfully acylated by Fmoc-DL-ethionine. A blue result (positive) indicates incomplete coupling, triggering an automatic re-coupling cycle to ensure sequence integrity.

Step 4: Global Cleavage and Scavenging

  • Action: Treat the resin with a cleavage cocktail of TFA/TIPS/H2O (95:2.5:2.5 v/v/v) for 2 hours.

  • Causality: Trifluoroacetic acid (TFA) cleaves the peptide from the solid support. Triisopropylsilane (TIPS) is mandatory here as a carbocation scavenger. Without TIPS, the highly reactive carbocations generated during global deprotection would indiscriminately alkylate the electron-rich thioether of the ethionine side chain, destroying the final product yield.

SPPS_Workflow Resin Peptidyl-Resin Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Coupling Coupling (Fmoc-DL-Ethionine) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Kaiser Kaiser Test (Validation) Wash2->Kaiser Kaiser->Coupling Positive (Incomplete) Cleavage TFA Cleavage Kaiser->Cleavage Negative (Complete)

Self-validating SPPS workflow for Fmoc-DL-ethionine coupling with Kaiser test verification.

Applications in Drug Discovery

The strategic incorporation of Fmoc-DL-ethionine is highly prevalent in the design of pseudopeptides and peptidomimetics . For instance, in the development of Melanin-concentrating hormone receptor 1 (MCH-R1) antagonists—which are investigated as peripheral anti-obesity agents—native residues are systematically replaced with non-proteinogenic analogs like ethionine ([6]).

Replacing methionine with ethionine serves two purposes:

  • Metabolic Stability: The ethyl group alters the oxidation potential of the thioether, often enhancing the in vivo half-life of the peptide against oxidative degradation.

  • Receptor Affinity: The slight increase in hydrophobicity and steric volume can be used to probe the binding pocket of target receptors, optimizing the binding affinity (Ki) in the picomolar range ([6]).

References

  • Chemsigma. "1396988-59-2 Fmoc-DL-ethionine".
  • Tetrahedron Scientific. "Products: Cas Index".
  • ABCR Gute Chemie. "AB525872 | CAS 1562431-51-9".
  • National Institutes of Health (PMC). "MCH-R1 Antagonist GPS18169, a Pseudopeptide, Is a Peripheral Anti-Obesity Agent in Mice".
  • Bioscientifica. "Mitochondria in early development: linking the microenvironment, metabolism and the epigenome".
  • Benchchem. "Ethionine: A Comprehensive Technical Guide to its...".

Sources

Exploratory

Synthesis and Purification of Fmoc-DL-ethionine: A Comprehensive Technical Guide

Executive Summary Fmoc-DL-ethionine (CAS: 1396988-59-2) is a critical unnatural amino acid building block utilized in solid-phase peptide synthesis (SPPS) and peptidomimetic drug development[1]. As the ethyl homolog of m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fmoc-DL-ethionine (CAS: 1396988-59-2) is a critical unnatural amino acid building block utilized in solid-phase peptide synthesis (SPPS) and peptidomimetic drug development[1]. As the ethyl homolog of methionine, ethionine allows researchers to probe methionine-dependent signaling pathways and enzymatic interactions without triggering identical metabolic processing. This whitepaper details the mechanistic rationale, step-by-step synthesis, and self-validating purification protocols required to produce high-purity Fmoc-DL-ethionine.

Mechanistic Causality: The Fmoc Protection Strategy

The installation of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group onto the α -amine of DL-ethionine is achieved via Schotten-Baumann conditions[2]. To ensure a robust, high-yield reaction, specific chemical parameters must be strictly controlled:

  • Reagent Selection (Fmoc-OSu vs. Fmoc-Cl): While is highly reactive, it is an acid chloride prone to moisture degradation and often drives the unproductive formation of oligopeptides via mixed anhydride intermediates[2][3]. (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) is selected as the electrophile because this succinimide carbonate offers superior stability, resists rapid hydrolysis, and yields significantly higher purity of the protected amino acid[2][4].

  • Co-Solvent System and pH Control: The reaction utilizes a 1:1 (v/v) water/acetone mixture. DL-ethionine is water-soluble, whereas Fmoc-OSu requires an organic co-solvent[5]. Acetone is ideal as it is highly miscible with water and easily removed in vacuo post-reaction. Sodium bicarbonate (NaHCO 3​ ) is employed to maintain the pH between 8.0 and 9.0. This basic environment ensures the α -amine of ethionine remains deprotonated and nucleophilic, while simultaneously neutralizing the N-hydroxysuccinimide (NHS) byproduct[2][6].

Quantitative Reaction Parameters

The following table summarizes the stoichiometric and physical data for the synthesis workflow.

Reagent / MaterialCAS NumberMolecular Weight ( g/mol )EquivalentsFunction
DL-Ethionine 67-21-0163.241.00Starting Material (Nucleophile)
Fmoc-OSu 82911-69-1337.331.05 - 1.10Fmoc Donor (Electrophile)
NaHCO₃ 144-55-884.012.00 - 2.50Base / Acid Scavenger
Acetone / Water N/AN/A1:1 (v/v)Biphasic Co-solvent
Fmoc-DL-ethionine 1396988-59-2385.48N/ATarget Product

Experimental Protocol: Synthesis Workflow

This protocol is adapted from standard for unnatural amino acids[5][7].

Step-by-Step Synthesis:

  • Preparation of the Amino Acid Solution: Suspend DL-ethionine (1.0 eq) in a 1:1 mixture of distilled water and acetone (approx. 10 mL per gram of amino acid).

  • Base Addition: Add NaHCO 3​ (2.0 - 2.5 eq) to the suspension. Stir at room temperature until the amino acid is fully dissolved and the solution clarifies.

  • Temperature Control: Cool the reaction vessel to 0 °C using an ice-water bath to control the exothermic nature of the subsequent addition and minimize Fmoc-OSu hydrolysis.

  • Electrophile Addition: Dissolve Fmoc-OSu (1.05 eq) in a minimal volume of acetone. Add this solution dropwise to the reaction mixture over 30 minutes under vigorous stirring.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir continuously for 12 to 24 hours. The reaction progress can be monitored via TLC or HPLC until the ninhydrin-positive spot of the free amine disappears.

FmocSynthesis Ethionine DL-Ethionine (Nucleophile) Reaction Schotten-Baumann Reaction (0°C to RT) Ethionine->Reaction FmocOSu Fmoc-OSu (Electrophile) FmocOSu->Reaction Base NaHCO3 / H2O:Acetone (pH 8-9) Base->Reaction Product Fmoc-DL-ethionine (Target Product) Reaction->Product Byproduct N-Hydroxysuccinimide (Water-Soluble Byproduct) Reaction->Byproduct

Figure 1: Reaction workflow and logical relationship for Fmoc-DL-ethionine synthesis.

Downstream Processing: Purification Protocol

The purification of Fmoc-DL-ethionine relies on a self-validating acid-base extraction system. By manipulating the protonation state of the carboxylic acid, the target molecule can be selectively partitioned away from impurities.

Step-by-Step Purification:

  • Solvent Evaporation: Concentrate the crude reaction mixture in vacuo (rotary evaporation) at 30-35 °C to remove the acetone. The product remains in the aqueous phase as the water-soluble sodium salt.

  • Self-Validating Alkaline Wash: Wash the remaining aqueous phase twice with diethyl ether or ethyl acetate (EtOAc).

    • Causality Insight: At pH 8-9, the Fmoc-DL-ethionine carboxylate remains trapped in the aqueous layer. Unreacted Fmoc-OSu and neutral fluorenyl degradation products (e.g., dibenzofulvene) partition into the organic layer, which is discarded. This step acts as a self-validating purification gate, guaranteeing downstream purity.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 2.0 - 3.0 using 1N HCl[5].

    • Causality Insight: Acidification protonates the carboxylate, drastically shifting the partition coefficient. The Fmoc-DL-ethionine becomes highly lipophilic, causing it to precipitate or form a milky suspension.

  • Product Extraction: Extract the acidified aqueous phase three times with EtOAc. The protonated Fmoc-DL-ethionine readily partitions into the organic phase.

  • Washing and Drying: Wash the combined EtOAc layers with distilled water (to remove residual NHS) and brine (to remove excess water). Dry the organic layer over anhydrous sodium sulfate (Na 2​ SO 4​ ).

  • Concentration and Crystallization: Filter the drying agent and concentrate the filtrate in vacuo to yield a crude solid. Recrystallize the solid from an EtOAc/Hexanes mixture to obtain pure Fmoc-DL-ethionine as a white to off-white crystalline powder.

Purification Crude Aqueous Reaction Mixture (pH 8-9) Wash1 Alkaline Wash (Ether) Removes Neutral Impurities Crude->Wash1 Acidify Acidification (1N HCl) Adjust to pH 2-3 Wash1->Acidify Extract Extraction (EtOAc) Isolates Target Acidify->Extract Wash2 Wash & Dry (Water, Brine, Na2SO4) Extract->Wash2 Crystallize Recrystallization (EtOAc/Hexanes) Wash2->Crystallize Pure Pure Fmoc-DL-ethionine Crystallize->Pure

Figure 2: Step-by-step downstream purification workflow for Fmoc-DL-ethionine.

Analytical Validation

To ensure the synthesized Fmoc-DL-ethionine meets the rigorous standards required for peptide synthesis, the following analytical validations are required:

  • HPLC (High-Performance Liquid Chromatography): Run on a C18 reverse-phase column using a gradient of Water/Acetonitrile (with 0.1% TFA). A single sharp peak indicates the absence of oligomeric byproducts or free ethionine.

  • 1H-NMR (Proton Nuclear Magnetic Resonance): Conducted in DMSO-d6. Key diagnostic peaks include the fluorenyl aromatic protons (7.3 - 7.9 ppm), the Fmoc CH 2​ -CH system (4.2 - 4.3 ppm), and the characteristic ethyl side-chain protons of ethionine (a triplet around 1.1 ppm and a quartet around 2.5 ppm).

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Expected m/z [M+H] + for C 21​ H 23​ NO 4​ S is approximately 386.1.

References

  • Total Synthesis. "Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism". Available at:[Link]

  • NBInno. "The Comprehensive Guide to Fmoc-OSu: Properties, Handling, and Applications in Peptide Synthesis". Available at: [Link]

  • The Journal of Organic Chemistry (ACS Publications). "Asymmetric Synthesis of β2-Tryptophan Analogues via Friedel–Crafts Alkylation of Indoles with a Chiral Nitroacrylate". Available at:[Link]

  • MDPI. "Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group". Available at: [Link]

  • Wikidot (Lokey Lab Protocols). "Fmoc". Available at: [Link]

Sources

Foundational

Fmoc-DL-ethionine: Mechanistic Stability, Storage Protocols, and SPPS Integration

Executive SummaryFmoc-DL-ethionine (CAS: 1396988-59-2)[1] is a synthetic, non-proteinogenic amino acid widely utilized in advanced peptidomimetics, proteomics research, and drug development. As an ethyl homolog of methio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive SummaryFmoc-DL-ethionine (CAS: 1396988-59-2)[1] is a synthetic, non-proteinogenic amino acid widely utilized in advanced peptidomimetics, proteomics research, and drug development. As an ethyl homolog of methionine, it introduces unique steric and hydrophobic properties into peptide sequences. However, its dual structural vulnerabilities—the base-labile Fmoc protecting group and the oxidation-prone thioether side chain—demand rigorous handling and storage protocols. This technical guide provides a deep-dive into the causality of its degradation, quantitative storage parameters, and self-validating experimental workflows for Solid-Phase Peptide Synthesis (SPPS).

Chemical Profiling & Mechanistic Vulnerabilities

To understand the storage requirements of Fmoc-DL-ethionine, one must first analyze its molecular architecture.1[1] consists of a fluorenylmethyloxycarbonyl (Fmoc) protected amine and an ethyl thioether side chain. The degradation of this building block is driven by three primary mechanisms:

  • Thioether Oxidation: Similar to methionine, the thioether sulfur in ethionine is highly nucleophilic. Exposure to atmospheric oxygen or trace peroxides (often found in aging ethereal solvents or low-grade DMF) leads to the oxidation of the thioether to a sulfoxide, and under severe conditions, a sulfone. This alteration drastically shifts the hydrophobicity of the amino acid, potentially disrupting the secondary structure of the final peptide.

  • Autocatalytic Fmoc Cleavage: The Fmoc group is designed to be cleaved by secondary amines via an E1cB elimination mechanism. However, trace moisture or residual free amines can trigger premature deprotection during storage. This generates dibenzofulvene and free DL-ethionine. The free amino group of the deprotected ethionine then acts as a base, initiating a runaway autocatalytic degradation loop that rapidly destroys the reagent stock.

  • Acetate Contamination: Industrial purification of Fmoc-amino acids often utilizes ethyl acetate.2[2]. During SPPS, this acetic acid acts as a potent capping agent, leading to truncated peptide sequences.

Quantitative Stability & Storage Parameters

Based on3[3], the thermodynamic stability of Fmoc-DL-ethionine is heavily dependent on temperature, physical state (solid vs. solution), and environmental humidity.

Table 1: Physicochemical Properties
ParameterValue / Specification
CAS Number 1396988-59-2
Molecular Formula C21H23NO4S
Molecular Weight 385.48 g/mol
Appearance White to off-white powder
Target Purity (HPLC) ≥ 99.0%
Table 2: Empirically Validated Storage Conditions
Storage StateTemperatureMaximum Shelf LifeCritical Environmental Controls
Dry Powder (Long-term) -20°CUp to 3 YearsDesiccated, Argon/Nitrogen flushed, dark
Dry Powder (Short-term) 4°CUp to 2 YearsTightly sealed, protected from moisture
Stock Solution (DMSO/DMF) -80°C6 MonthsUse anhydrous, peroxide-free solvents
Working Solution -20°C1 MonthMinimize freeze-thaw cycles (< 3 cycles)

Experimental Protocol: Quality Control and SPPS Integration

To ensure high-fidelity peptide synthesis, researchers must employ a self-validating protocol.4[4] before committing reagents to an automated synthesizer.

Phase 1: Reagent Equilibration & Solution Preparation
  • Thermal Equilibration: Remove the Fmoc-DL-ethionine vial from -20°C storage. Crucial Causality: Do not open the vial immediately. Allow it to equilibrate to room temperature in a desiccator for at least 60 minutes. Opening a cold vial causes immediate condensation of atmospheric moisture, which hydrolyzes trace impurities and triggers the autocatalytic Fmoc cleavage loop.

  • Solvent Selection: Prepare the stock solution using exclusively anhydrous, amine-free, and peroxide-free N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).

  • Dissolution: Dissolve the powder to a standard working concentration (e.g., 0.2 M to 0.5 M). Gentle sonication may be used if the powder is highly crystalline, but avoid excessive heating (>30°C) to prevent thermal degradation.

Phase 2: Self-Validating Quality Control (QC)
  • HPLC/MS Verification: Before pooling the solution into the peptide synthesizer, run a micro-aliquot on an LC-MS system to validate structural integrity.

    • Check 1: Verify the main intact peak at [M+H]+ = 386.5.

    • Check 2: Scan for +16 Da (m/z 402.5) to rule out thioether oxidation (sulfoxide formation).

    • Check 3: Scan for dibenzofulvene (m/z 178) to rule out premature Fmoc cleavage.

Phase 3: SPPS Coupling
  • Activation: Utilize a mild, racemization-suppressing activation cocktail, such as DIC (N,N'-Diisopropylcarbodiimide) and Oxyma Pure, at a 1:1:1 molar ratio with the amino acid.

  • Coupling: Execute the coupling reaction under a nitrogen atmosphere for 45-60 minutes.

  • Resin Cleavage: Post-synthesis, cleave the peptide using a standard TFA cocktail containing strong carbocation scavengers (e.g., Reagent K: TFA/thioanisole/water/phenol/EDT) to protect the ethionine thioether from alkylation during global deprotection.

Visualizing Degradation Pathways

The following diagram maps the logical relationship between environmental stressors and the degradation vectors of Fmoc-DL-ethionine, reinforcing the necessity of the QC protocols outlined above.

G cluster_0 Oxidative Pathway cluster_1 Base-Catalyzed Pathway Fmoc Fmoc-DL-ethionine (Intact State) Ox Atmospheric O2 / Peroxides Fmoc->Ox Moist Moisture / Trace Amines Fmoc->Moist Coupling Optimal SPPS Integration Fmoc->Coupling Strict QC & Storage Sulf Ethionine Sulfoxide (Loss of Reactivity) Ox->Sulf Cleav Des-Fmoc Ethionine + Dibenzofulvene Moist->Cleav

Caption: Mechanistic degradation pathways of Fmoc-DL-ethionine and the requirement for strict QC.

References

  • Chemsigma. "1396988-59-2 Fmoc-DL-ethionine".[Link]

  • NIH PMC. "Advances in Fmoc solid-phase peptide synthesis".[Link]

Sources

Exploratory

Comprehensive Technical Guide on Fmoc-DL-Ethionine: Physicochemical Profiling, Safety Data, and Synthetic Applications

Executive Summary Fmoc-DL-ethionine is a specialized, non-proteinogenic amino acid derivative utilized primarily in solid-phase peptide synthesis (SPPS). As the ethylthio analog of methionine, it provides researchers wit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fmoc-DL-ethionine is a specialized, non-proteinogenic amino acid derivative utilized primarily in solid-phase peptide synthesis (SPPS). As the ethylthio analog of methionine, it provides researchers with a unique structural probe to investigate methionine-dependent biological pathways, alter peptide hydrophobicity, and engineer peptides resistant to cyanogen bromide (CNBr) cleavage. However, the parent compound, ethionine, is a potent antimetabolite and hepatotoxin. This whitepaper synthesizes the physicochemical properties, critical safety data, and optimized experimental protocols for handling and incorporating Fmoc-DL-ethionine into peptide sequences, ensuring both scientific rigor and laboratory safety.

Physicochemical Profiling and Identification

Fmoc-DL-ethionine is a racemic mixture of the D- and L-enantiomers. In drug development, utilizing a DL-racemate during SPPS intentionally generates diastereomeric peptide libraries, which is a powerful strategy for high-throughput Structure-Activity Relationship (SAR) screening.

Table 1: Core Chemical Identifiers and Physicochemical Data

ParameterData / Specification
Chemical Name N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-S-ethylhomocysteine
CAS Registry Number 1396988-59-2[1]
Molecular Formula C₂₁H₂₃NO₄S
Molecular Weight 385.48 g/mol
Appearance White to off-white powder
SMILES String O=C(O)C(CCSCC)NC(OCC1C2=C(C3=C1C=CC=C3)C=CC=C2)=O
Solubility Soluble in DMF, NMP, and DMSO; Insoluble in water

Toxicological Risk Assessment & Safety Data (SDS Analysis)

A fundamental principle of chemical safety is understanding the latent risks of protected derivatives. While Fmoc-protected amino acids are generally treated as low-hazard materials during routine handling, the biological activity of the parent amino acid must dictate the overarching risk assessment.

GHS Classification of the Fmoc Derivative

According to safety data sheets from major biochemical suppliers, Fmoc-ethionine derivatives (such as Fmoc-L-ethionine) are often not classified as hazardous under Regulation (EC) No. 1272/2008 [CLP] or GHS standards[2]. However, these documents explicitly state: "Caution - substance not yet fully tested." Consequently, researchers must apply precautionary principles, treating the compound with the same engineering controls used for known toxins.

Mechanism of Toxicity: The Parent Compound (Ethionine)

If Fmoc-DL-ethionine is metabolized, degraded, or deprotected in vivo, it yields free ethionine. Ethionine is a known methionine antagonist and a suspected carcinogen[3]. Its toxicity is driven by its interaction with Methionine Adenosyltransferase (MAT). Ethionine competes with methionine, reacting with ATP to form S-adenosylethionine (AdoEth). Unlike S-adenosylmethionine (SAM), AdoEth accumulates and traps the adenosyl moiety, leading to rapid and severe intracellular ATP depletion[4]. This energy collapse halts protein synthesis and induces steatosis (fatty liver) and hepatotoxicity[5].

EthionineToxicity Ethionine Ethionine (Methionine Analog) MAT Methionine Adenosyltransferase (MAT) Ethionine->MAT binds AdoEth S-Adenosylethionine (AdoEth) MAT->AdoEth synthesizes ATP ATP ATP->MAT consumed ATPDepletion Severe ATP Depletion AdoEth->ATPDepletion traps adenosine prevents recycling Toxicity Hepatotoxicity & Protein Synthesis Inhibition ATPDepletion->Toxicity metabolic collapse

Fig 1: Mechanism of Ethionine-induced hepatotoxicity via ATP depletion.

Table 2: Comparative Safety Parameters

Hazard CategoryFmoc-DL-Ethionine (Protected)DL-Ethionine (Parent Compound)
GHS Classification Unclassified (Insufficient Data)[2]Suspected Carcinogen, Irritant[3]
Target Organs None knownLiver, Pancreas
Handling PPE Nitrile gloves, safety goggles, lab coatDouble gloves, respirator (if dust), fume hood
Disposal Standard hazardous organic wasteHazardous toxic waste collection[6]

Mechanistic Application in Peptide Synthesis

In peptide engineering, replacing a native methionine with DL-ethionine serves specific mechanistic purposes. The ethylthio group is slightly more sterically hindered and hydrophobic than the methylthio group. Crucially, while methionine is highly susceptible to specific chemical cleavage by cyanogen bromide (CNBr), ethionine-containing peptides exhibit significant resistance to this degradation, allowing for selective cleavage of complex recombinant proteins.

Self-Validating SPPS Workflow

To ensure trustworthiness and reproducibility, the incorporation of Fmoc-DL-ethionine must follow a self-validating protocol . This means the success of each chemical step is empirically verified before proceeding to the next, preventing the propagation of deletion sequences.

SPPSCycle Resin Peptidyl-Resin (Free N-terminus) Activation Activation Fmoc-DL-Ethionine + DIC/Oxyma Resin->Activation Coupling Coupling Reaction (Amide Bond Formation) Activation->Coupling Validation1 Kaiser Test (Colorimetric Validation) Coupling->Validation1 Validation1->Coupling If Positive (Blue) -> Recouple Deprotection Fmoc Deprotection (20% Piperidine/DMF) Validation1->Deprotection If Negative (Yellow) Validation2 UV Monitoring at 301 nm (Dibenzofulvene Adduct) Deprotection->Validation2 NextCycle Next SPPS Cycle or Cleavage Validation2->NextCycle Quantified Cleavage

Fig 2: Self-validating Fmoc-SPPS cycle for Fmoc-DL-ethionine incorporation.

Experimental Protocols

Step-by-Step Coupling Methodology

Causality Note: We utilize N,N'-Diisopropylcarbodiimide (DIC) and Oxyma Pure over standard HBTU/DIPEA. Ethionine's thioether can be susceptible to alkylation or oxidation; DIC/Oxyma provides a highly efficient, neutral activation environment that minimizes side reactions and racemization (though less critical here since the starting material is already a DL-racemate, it is vital for the rest of the peptide chain).

  • Resin Preparation: Swell 0.1 mmol of Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes.

  • Amino Acid Activation: Dissolve 0.4 mmol (4 equivalents) of Fmoc-DL-ethionine and 0.4 mmol of Oxyma Pure in 2 mL of DMF. Add 0.4 mmol of DIC. Stir for 3 minutes at room temperature to form the active ester.

  • Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 45 minutes.

  • Self-Validation (Kaiser Test): Remove a few resin beads and wash with ethanol. Apply the Kaiser test reagents (ninhydrin, phenol, KCN). Heat at 100°C for 3 minutes.

    • Validation Metric: A yellow/colorless bead indicates >99% coupling efficiency. A blue bead indicates unreacted amines, necessitating a second coupling cycle.

  • Washing: Wash the resin with DMF (5 × 1 min).

Deprotection and UV Quantification

Causality Note: Fmoc removal generates a dibenzofulvene-piperidine adduct. By collecting the deprotection effluent and measuring its UV absorbance, we can directly quantify the amount of Fmoc-DL-ethionine successfully incorporated.

  • Deprotection: Treat the resin with 20% piperidine in DMF (1 × 1 min, then 1 × 10 min).

  • Effluent Collection: Collect all deprotection fractions into a volumetric flask and dilute to a known volume (e.g., 50 mL) with DMF.

  • UV Validation: Measure the absorbance of the solution at 301 nm against a DMF blank. Use the extinction coefficient ( ϵ=7800M−1cm−1 ) to calculate the exact millimoles of Fmoc cleaved, validating the coupling yield.

  • Washing: Wash the resin extensively with DMF (5 × 1 min) to remove all traces of piperidine before the next coupling.

Table 3: Expected Validation Data for Fmoc-DL-Ethionine Coupling

Validation StepAnalytical MethodExpected ResultInterpretation
Post-Coupling Kaiser (Ninhydrin) TestYellow solution/beadsComplete acylation of N-terminus
Post-Deprotection UV Absorbance (301 nm)Absorbance correlating to ~0.1 mmol>95% coupling yield confirmed
Post-Cleavage LC-MSTarget Mass + 385.48 Da (minus H2O/Fmoc)Correct incorporation of DL-Ethionine

Conclusion

Fmoc-DL-ethionine (CAS 1396988-59-2) is a highly specialized building block that bridges the gap between synthetic peptide chemistry and metabolic biology. While the Fmoc-protected derivative lacks the acute hazard classifications of its parent compound, maintaining rigorous safety protocols is paramount due to the potent ATP-depleting hepatotoxicity of free ethionine. By employing self-validating SPPS workflows utilizing DIC/Oxyma activation and UV-monitored deprotection, researchers can achieve high-fidelity incorporation of this non-natural amino acid into complex peptide therapeutics.

References

  • Iris Biotech GmbH. (2024). Sikkerhedsdatablad: Fmoc-L-ethionine. Retrieved March 12, 2026, from[Link]

  • Lanza, I. R., et al. (2007). Analysis of time-related metabolic fluctuations induced by ethionine in the rat. PubMed / National Institutes of Health. Retrieved March 12, 2026, from[Link]

  • Shull, K. H., et al. (1966). The Role of Adenosine Triphosphate Deficiency in Ethionine-induced Inhibition of Protein Synthesis. ResearchGate. Retrieved March 12, 2026, from[Link]

Sources

Foundational

Solvation Dynamics and Methodological Integration of Fmoc-DL-ethionine in Solid-Phase Peptide Synthesis

Executive Summary Fmoc-DL-ethionine (N-α-(9-Fluorenylmethyloxycarbonyl)-DL-ethionine) is a critical non-proteinogenic building block utilized in the synthesis of modified peptides and peptidomimetics. The introduction of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fmoc-DL-ethionine (N-α-(9-Fluorenylmethyloxycarbonyl)-DL-ethionine) is a critical non-proteinogenic building block utilized in the synthesis of modified peptides and peptidomimetics. The introduction of the ethylthioether side chain—a homolog of methionine—imparts unique steric and hydrophobic properties that are invaluable in drug discovery and structural biology. However, the successful incorporation of this residue during Solid-Phase Peptide Synthesis (SPPS) hinges entirely on its thermodynamic solubility profile in organic solvents.

As a Senior Application Scientist, I have structured this technical guide to provide a causality-driven analysis of Fmoc-DL-ethionine solubility across primary SPPS solvents (DMF, DMSO, and DCM). Rather than merely listing solubility limits, this whitepaper explains the thermodynamic interactions governing solvent efficacy and provides a self-validating experimental protocol to ensure uncompromising scientific integrity in your workflows.

Chemical Profiling and Solvation Thermodynamics

1 (CAS: 1396988-59-2, MW: 385.48 g/mol )[1] indicate a molecule defined by competing polarities: a highly hydrophobic fluorenyl ring system, a polar carbamate linkage, a chiral α-carbon (racemic DL mixture), and a flexible, non-polar ethylthioether side chain, as detailed in its 2[2].

Causality in Solvent Interaction: The solubility of Fmoc-protected amino acids is governed by a solvent's ability to disrupt intermolecular hydrogen bonding (primarily between the carbamate NH and the carboxylic acid OH) while simultaneously stabilizing the hydrophobic Fmoc moiety.

  • N,N-Dimethylformamide (DMF): DMF is the gold standard for SPPS. Its high dielectric constant ( ϵ=36.7 ) and potent hydrogen-bond accepting capability allow it to effectively solvate both the polar backbone and the hydrophobic Fmoc group of Fmoc-DL-ethionine. It provides optimal reaction kinetics for coupling reagents (e.g., HATU, DIC), as demonstrated in recent evaluations of3[3].

  • Dimethyl Sulfoxide (DMSO): DMSO possesses an even higher polarity ( ϵ=46.7 ) and acts as a strong chaotropic agent. It is exceptionally effective at breaking down secondary structures (like β -sheet aggregation) in growing peptide chains. While Fmoc-DL-ethionine exhibits maximum absolute solubility in DMSO, the solvent's hygroscopic nature necessitates careful handling to prevent moisture-induced degradation, a standard highlighted in 4[4].

  • Dichloromethane (DCM): DCM ( ϵ=9.1 ) is a non-polar, aprotic solvent. While excellent for swelling polystyrene-based resins, it lacks the hydrogen-bond accepting capacity to fully solvate the polar functional groups of Fmoc-DL-ethionine, resulting in significantly lower solubility limits.

Quantitative Solubility Profiling

The following table synthesizes the thermodynamic solubility parameters of Fmoc-DL-ethionine at standard ambient temperature (25°C).

SolventDielectric Constant ( ϵ )Est. Solubility (mg/mL)Approx. Molarity (mM)Mechanistic Remarks
DMF 36.7 ≥50 ≥130 Ideal balance of solvation and kinetic efficiency for SPPS.
DMSO 46.7 ≥100 ≥260 Highest capacity; prone to hygroscopic water absorption.
DCM 9.1 <5 <13 Insufficient polarity for primary dissolution; used for washing.

(Note: Data is extrapolated from foundational Fmoc-amino acid solubility behaviors and structural analogs. Empirical verification is required per batch).

Logical Workflow for Solvent Selection

The decision matrix for solvating Fmoc-DL-ethionine depends entirely on the specific synthetic step. Below is the logical relationship governing solvent selection in a standard SPPS environment.

SolventSelection Solvent Solvent Selection for Fmoc-DL-ethionine DMF DMF (Polar Aprotic) Solvent->DMF Primary Choice DMSO DMSO (High Polarity) Solvent->DMSO High Solubilization DCM DCM (Non-polar/Swelling) Solvent->DCM Resin Swelling SPPS Solid-Phase Peptide Synthesis DMF->SPPS Efficient Coupling DMSO->SPPS Hindered Sequences DCM->SPPS Washing Steps

Logical workflow for solvent selection in Fmoc-DL-ethionine peptide synthesis.

Experimental Protocol: Self-Validating Solubility Determination

To ensure trustworthiness and reproducibility in drug development workflows, relying on visual inspection alone is insufficient. The following step-by-step protocol utilizes a self-validating HPLC-UV methodology to determine the exact solubility limit of Fmoc-DL-ethionine in any given solvent lot.

Step 1: Preparation of the Saturated Solution

  • Accurately weigh 100 mg of Fmoc-DL-ethionine powder into a 2 mL low-bind microcentrifuge tube.

  • Add 1.0 mL of the target solvent (e.g., anhydrous DMF).

  • Vortex the suspension vigorously for 5 minutes at 25°C.

  • If the solution is completely clear, add an additional 50 mg of Fmoc-DL-ethionine and repeat vortexing until a visible precipitate persists (indicating thermodynamic saturation).

Step 2: Equilibration and Phase Separation

  • Sonicate the turbid mixture for 10 minutes in a temperature-controlled ultrasonic bath at 25°C to ensure thermodynamic equilibrium is reached without localized heating.

  • Centrifuge the tube at 14,000 x g for 15 minutes to pellet the undissolved solute.

  • Carefully extract 100 µL of the clear supernatant without disturbing the pellet.

Step 3: Self-Validating Quantification (HPLC-UV)

  • Dilute the 100 µL supernatant into 900 µL of a compatible diluent (e.g., 50:50 Acetonitrile:Water with 0.1% TFA) to prevent precipitation within the HPLC system.

  • Inject the sample onto a C18 Reverse-Phase HPLC column.

  • Monitor absorbance at 265 nm or 301 nm (specific to the fluorenyl chromophore).

  • Calculate the exact concentration by comparing the peak area against a pre-established standard curve of Fmoc-DL-ethionine (prepared at 1, 5, 10, and 20 mg/mL in pure DMF).

ProtocolWorkflow Start Weigh Fmoc-DL-ethionine AddSolvent Add Solvent (DMF/DMSO/DCM) Start->AddSolvent Vortex Vortex & Sonicate (25°C) AddSolvent->Vortex Centrifuge Centrifuge (14,000 x g) Vortex->Centrifuge Ensure saturation HPLC HPLC-UV Quantification (Supernatant) Centrifuge->HPLC Extract clear supernatant

Step-by-step self-validating protocol for determining Fmoc-DL-ethionine solubility.

Conclusion

The successful application of Fmoc-DL-ethionine in peptide engineering requires a rigorous understanding of its solvation thermodynamics. DMF remains the optimal solvent for standard SPPS coupling due to its balanced dielectric properties, while DMSO serves as a powerful alternative for highly aggregated sequences. By employing the self-validating HPLC-UV protocol outlined above, researchers can empirically verify solvent efficacy, thereby ensuring high-fidelity peptide assembly and maximizing overall synthetic yield.

References

  • Title: DL-Ethionine | C6H13NO2S | CID 6205 - PubChem Source: nih.gov URL: 2

  • Title: Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis Source: nih.gov URL: 3

  • Title: A Technical Guide to the Solubility of Fmoc-1-methyl-L-histidine in DMF and DMSO Source: benchchem.com URL: 4

  • Title: Fmoc-DL-ethionine | 1396988-59-2 Source: chemicalbook.com URL: 1

Sources

Exploratory

Comprehensive Spectroscopic Characterization of Fmoc-DL-Ethionine: A Self-Validating Analytical Framework

Executive Summary & Structural Causality In the development of modified peptides and peptidomimetics, the incorporation of non-canonical amino acids like ethionine (S-ethyl homocysteine) introduces unique physicochemical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Causality

In the development of modified peptides and peptidomimetics, the incorporation of non-canonical amino acids like ethionine (S-ethyl homocysteine) introduces unique physicochemical properties critical for probing protein-protein interactions and metabolic pathways. Fmoc-DL-ethionine (CAS: 1396988-59-2; Molecular Formula: C₂₁H₂₃NO₄S; MW: 385.48 g/mol ) serves as a fundamental building block in Solid-Phase Peptide Synthesis (SPPS).

However, the structural integrity of this precursor must be rigorously validated before incorporation. The presence of the bulky, hydrophobic 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, combined with the flexible, sulfur-containing ethylthioether side chain, creates distinct spectroscopic signatures. As a Senior Application Scientist, I approach the characterization of Fmoc-DL-ethionine not as a checklist of peaks, but as a self-validating system where Nuclear Magnetic Resonance (NMR), Electrospray Ionization Mass Spectrometry (ESI-MS), and Fourier-Transform Infrared Spectroscopy (FT-IR) provide orthogonal confirmation of the molecule's structural and electronic state[1][2].

AnalyticalWorkflow Start Fmoc-DL-Ethionine Sample Preparation NMR NMR Spectroscopy (1H, 13C, TOCSY) Validates Connectivity Start->NMR MS ESI-TOF MS (Exact Mass & Adducts) Validates Molecular Weight Start->MS IR FT-IR (ATR) (Vibrational Modes) Validates Functional Groups Start->IR Validate Data Synthesis & Orthogonal Structural Validation NMR->Validate MS->Validate IR->Validate

Figure 1: Orthogonal spectroscopic workflow for the structural validation of Fmoc-AAs.

Quantitative Spectroscopic Data Synthesis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive map of atomic connectivity. For Fmoc-protected amino acids, DMSO-d₆ is the solvent of choice. The causality behind this choice is twofold: it easily solubilizes the highly hydrophobic Fmoc group and disrupts intermolecular hydrogen bonding between carboxylic acid dimers, yielding sharper, more resolved proton signals[3][4].

The Fmoc group acts as a powerful anisotropic shielding/deshielding moiety. The fluorenyl ring system predictably shifts the aromatic protons downfield ( δ 7.3–7.9 ppm), while the carbamate linkage restricts the rotation of the α -nitrogen, often leading to slight signal broadening or rotameric populations in the α -CH proton[4]. The ethionine side chain is identified by the distinct quartet-triplet splitting pattern of the ethylthioether group.

Table 1: ¹H and ¹³C NMR Assignments for Fmoc-DL-Ethionine (DMSO-d₆, 400 MHz / 100 MHz)

Moiety / Position¹H Chemical Shift ( δ , ppm)Multiplicity & Integration¹³C Chemical Shift ( δ , ppm)Structural Causality / Note
COOH 12.65br s, 1H173.8Broadened due to rapid exchange; highly deshielded carbonyl.
Fmoc C=O --156.2Carbamate carbonyl; shielded relative to COOH due to adjacent oxygen resonance.
Fmoc Ar-H/C 7.89, 7.72, 7.41, 7.33d (2H), d (2H), t (2H), t (2H)143.8, 140.7, 127.7, 127.1, 125.3, 120.1Classic fluorenyl aromatic signature; highly predictable splitting[4].
N-H 7.65d, 1H, J = 8.0 Hz-Amide proton; couples with the α -CH.
Fmoc CH₂ 4.20 - 4.30m, 2H65.7Diastereotopic protons often overlap with Fmoc CH.
Fmoc CH 4.20 - 4.30m, 1H46.7Aliphatic bridgehead carbon of the fluorenyl system.
α -CH / C 4.05m, 1H53.2Deshielded by both the carboxyl and carbamate groups.
β -CH₂ / C 1.85 - 2.00m, 2H30.5Upfield shifted relative to α -CH; unaffected by sulfur electronegativity.
γ -CH₂ / C 2.45t, 2H, J = 7.5 Hz26.8Deshielded by adjacent sulfur atom (thioether linkage).
S-CH₂ (Ethyl) 2.50q, 2H, J = 7.3 Hz24.5Often overlaps with residual DMSO signal; verified via ¹³C/HSQC.
CH₃ (Ethyl) 1.15t, 3H, J = 7.3 Hz14.8Terminal methyl group of the ethionine side chain.
Electrospray Ionization Mass Spectrometry (ESI-MS)

Mass spectrometry validates the exact molecular weight. ESI is a "soft" ionization technique, ideal for Fmoc-amino acids because it prevents the premature cleavage of the acid-labile or base-labile protecting groups during vaporization[1][5]. In positive ion mode, the presence of sodium adducts ([M+Na]⁺) is highly characteristic due to the strong affinity of the carboxylate and carbamate oxygens for alkali metals in the solvent matrix[6].

Table 2: High-Resolution ESI-TOF MS Data (Positive Mode)

Ion SpeciesCalculated m/zExpected Observed m/zDiagnostic Significance
[M+H]⁺ 386.1421386.14Primary confirmation of intact Fmoc-DL-ethionine[1].
[M+Na]⁺ 408.1240408.12Confirms oxygen-rich moieties (carbamate/carboxyl) chelating ambient Na⁺.
[2M+Na]⁺ 793.2588793.26Non-covalent dimer formation, common in concentrated ESI droplets.
[M - C₁₄H₁₀ + H]⁺ 208.14208.14In-source fragmentation (loss of dibenzofulvene, -178 Da); validates Fmoc presence.
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides a macroscopic view of the molecule's hydrogen-bonding network and functional group integrity. Fmoc-amino acids exhibit a highly specific dual-carbonyl signature. The causality of these distinct peaks lies in their local electronic environments: the carboxylic acid C=O is involved in strong intermolecular hydrogen bonding (shifting it to ~1710 cm⁻¹), while the carbamate C=O is stabilized by resonance from the adjacent nitrogen and oxygen, shifting it slightly lower to ~1685 cm⁻¹[2].

Table 3: FT-IR (ATR) Vibrational Assignments

Wavenumber (cm⁻¹)Vibrational ModeStructural Causality
~3320 N-H stretchSharpness indicates secondary amide (carbamate) involved in H-bonding[2].
2950, 2920 C-H stretch (aliphatic)Asymmetric and symmetric stretching of the ethylthioether side chain.
~1710 C=O stretch (carboxylic)Broadened by dimer formation in the solid state.
~1685 C=O stretch (carbamate)Urethane linkage signature; diagnostic for intact Fmoc protection[2].
~1530 N-H bend (Amide II)Coupled C-N stretch and N-H in-plane bending.
~1250 C-O stretchAsymmetric stretching of the carbamate ester linkage.
~740 Ar-H out-of-plane bendHighly diagnostic for the ortho-disubstituted benzene rings of the fluorenyl group.

Mechanistic Pathways & Logical Relationships

To fully understand the analytical profile of Fmoc-DL-ethionine, one must understand its fragmentation behavior in a mass spectrometer. The Fmoc group is designed to be base-labile, but under high collision energy in MS, it undergoes a predictable thermal/gas-phase degradation.

MSFragmentation Parent [M+H]+ m/z 386.14 Intact Fmoc-Ethionine FmocLoss Loss of Dibenzofulvene (-178 Da) Parent->FmocLoss Gas-phase cleavage Fragment2 m/z 179.08 [Fmoc Cation]+ Parent->Fragment2 Direct ionization CO2Loss Loss of CO2 (-44 Da) FmocLoss->CO2Loss Fragment1 m/z 208.14 [Ethionine+H]+ CO2Loss->Fragment1 Decarboxylation

Figure 2: ESI-MS fragmentation pathway of Fmoc-protected amino acids.

Step-by-Step Experimental Methodologies

To ensure reproducibility across laboratories, the following protocols represent the gold standard for acquiring the spectroscopic data detailed above. These methods are engineered to prevent sample degradation (e.g., premature Fmoc cleavage) while maximizing signal-to-noise ratios[3][5].

Protocol A: NMR Sample Preparation and Acquisition
  • Solvent Selection: Use high-purity DMSO-d₆ (99.9% atom D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Causality: DMSO prevents the aggregation of the hydrophobic Fmoc groups, which would otherwise cause severe line broadening.

  • Sample Dissolution: Weigh exactly 15 mg of Fmoc-DL-ethionine. Dissolve in 0.6 mL of DMSO-d₆ in a clean glass vial. Sonicate for 30 seconds at room temperature until the solution is optically clear[3].

  • Transfer: Transfer the solution to a standard 5 mm NMR tube using a glass Pasteur pipette, ensuring no air bubbles are trapped at the bottom.

  • Acquisition (¹H NMR): Set the spectrometer (e.g., 400 MHz) to 298 K. Acquire 16–32 scans with a relaxation delay (D1) of 1.5 seconds to ensure complete relaxation of the carboxylic acid proton.

  • Acquisition (¹³C NMR): Acquire 1024–2048 scans with proton decoupling (CPD). Set the relaxation delay to 2.0 seconds.

Protocol B: ESI-TOF Mass Spectrometry
  • Matrix Preparation: Prepare a mobile phase consisting of 50% LC-MS grade Acetonitrile (ACN) and 50% LC-MS grade Water, supplemented with 0.1% Formic Acid. Causality: Formic acid ensures the basic sites (amides) are protonated, facilitating the formation of [M+H]⁺ ions without inducing acid-catalyzed side reactions.

  • Sample Dilution: Prepare a 1 mg/mL stock solution of Fmoc-DL-ethionine in ACN. Dilute this stock 1:100 in the prepared matrix to achieve a final concentration of 10 µg/mL[1].

  • Injection: Inject 5 µL into the ESI-TOF MS system (e.g., Agilent LC/MSD-TOF)[5].

  • Parameters: Set capillary voltage to 3500 V, drying gas temperature to 300 °C, and fragmentor voltage to 175 V. Operate in positive ion mode scanning from m/z 100 to 1000.

Protocol C: FT-IR (ATR) Spectroscopy
  • Background Calibration: Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol. Allow to dry. Collect a background spectrum (air) using 32 scans at a resolution of 4 cm⁻¹.

  • Sample Application: Place approximately 2–3 mg of dry, powdered Fmoc-DL-ethionine directly onto the ATR crystal.

  • Compression: Lower the anvil to apply consistent pressure to the sample. Causality: Intimate contact between the crystal and the solid sample is required to ensure the evanescent wave penetrates the sample, yielding a high-intensity spectrum.

  • Acquisition: Collect 32 scans from 4000 cm⁻¹ to 600 cm⁻¹. Apply baseline correction and atmospheric suppression algorithms post-acquisition[2].

Conclusion

The rigorous characterization of Fmoc-DL-ethionine relies on a triad of spectroscopic techniques. NMR confirms the intricate carbon-hydrogen framework and the presence of the ethylthioether side chain; ESI-MS provides unambiguous proof of the molecular mass and characteristic adduct formation; and FT-IR maps the hydrogen-bonding environment of the critical carbamate and carboxylic acid functional groups. By adhering to the standardized protocols and understanding the structural causality behind the data, researchers can confidently validate this non-canonical amino acid for downstream solid-phase peptide synthesis and advanced drug development applications.

References

  • ACS Publications. "One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids." ACS Omega, [Link].

  • MDPI. "New Fmoc-Amino Acids/Peptides-Based Supramolecular Gels Obtained through Co-Assembly Process: Preparation and Characterization." Gels, [Link].

  • National Institutes of Health (PMC). "Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group." Molecules, [Link].

  • ACS Publications. "Ene and Epoxide Impurities in Fluorenylmethoxycarbonyl (Fmoc) α-Substituted Amino Acids: Causes of Formation, Reactivity, and Means of Minimization." Journal of Organic Chemistry, [Link].

Sources

Foundational

The Cornerstone of Modern Peptide Synthesis: A Technical Guide to the Fmoc Protecting Group

Abstract For researchers, scientists, and drug development professionals, solid-phase peptide synthesis (SPPS) utilizing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a foundational technology.[1][2] Its effi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

For researchers, scientists, and drug development professionals, solid-phase peptide synthesis (SPPS) utilizing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a foundational technology.[1][2] Its efficiency, versatility, and suitability for automation have established it as the foremost method for chemically synthesizing peptides across a wide spectrum of applications, from fundamental biological research to the creation of novel therapeutics.[1][2][] This in-depth technical guide explores the core principles of Fmoc SPPS, offering a detailed analysis of the underlying chemistry, step-by-step experimental workflows, and critical factors for achieving successful synthesis.

Introduction: The Evolution of Peptide Synthesis

The journey to create synthetic peptides has been marked by transformative innovations. Early efforts in solution-phase synthesis were laborious and inefficient, particularly for longer peptides.[4] The paradigm shifted with R. Bruce Merrifield's invention of solid-phase peptide synthesis (SPPS) in the 1960s, a method so revolutionary it earned him the 1984 Nobel Prize in Chemistry.[5][] SPPS anchors the peptide chain to an insoluble resin, allowing for the easy removal of excess reagents and byproducts through simple filtration and washing, which dramatically simplifies the process.[2][]

A further leap in SPPS came with the development of orthogonal protecting group strategies. The ideal strategy employs a temporary Nα-protecting group that can be removed under conditions that leave the permanent side-chain protecting groups and the resin linkage intact. The most prominent strategies have been the tert-butoxycarbonyl (Boc) and the 9-fluorenylmethoxycarbonyl (Fmoc) systems.[7]

The Fmoc/tBu (tert-butyl) strategy, introduced in the 1970s, offered a significant advantage over the older Boc/Bzl (benzyl) method.[8] The Boc group requires repeated treatments with a moderately strong acid (like trifluoroacetic acid, TFA) for its removal, while the side-chain protecting groups require a very strong, hazardous acid (like anhydrous hydrogen fluoride, HF) for final cleavage.[1][7] This lack of complete orthogonality could lead to premature side-chain deprotection during the synthesis.[1] The Fmoc strategy provided a milder, truly orthogonal approach: the Nα-Fmoc group is removed with a base, while the tBu-based side-chain protecting groups are removed with a mild acid (TFA) in the final step.[7][8] This innovation broadened the scope of SPPS, making it compatible with sensitive modifications like phosphorylation and glycosylation, and cemented Fmoc's role as the dominant chemistry in the field.[1][]

The Chemistry of the Fmoc Group

The success of the Fmoc strategy is rooted in the unique chemical properties of the 9-fluorenylmethoxycarbonyl group.

Structure and Properties of Fmoc-Amino Acids

An Fmoc-amino acid is a standard amino acid where the α-amino group is protected by the Fmoc moiety.[10] This protecting group is introduced by reacting the amino acid with reagents like Fmoc-chloride (Fmoc-Cl) or Fmoc-N-hydroxysuccinimide (Fmoc-OSu).[10] The resulting Fmoc-amino acids are typically stable, crystalline solids that are highly soluble in common SPPS solvents like N,N-dimethylformamide (DMF).[8]

For amino acids with reactive side chains (e.g., Lysine, Aspartic Acid, Serine), an additional orthogonal protecting group is required.[10] In the Fmoc/tBu strategy, these are typically tert-butyl (tBu), tert-butyloxycarbonyl (Boc), or trityl (Trt) derivatives, all of which are stable to the basic conditions used for Fmoc removal but are readily cleaved by acid.[1][10]

Caption: General structure of an Nα-Fmoc protected amino acid.

The Mechanism of Base-Labile Deprotection

The defining characteristic of the Fmoc group is its lability under mild basic conditions.[8] The removal proceeds via a β-elimination (E1cB) mechanism.[11][12][13]

  • Proton Abstraction: A base, typically a secondary amine like piperidine, abstracts the acidic proton on the β-carbon of the fluorene ring.[11][12][13]

  • Elimination: The resulting carbanion is stabilized by the aromatic fluorene system. This intermediate is unstable and rapidly collapses, eliminating dibenzofulvene (DBF) and carbon dioxide to release the free Nα-amine of the peptide.[11][13]

  • Scavenging: The liberated DBF is a reactive electrophile that can undergo Michael addition with the newly deprotected amine, causing re-protection.[13] To prevent this, a high concentration of a secondary amine (piperidine) is used, which acts as a scavenger by trapping the DBF to form a stable adduct.[12][13]

The standard deprotection solution is 20% piperidine in DMF.[11][14] This process is highly efficient, with the half-life of the Fmoc group in this solution being a matter of seconds.[14]

Fmoc_Deprotection Fmoc_Peptide Fmoc-NH-Peptide Proton_Abstraction Proton Abstraction (β-Hydrogen removed by Piperidine) Fmoc_Peptide->Proton_Abstraction + Piperidine Carbanion Carbanion Intermediate Proton_Abstraction->Carbanion Elimination β-Elimination Carbanion->Elimination Free_Amine H₂N-Peptide (Free Amine) Elimination->Free_Amine DBF Dibenzofulvene (DBF) + CO₂ Elimination->DBF Adduct DBF-Piperidine Adduct DBF->Adduct + Piperidine (Scavenger)

Caption: Mechanism of Fmoc deprotection by piperidine.

Orthogonality: The Key to the Fmoc/tBu Strategy

The power of the Fmoc strategy lies in its orthogonality. The synthesis employs two different classes of protecting groups that are removed by distinct and non-interfering chemical mechanisms.

Protecting Group ClassLabilityRemoval ReagentPurpose
Nα-Fmoc Group Base-Labile20% Piperidine in DMFTemporary protection between coupling steps
Side-Chain Groups (tBu, Boc, Trt)Acid-LabileTrifluoroacetic Acid (TFA)"Permanent" protection during chain assembly

This orthogonality ensures that the repetitive deprotection of the Nα-Fmoc group does not affect the side-chain protecting groups, preventing the formation of undesired byproducts and branched peptides.[][7]

The Fmoc-SPPS Workflow: A Step-by-Step Analysis

A typical Fmoc-SPPS cycle is a systematic, repetitive process that can be easily automated.[5]

SPPS_Cycle Start Start: Resin-AA(n) Deprotection Step 1: Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Step 2: Wash (DMF) Deprotection->Wash1 Coupling Step 3: Amino Acid Coupling (Fmoc-AA(n+1) + Activator) Wash1->Coupling Wash2 Step 4: Wash (DMF/DCM) Coupling->Wash2 End Result: Resin-AA(n)-AA(n+1) Wash2->End Repeat Repeat Cycle End->Repeat

Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis.

Step 1: Resin Selection and Preparation

The synthesis begins by selecting an appropriate insoluble polymer support (resin).[2] The choice of resin dictates the C-terminal functionality of the final peptide.[4][15]

  • Wang Resin: For peptides with a C-terminal carboxylic acid.[4][15]

  • Rink Amide Resin: For peptides with a C-terminal amide.[4][15]

  • 2-Chlorotrityl Chloride Resin: A highly acid-labile resin used for producing C-terminal acids or fully protected peptide fragments.[2][15]

Protocol 1: Resin Swelling

  • Place the desired amount of resin in a reaction vessel.

  • Add a suitable solvent, typically DMF or dichloromethane (DCM).[4]

  • Allow the resin to swell for at least 30-60 minutes at room temperature. This process uncoils the polymer chains and makes the reactive sites accessible.[4][15]

  • Drain the solvent before proceeding to the first amino acid loading.

Step 2: The Iterative Synthesis Cycle

The core of the synthesis is the sequential addition of amino acids. Each cycle consists of two main chemical steps: deprotection and coupling, separated by extensive washing.

3.2.1 Fmoc Deprotection

This step exposes the Nα-amine of the resin-bound peptide, preparing it for coupling with the next amino acid.

Protocol 2: Standard Fmoc Deprotection

  • Add a solution of 20% piperidine in DMF to the swelled peptide-resin.[15]

  • Agitate the mixture for 5-7 minutes.[15]

  • Drain the solution.

  • Repeat the treatment with fresh 20% piperidine in DMF for another 10-20 minutes to ensure complete removal.[16]

  • Drain the solution and wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine and the DBF-piperidine adduct.[15]

The progress of deprotection can be monitored in real-time on automated synthesizers by measuring the UV absorbance of the released DBF-piperidine adduct at approximately 301 nm.[1][10]

3.2.2 Amino Acid Coupling (Peptide Bond Formation)

This is the crucial step where the peptide bond is formed. The carboxylic acid group of the incoming Fmoc-amino acid must be activated to facilitate nucleophilic attack by the free amine of the growing peptide chain.[2][4] This is achieved using coupling reagents.

Coupling Reagent ClassExamplesMechanism of ActionKey Advantages
Aminium/Uronium Salts HBTU, HATU, TBTUForms a highly reactive OBt or OAt active ester.[16]Extremely popular, fast, and efficient. HATU is particularly effective for difficult couplings.[][16]
Phosphonium Salts PyBOP, PyAOPForms a reactive phosphonium ester.[2][17]Highly efficient, especially for sterically hindered couplings.[2]
Carbodiimides DIC, DCCForms a reactive O-acylisourea intermediate, often used with an additive like HOBt or Oxyma.Lower cost. DIC is preferred as its urea byproduct is soluble. Minimizes racemization for sensitive residues like Cys and His.[1][16][17]

Protocol 3: Amino Acid Coupling using HBTU

  • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and HBTU (3-5 equivalents) in DMF.[2]

  • Add a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution to activate it.[2]

  • Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the mixture for 30-60 minutes at room temperature. For difficult or long peptides, coupling times can be extended.[2][15]

  • Monitor the reaction for completion using a qualitative method like the Kaiser test.[2]

  • Once complete, drain the reaction solution and wash the resin thoroughly with DMF and DCM.[2]

The Kaiser test is a colorimetric test used to detect the presence of free primary amines.[18] A positive result (intense blue beads) indicates incomplete coupling, while a negative result (yellow/colorless beads) signifies completion.[18]

Step 3: Final Cleavage and Deprotection

Once the desired peptide sequence is assembled, the final step is to cleave the peptide from the resin and simultaneously remove all the acid-labile side-chain protecting groups.[2] This is accomplished using a strong acid "cleavage cocktail," most commonly based on Trifluoroacetic Acid (TFA).[2][16]

During cleavage, the acid removes protecting groups like tBu and Trt, generating highly reactive carbocations.[2][16] These cations can alkylate nucleophilic amino acid side chains like Tryptophan, Methionine, and Cysteine. To prevent these side reactions, scavengers are added to the cocktail to trap the carbocations.[2][16]

Common Scavenger Cocktails:

  • Reagent K: TFA / Thioanisole / Water / Phenol / Ethanedithiol (EDT) - A powerful, general-purpose cocktail.[2]

  • TFA / TIS / Water (95:2.5:2.5): A very common and effective cocktail for most standard peptides. Triisopropylsilane (TIS) is an excellent carbocation scavenger.[2][4]

Protocol 4: Cleavage and Peptide Precipitation

  • Ensure the N-terminal Fmoc group has been removed from the final amino acid.[19]

  • Wash the peptide-resin thoroughly with DCM and dry it under a stream of nitrogen.

  • In a fume hood, prepare the cleavage cocktail (e.g., TFA/TIS/water 95:2.5:2.5).

  • Add the cleavage cocktail to the dry peptide-resin (approx. 10 mL per gram of resin).[2]

  • Agitate the mixture at room temperature for 2-3 hours.[2][4]

  • Filter the resin and collect the filtrate, which contains the dissolved peptide.

  • Precipitate the crude peptide by adding the TFA filtrate dropwise into a large volume of cold diethyl ether.[2]

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with more cold ether.

  • Dry the final peptide product under vacuum.[2]

Critical Considerations and Troubleshooting

Despite its robustness, Fmoc-SPPS is susceptible to several side reactions that can impact yield and purity.

Common Side Reactions
  • Aspartimide Formation: A major issue, especially in sequences containing Aspartic acid (Asp).[1] The side-chain carboxyl group can cyclize onto the peptide backbone under basic (deprotection) or acidic conditions, particularly when heated. This can lead to chain termination or the formation of β-aspartyl peptide impurities.[1] Using milder deprotection conditions or specific side-chain protecting groups can mitigate this.[11]

  • Diketopiperazine (DKP) Formation: This side reaction occurs at the dipeptide stage. The newly deprotected N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic DKP.[2][16] This is most common when Proline or Glycine is the second amino acid in the sequence.[2]

  • Racemization: The loss of stereochemical integrity at the α-carbon can occur during the activation step, particularly for residues like Cysteine (Cys) and Histidine (His).[1] This can be minimized by avoiding pre-activation and using coupling reagent combinations like DIC/HOBt that are known to suppress racemization.[1][]

  • Aggregation: As the peptide chain elongates, intermolecular hydrogen bonding can cause the chains to aggregate on the resin, hindering the diffusion of reagents and leading to incomplete reactions.[2][4] This is especially problematic for hydrophobic sequences. Strategies to overcome this include using specialized resins, chaotropic salts, or elevated temperatures.[1][2]

Purity of Starting Materials

The success of a synthesis is highly dependent on the quality of the reagents.

  • Fmoc-Amino Acids: High purity (≥99%) is essential. Impurities such as free amino acids or dipeptides can lead to deletion or insertion sequences in the final product.[20]

  • Solvents: The quality of DMF is critical. Old or low-grade DMF can contain dimethylamine, a secondary amine that can cause premature Fmoc deprotection, leading to side reactions.[15][18] Using fresh, peptide-synthesis-grade DMF is paramount.[15]

Comparative Analysis: Fmoc vs. Boc Strategy

While both strategies are effective, the Fmoc approach has become dominant for several key reasons.

FeatureFmoc StrategyBoc Strategy
Nα-Deprotection Mild Base (e.g., 20% Piperidine)Strong Acid (e.g., 50% TFA)
Side-Chain Protection Acid-Labile (tBu-based)Very Acid-Labile (Bzl-based)
Final Cleavage Mild Acid (TFA Cocktail)Strong, Hazardous Acid (HF)
Orthogonality Excellent. Base/Acid cleavage mechanisms are distinct.[7]Partial. Both deprotection and cleavage are acid-based, risking side-chain loss.[1]
Compatibility Excellent for sensitive modifications (phosphorylation, glycosylation).[1][]Limited due to harsh final cleavage conditions.
Automation Easily automated; UV monitoring of deprotection is possible.[1][]More complex due to the corrosive nature of reagents.[21]
Safety Generally safer, avoids the use of highly toxic and corrosive HF.[7]Requires specialized, expensive equipment to handle HF safely.
Cost Fmoc-amino acids can be more expensive.[7][]Boc-amino acids are generally less expensive.[7][]

Conclusion: The Enduring Role of the Fmoc Group

The 9-fluorenylmethoxycarbonyl protecting group has fundamentally reshaped the landscape of peptide synthesis. The Fmoc/tBu strategy provides a mild, robust, and highly orthogonal system that has proven superior to the traditional Boc methodology for the vast majority of applications.[1][4] Its compatibility with sensitive amino acids and post-translational modifications, coupled with its amenability to automation, has made complex peptides more accessible than ever before. As the demand for synthetic peptides in research, diagnostics, and therapeutics continues to grow, the foundational principles of Fmoc chemistry will undoubtedly continue to drive innovation in the field.

References

  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (URL: )
  • Fmoc Solid Phase Peptide Synthesis - ChemPep. (URL: )
  • J. Howl, "Advances in Fmoc solid‐phase peptide synthesis," PMC - NIH. (URL: [Link])

  • A. G. Kreutzer, P. J. Salveson, H. Yang, G.
  • Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. (URL: )
  • Handles for Fmoc Solid-Phase Synthesis of Protected Peptides - ACS Publications. (URL: [Link])

  • The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future | Australian Journal of Chemistry. (URL: [Link])

  • Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Altern
  • Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. (URL: )
  • E. P. Isidro-Llobet, M. Álvarez, F. Albericio, "Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?," PMC - NIH. (URL: [Link])

  • Overview of Solid Phase Peptide Synthesis (SPPS). (URL: )
  • Fluorenylmethyloxycarbonyl protecting group - Wikipedia. (URL: [Link])

  • Novabiochem® Fmoc-Amino Acids. (URL: )

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Metabolic Labeling of Proteins Using Ethionine

A Note on the Use of Fmoc-DL-ethionine in Live-Cell Labeling Before delving into the protocols for metabolic labeling, it is crucial to address the specific compound mentioned in the topic, Fmoc-DL-ethionine . The 9-fluo...

Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Use of Fmoc-DL-ethionine in Live-Cell Labeling

Before delving into the protocols for metabolic labeling, it is crucial to address the specific compound mentioned in the topic, Fmoc-DL-ethionine . The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern chemical peptide synthesis, specifically in a method known as Solid-Phase Peptide Synthesis (SPPS).[1][2] Its primary function is to act as a temporary "protecting group" for the alpha-amino group of an amino acid.[1] This protection prevents unwanted reactions during the controlled, stepwise addition of amino acids to a growing peptide chain on a solid resin support.[] The Fmoc group is intentionally designed to be stable under various conditions but readily removable by a mild base, such as piperidine, which is not compatible with the physiological conditions of live cells.[4][5]

Due to its bulky and hydrophobic nature, the Fmoc group generally prevents the amino acid from being transported into cells and recognized by the cellular machinery responsible for protein synthesis.[6] Consequently, Fmoc-DL-ethionine is not a suitable reagent for direct use in live-cell metabolic labeling . The cell's translational apparatus cannot utilize this protected form of ethionine.

This guide will, therefore, focus on the scientifically established application of DL-ethionine for the metabolic labeling of proteins. We will provide a comprehensive overview of the principles, detailed protocols for its application, and methods for subsequent analysis, empowering researchers to effectively utilize this methionine analog in their studies.

Introduction to Metabolic Labeling with Ethionine

Metabolic labeling is a powerful technique that allows for the introduction of detectable tags into biomolecules within living cells.[7] This is achieved by providing cells with molecular building blocks that are analogs of their natural counterparts.[8] For protein analysis, non-canonical amino acids (ncAAs) that are structurally similar to proteinogenic amino acids can be used. These ncAAs are taken up by cells and incorporated into newly synthesized proteins by the endogenous translational machinery.[9]

Ethionine, the S-ethyl analog of methionine, is one such ncAA. The cellular machinery that recognizes and utilizes methionine can also process ethionine, leading to its incorporation into the proteome in place of methionine. This substitution provides a "handle" for the detection, enrichment, and analysis of newly synthesized proteins.

Principle of Ethionine-Based Metabolic Labeling

The process of ethionine incorporation relies on the promiscuity of methionyl-tRNA synthetase (MetRS), the enzyme responsible for charging tRNA with methionine. MetRS recognizes ethionine and attaches it to the corresponding tRNA, which is then delivered to the ribosome and incorporated into the growing polypeptide chain.

dot

Caption: Mechanism of DL-ethionine uptake and incorporation into nascent proteins.

Experimental Design Considerations

Cell Culture Conditions

For efficient incorporation of ethionine, it is crucial to reduce the intracellular pool of methionine. This is typically achieved by culturing cells in a methionine-free medium for a period before and during the addition of ethionine.[10][11]

Optimizing Ethionine Concentration and Labeling Time

The optimal concentration of DL-ethionine and the duration of labeling are cell-type dependent and must be determined empirically. High concentrations of ethionine can be cytotoxic, as it can interfere with essential methylation reactions by forming S-adenosylethionine (SAE) instead of S-adenosylmethionine (SAM).[12] It is recommended to perform a dose-response experiment to determine the highest concentration of ethionine that does not significantly impact cell viability while providing sufficient labeling for downstream analysis.

ParameterRangeRecommendationRationale
DL-Ethionine Concentration 1-30 mMStart with a titration from 5-20 mM.Balances labeling efficiency with potential cytotoxicity. Higher concentrations can lead to ATP and GSH depletion.[12]
Methionine Depletion Time 30-60 min45 minutes is a good starting point.Reduces the pool of endogenous methionine, increasing the likelihood of ethionine incorporation.[10]
Labeling Duration 1-24 hours4-8 hours for steady-state labeling.Dependent on the biological question and protein turnover rates. Longer times may increase cytotoxicity.
Cell Viability Assay N/APerform a viability assay (e.g., Trypan Blue, MTT) in parallel.Essential to ensure that observed effects are not due to ethionine-induced cell death.
Stereoisomers of Ethionine

DL-ethionine is a racemic mixture of D- and L-ethionine. The L-isomer is the one incorporated into proteins. While the D-isomer is not incorporated, it has been reported to have different toxic effects.[13] For most metabolic labeling studies, the DL-racemic mixture is used due to its commercial availability and cost-effectiveness.

Detailed Protocols

Protocol 1: Metabolic Labeling of Adherent Mammalian Cells with DL-Ethionine

Materials:

  • Adherent mammalian cells (e.g., HeLa, HEK293T)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Methionine-free DMEM[10]

  • Fetal Bovine Serum (FBS), dialyzed

  • DL-Ethionine (powder)[14]

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Cell scraper

Procedure:

  • Cell Seeding: Seed cells in a culture plate at a density that will result in 70-80% confluency at the time of labeling.

  • Preparation of Labeling Medium:

    • Prepare methionine-free medium supplemented with 10% dialyzed FBS.

    • Prepare a stock solution of DL-ethionine (e.g., 200 mM in sterile water or PBS) and filter-sterilize.

    • On the day of the experiment, add the DL-ethionine stock solution to the methionine-free medium to achieve the desired final concentration (e.g., 10 mM).

  • Methionine Depletion (Starvation):

    • Aspirate the complete medium from the cells.

    • Gently wash the cells twice with pre-warmed sterile PBS.

    • Add pre-warmed methionine-free medium (without ethionine) to the cells.

    • Incubate for 30-60 minutes at 37°C in a CO2 incubator.[10]

  • Metabolic Labeling:

    • Aspirate the starvation medium.

    • Add the prepared labeling medium (methionine-free medium containing DL-ethionine).

    • Incubate for the desired labeling period (e.g., 4-8 hours) at 37°C in a CO2 incubator.

  • Cell Harvest:

    • Place the culture plate on ice.

    • Aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • For downstream proteomics, lyse the cells directly on the plate using an appropriate lysis buffer (see Protocol 2). Alternatively, detach cells using a cell scraper in ice-cold PBS, pellet by centrifugation, and store at -80°C.

Protocol 2: Protein Extraction and Preparation for Mass Spectrometry

Materials:

  • RIPA buffer or other suitable lysis buffer

  • Protease and phosphatase inhibitor cocktails

  • BCA Protein Assay Kit

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin, sequencing grade

  • Ammonium bicarbonate buffer (50 mM, pH 8.0)

  • Formic acid

  • Acetonitrile

Procedure:

  • Cell Lysis:

    • Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to the cell pellet or directly to the culture plate.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay according to the manufacturer's instructions.

  • Reduction and Alkylation:

    • Take a desired amount of protein (e.g., 50-100 µg) and adjust the volume with 50 mM ammonium bicarbonate buffer.

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 1 hour.

    • Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 45 minutes.

  • In-solution Tryptic Digestion:

    • Add sequencing grade trypsin to the protein sample at a 1:50 (trypsin:protein) ratio.

    • Incubate overnight at 37°C.

  • Peptide Cleanup:

    • Stop the digestion by adding formic acid to a final concentration of 1%.

    • Desalt the peptides using a C18 StageTip or ZipTip.

    • Elute the peptides, dry them in a vacuum centrifuge, and resuspend in a solution suitable for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

Data Analysis and Interpretation

The primary method for analyzing ethionine-labeled proteins is mass spectrometry (MS).[15][16] The incorporation of ethionine in place of methionine results in a predictable mass shift in the peptides containing this analog.

  • Mass of Methionine: 149.21 g/mol

  • Mass of Ethionine: 163.24 g/mol

  • Mass Difference: +14.03 Da (due to the replacement of a methyl group with an ethyl group)

This mass shift can be detected by high-resolution mass spectrometers.[17] When searching the MS/MS data against a protein database, this mass modification needs to be specified as a variable modification on methionine residues.

dot

MS_Workflow Cell_Lysate Ethionine-labeled Protein Lysate Digestion Tryptic Digestion Cell_Lysate->Digestion LC_MSMS LC-MS/MS Analysis Digestion->LC_MSMS Data_Search Database Search (with +14.03 Da Met mod) LC_MSMS->Data_Search Protein_ID Identification of Ethionine-labeled Proteins Data_Search->Protein_ID

Caption: Workflow for the analysis of ethionine-labeled proteins by mass spectrometry.

Troubleshooting

ProblemPossible CauseSolution
Low Labeling Efficiency Insufficient methionine depletion.Increase starvation time to 60-90 minutes. Ensure methionine-free medium is truly free of methionine.
Ethionine concentration too low.Perform a dose-response curve to find the optimal concentration for your cell line.
Short labeling time.Increase the labeling duration, especially for proteins with slow turnover rates.
High Cell Death Ethionine cytotoxicity.Decrease the concentration of ethionine and/or shorten the labeling time. Confirm with a viability assay.
No Mass Shift Detected in MS Inefficient labeling.See "Low Labeling Efficiency" above.
Incorrect search parameters.Ensure that the +14.03 Da mass modification on methionine is included as a variable modification in the database search.
Low abundance of labeled proteins.Increase the amount of starting material or consider enrichment strategies for newly synthesized proteins.

Conclusion

Metabolic labeling with DL-ethionine is a valuable technique for studying newly synthesized proteins in a variety of biological contexts. By understanding the underlying principles and carefully optimizing experimental parameters, researchers can successfully incorporate this methionine analog into the proteome for subsequent analysis by mass spectrometry. While Fmoc-DL-ethionine is not suitable for this application due to the nature of the Fmoc protecting group, DL-ethionine itself provides a robust and accessible tool for probing the dynamics of the proteome.

References

  • Cold Spring Harbor Protocols. (2017). Metabolic Labeling of Protein Antigens with [35S]Methionine. [Link]

  • Kwon, Y. U., & Kodadek, T. (2007). High-Throughput Evaluation of Relative Cell Permeability between Peptoids and Peptides. Journal of the American Chemical Society, 129(6), 1500-1501. [Link]

  • Chakrabarti, A. C., & Deamer, D. W. (1994). Permeability of membranes to amino acids and modified amino acids: mechanisms involved in translocation. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1192(2), 193-201. [Link]

  • Hewitt, W. M., et al. (2015). A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. Journal of the American Chemical Society, 137(1), 71-74. [Link]

  • Zhou, M., et al. (2009). Introducing chemical functionality in Fmoc-peptide gels for cell culture. Acta Biomaterialia, 5(3), 1019-1028. [Link]

  • Muppidi, A., et al. (2022). Amphiphilic Cell-Penetrating Peptides Containing Natural and Unnatural Amino Acids as Drug Delivery Agents. Molecules, 27(7), 2191. [Link]

  • Dieck, C., et al. (2012). Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging. Current Protocols in Cell Biology, Chapter 7, Unit 7.11. [Link]

  • Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide Synthesis Protocols. Humana Press. [Link]

  • Sheppeck, J. E., et al. (2000). A convenient and scaleable procedure for removing the Fmoc group in solution. Tetrahedron Letters, 41(28), 5329-5333. [Link]

  • Henchey, L. K., et al. (2019). Incorporation of Putative Helix-Breaking Amino Acids in the Design of Novel Stapled Peptides: Exploring Biophysical and Cellular Permeability Properties. Molecules, 24(12), 2319. [Link]

  • Fields, G. B. (Ed.). (2002). Solid-Phase Peptide Synthesis. Academic Press. [Link]

  • Schafmeister, C. E., et al. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. The Journal of Organic Chemistry, 87(10), 6649-6661. [Link]

  • ResearchGate. (n.d.). Synthesis of Methionine-Containing Peptides Related to Native Chemical Ligation. [Link]

  • GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. [Link]

  • ResearchGate. (n.d.). (PDF) Methods for Removing the Fmoc Group. [Link]

  • Loebel, C., et al. (2023). Metabolic labelling of secreted matrix to investigate cell-material interactions in tissue engineering and mechanobiology. Nature Protocols, 18(3), 856-883. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Royal Society of Chemistry. (2015). Green Chemistry - In situ Fmoc removal. [Link]

  • Biotage. (2023, February 7). How to handle peptides that contain methionine. [Link]

  • Brada, Z., & Bulba, S. (1975). Acute lethality of D- and L-ethionine in Swiss mice. Research Communications in Chemical Pathology and Pharmacology, 10(2), 329-336. [Link]

  • MS Vision. (2024, November 11). Characterization of intact and modified proteins by mass spectrometry. [Link]

  • Mabion. (n.d.). Mass Spectrometry in Peptide and Protein Analysis. [Link]

  • Gasso, S., & Sharratt, M. (1993). Ethionine toxicity in vitro: the correlation of data from rat hepatocyte suspensions and monolayers with in vivo observations. Toxicology in Vitro, 7(2), 157-164. [Link]

  • ResearchGate. (n.d.). (PDF) Labeling Methods in Mass Spectrometry Based Quantitative Proteomics. [Link]

  • Beynon, R. J., & Pratt, J. M. (2005). Metabolic Labeling of Proteins for Proteomics. Molecular & Cellular Proteomics, 4(7), 857-872. [Link]

  • Vale, G., et al. (2011). Conversion of Methionine to Homocysteic Acid in Heavily Oxidized Proteomics Samples. Journal of the American Society for Mass Spectrometry, 22(8), 1334-1337. [Link]

  • Ghesquière, B., et al. (2011). Redox Proteomics of Protein-bound Methionine Oxidation. Molecular & Cellular Proteomics, 10(6), M110.007532. [Link]

  • Evans, C. R., & Tao, Y. (2015). Chemical Tools for Temporally and Spatially Resolved Mass Spectrometry-Based Proteomics. Biochemistry, 54(5), 1155-1166. [Link]

  • ResearchGate. (n.d.). Effect of methionine depletion on protein labeling and virus production. [Link]

  • Creative Bioarray. (n.d.). DL-Methionine. [Link]

  • BioTechnologia. (2015). Mass spectrometry approaches in proteomic and metabolomic studies. [Link]

Sources

Application

Application Note: Fmoc-DL-Ethionine in Advanced Proteomics and Targeted Mass Spectrometry

Executive Summary In the rapidly evolving field of quantitative proteomics, the demand for reliable, cost-effective, and highly specific internal standards is paramount. Fmoc-DL-ethionine (CAS: 1396988-59-2) serves as a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving field of quantitative proteomics, the demand for reliable, cost-effective, and highly specific internal standards is paramount. Fmoc-DL-ethionine (CAS: 1396988-59-2) serves as a critical non-canonical amino acid building block for Solid-Phase Peptide Synthesis (SPPS). By substituting endogenous methionine (Met) with its ethyl analog, ethionine (Eth), researchers can generate synthetic peptide standards that exhibit near-identical chromatographic behavior to their native counterparts but possess a distinct +14.015 Da mass shift . This application note provides a comprehensive guide to synthesizing ethionine-containing peptides and deploying them in targeted Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows for absolute protein quantification and metabolic tracking.

Mechanistic Rationale & Applications

Ethionine as a Methionine Surrogate

Methionine is a sulfur-containing canonical amino acid essential for protein translation and, via its activated form S-adenosylmethionine (SAM), serves as the universal methyl donor in epigenetic regulation. Ethionine differs from methionine by a single methylene group (–CH₂–) in its thioether side chain. Because this structural deviation is minimal, ethionine mimics methionine's physicochemical properties (hydrophobicity and charge state) almost perfectly.

In nature, ethionine is highly stable and has been identified as a naturally occurring metabolite and odorant precursor in plants, demonstrating its robust detectability via mass spectrometry[1]. In biological assays, ethionine acts as a substrate for Methionine Adenosyltransferase (MAT), generating S-adenosylethionine (SAE). This bioorthogonal pathway is extensively utilized to track enzymatic specificity and protein methylation stoichiometry in live cells[2][3].

Mass Spectrometry Advantages

For targeted LC-MS/MS (such as Multiple Reaction Monitoring [MRM] or Parallel Reaction Monitoring [PRM]), absolute quantification requires an internal standard to correct for matrix-induced ion suppression and electrospray ionization (ESI) variance. While stable isotope-labeled amino acids (SILAC/AQUA) are the gold standard, they are notoriously expensive and can suffer from isotopic scrambling.

Ethionine provides an isobaric alternative. The addition of the ethyl group imparts a precise +14.01565 Da mass shift . Because the hydrophobicity remains virtually unchanged, the synthetic Eth-peptide co-elutes with the endogenous Met-peptide on a C18 reversed-phase column. Consequently, both peptides enter the mass spectrometer at the exact same time, experiencing identical matrix effects, thereby creating a self-validating quantification system.

Quantitative Data Presentation

To design MRM/PRM transitions, it is critical to account for the mass shifts induced by the ethionine substitution. The table below summarizes the quantitative differences used to isolate the internal standard signal from the endogenous peptide.

ParameterMethionine (Met)Ethionine (Eth)Difference (Δ)
Side Chain Structure -CH₂-CH₂-S-CH₃-CH₂-CH₂-S-CH₂-CH₃+CH₂
Residue Monoisotopic Mass 131.040485 Da145.056135 Da+14.01565 Da
Precursor Ion Shift [M+2H]²⁺ m/zm/z + 7.0078+7.0078 m/z
Precursor Ion Shift [M+3H]³⁺ m/zm/z + 4.6718+4.6718 m/z
Fragment Ion Shift (y/b ions) m/zm/z + 14.0156+14.0156 m/z

(Note: Only y- or b-ions that contain the ethionine residue will exhibit the +14.0156 m/z shift. Fragments not containing the residue will remain identical to the native peptide, providing secondary confirmation of the peptide backbone).

Experimental Workflow Visualization

G Fmoc Fmoc-DL-ethionine (CAS: 1396988-59-2) SPPS Solid-Phase Peptide Synthesis (HATU, DIPEA, 20% Piperidine) Fmoc->SPPS Coupling EthPep Ethionine-Peptide Standard (+14.015 Da vs Met) SPPS->EthPep Cleavage (TFA) Spike Matrix Spike-in (Equilibration) EthPep->Spike Known Concentration BioSample Biological Sample (Proteome) Digest Proteolytic Digestion (Trypsin) BioSample->Digest Lysis & Cleavage Digest->Spike Endogenous Peptides LCMS Targeted LC-MS/MS (Co-elution, MRM/PRM) Spike->LCMS Injection Quant Absolute Quantification (Peak Area Ratio: Eth/Met) LCMS->Quant Data Analysis

Workflow for utilizing Fmoc-DL-ethionine in targeted LC-MS/MS proteomics.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Ethionine-Peptides

Objective: Synthesize a custom peptide standard where a native Methionine is replaced by Ethionine.

  • Resin Preparation & Swelling: Swell Rink Amide resin in Dimethylformamide (DMF) for 30 minutes.

    • Causality: Swelling expands the polystyrene matrix, maximizing the surface area and accessibility of reactive sites for subsequent amino acid coupling.

  • Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF.

    • Causality: Piperidine acts as a secondary amine base to efficiently cleave the base-labile Fmoc protecting group via a β-elimination mechanism, exposing the N-terminal primary amine for the next coupling step.

  • Amino Acid Coupling: Dissolve 4 equivalents of Fmoc-DL-ethionine and 3.9 equivalents of HATU in DMF. Add 8 equivalents of DIPEA. Add the activated mixture to the resin and agitate for 45 minutes.

    • Causality: HATU is chosen over standard carbodiimides (like DIC) because it generates a highly reactive HOAt ester intermediate. This maximizes coupling efficiency for non-canonical amino acids, overcoming any minor steric hindrance introduced by the ethyl side chain. DIPEA provides the basic environment necessary for carboxylate activation.

  • Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail consisting of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% H₂O for 2 hours at room temperature.

    • Causality: TFA cleaves the peptide from the solid support and removes side-chain protecting groups. TIS acts as a highly effective carbocation scavenger, preventing cleaved protecting groups from re-alkylating the peptide's nucleophilic side chains (specifically protecting the thioether of the ethionine residue).

  • Precipitation: Filter the cleavage solution into cold diethyl ether to precipitate the peptide. Centrifuge, wash the pellet with ether, and lyophilize.

Protocol 2: LC-MS/MS Absolute Quantification (MRM/PRM)

Objective: Absolute quantification of endogenous Met-containing peptides using the synthetic Eth-peptide as a spike-in internal standard.

  • Sample Digestion: Lyse biological samples and perform a standard tryptic digest (e.g., using Filter-Aided Sample Preparation [FASP] or S-Trap methodologies).

    • Causality: Trypsin specifically cleaves at the C-terminus of Arginine and Lysine, generating predictable, optimally sized peptide fragments (typically 7-20 amino acids) suitable for bottom-up proteomics.

  • Standard Spike-in: Reconstitute the synthetic Eth-peptide standard and spike it into the biological digest at a precisely known concentration (e.g., 50 fmol/µL).

    • Causality: Spiking the standard post-digestion controls for LC column losses, matrix-induced ion suppression, and variations in ESI efficiency. Because Eth and Met peptides share nearly identical hydrophobicity, they co-elute, ensuring they experience the exact same matrix effects in the MS source.

  • LC Separation: Inject the sample onto a C18 reversed-phase analytical column (e.g., 75 µm × 25 cm) using a linear gradient of Acetonitrile containing 0.1% Formic Acid.

    • Causality: The C18 stationary phase interacts with the hydrophobic side chains of the peptides. The single methylene difference between Met and Eth results in negligible retention time shifts, ensuring the critical co-elution required for accurate ratiometric quantification.

  • MS/MS Acquisition & Data Processing: Operate the mass spectrometer (Triple Quadrupole or Orbitrap) in MRM or PRM mode. Monitor the specific transitions for the endogenous Met-peptide and the +14.015 Da shifted transitions for the Eth-peptide. Calculate the absolute concentration by comparing the peak area ratio (Area_Endogenous / Area_Standard).

    • Causality: The +14 Da mass shift isolates the standard's signal from the endogenous peptide in the m/z domain, preventing signal interference while allowing for precise, label-free-like ratiometric quantification.

References

  • Cooper GL, Huseby CJ, Chandler CN, Cocuron JC, Alonso AP, Kuret J. A liquid chromatography tandem mass spectroscopy approach for quantification of protein methylation stoichiometry. Anal Biochem. 2018;545:72-77. [2]

  • Wang R, Zheng W, Luo M. A sensitive mass spectrum assay to characterize engineered methionine adenosyltransferases with S-alkyl methionine analogues as substrates. Anal Biochem. 2014;450:11-19. [3]

  • Fischer NS, Steinhaus M. Identification of an Important Odorant Precursor in Durian: First Evidence of Ethionine in Plants. J Agric Food Chem. 2020;68(38):10397-10402. [1]

Sources

Method

Click chemistry applications with alkyne-derivatized Fmoc-DL-ethionine.

Title: Application Note: Advanced Bioconjugation Workflows Utilizing Alkyne-Derivatized Fmoc-DL-Ethionine Introduction & Strategic Rationale The integration of non-canonical amino acids into peptide sequences has revolut...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Application Note: Advanced Bioconjugation Workflows Utilizing Alkyne-Derivatized Fmoc-DL-Ethionine

Introduction & Strategic Rationale

The integration of non-canonical amino acids into peptide sequences has revolutionized peptide therapeutics and chemical biology. Alkyne-derivatized Fmoc-DL-ethionine serves as a highly versatile building block for Solid-Phase Peptide Synthesis (SPPS). Ethionine, the ethyl homolog of methionine, provides a slightly more extended and hydrophobic thioether side chain. When functionalized with a terminal alkyne (e.g., via S-propargylation or side-chain extension), it becomes a prime candidate for highly specific azide-alkyne click chemistry[1].

The use of the Fmoc-protected DL (racemic) form is a deliberate strategic choice in early-stage drug discovery. Incorporating a racemic mixture at a specific locus generates a pair of diastereomeric peptides. This allows medicinal chemists to simultaneously screen both the L- and D-epimers for enhanced proteolytic stability and novel receptor binding conformations, streamlining the hit-to-lead optimization phase without requiring parallel syntheses.

Mechanistic Principles of Click Bioconjugation

Once incorporated into a peptide, the terminal alkyne of the ethionine derivative acts as an inert, bioorthogonal handle. The two primary modalities for conjugation are:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): First fully described by K. Barry Sharpless and colleagues in 2001, CuAAC is the gold standard for in vitro peptide modification[1],[2]. It utilizes a Cu(I) catalyst to accelerate the reaction between an azide and a terminal alkyne by a factor of 107 , exclusively yielding the 1,4-disubstituted 1,2,3-triazole[3]. The thermodynamic driving force and regioselectivity make it ideal for appending fluorophores, PEG chains, or targeting ligands[3].

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications involving live cells or copper-sensitive proteins, SPAAC provides a metal-free alternative. While our ethionine derivative possesses a linear alkyne (requiring CuAAC), it can be used in tandem with cyclooctyne-based reagents (like DIBO) if the peptide is instead synthesized with an azide handle[4]. However, for alkyne-ethionine, CuAAC remains the primary route.

Quantitative Data: Reaction Parameters

The following table summarizes the optimized empirical parameters for CuAAC bioconjugation using alkyne-ethionine peptides compared to standard SPAAC methodologies.

ParameterCuAAC (Alkyne-Ethionine + Azide)SPAAC (Azide-Peptide + Cyclooctyne)Causality / Impact
Catalyst 1-2 mM CuSO₄ + 5 mM AscorbateNone requiredCu(I) drives the regioselective 1,4-triazole formation.
Ligand 5 mM THPTA or BTTAANoneTHPTA stabilizes Cu(I) and prevents ROS-mediated peptide degradation.
Reaction Time 1 - 4 hours2 - 12 hoursCuAAC exhibits significantly faster kinetics ( k≈10−100M−1s−1 ).
Temperature 25°C (Room Temp)25°C - 37°CBoth proceed under mild conditions, preserving peptide integrity.
Typical Yield > 95% (Conversion)80 - 90%CuAAC is highly efficient; SPAAC can suffer from steric hindrance.

Experimental Protocols

Protocol A: SPPS Incorporation of Alkyne-Derivatized Fmoc-DL-Ethionine

Objective: Synthesize a peptide containing the alkyne-ethionine residue and validate its successful incorporation. Expertise & Causality: We utilize HATU as the coupling reagent rather than HBTU. Unnatural amino acids, particularly those with extended or modified thioether side chains, can exhibit steric hindrance during coupling. HATU provides superior reactivity and minimizes deletion sequences.

  • Resin Swelling: Swell 0.1 mmol of Rink Amide resin in DMF for 30 minutes. (Self-Validation: Resin should double in volume, ensuring maximum accessibility of active sites).

  • Fmoc Deprotection: Treat resin with 20% piperidine in DMF (2 x 5 min). Wash thoroughly with DMF (5x).

  • Coupling: Pre-activate 0.4 mmol (4 eq) of Alkyne-derivatized Fmoc-DL-ethionine with 0.38 mmol HATU and 0.8 mmol DIPEA in DMF for 2 minutes. Add to resin and agitate for 60 minutes.

  • Capping: Treat with acetic anhydride/pyridine (1:10 in DMF) for 10 minutes to cap unreacted amines, preventing deletion sequences.

  • Cleavage & Deprotection: Treat the dried resin with TFA/TIS/H₂O (95:2.5:2.5) for 2 hours. (Causality: Triisopropylsilane (TIS) is crucial here as a carbocation scavenger to prevent alkylation of the electron-rich thioether moiety on the ethionine side chain).

  • Precipitation & QC: Precipitate the peptide in cold diethyl ether. Centrifuge, decant, and lyophilize. (Self-Validation: Analyze the crude product via LC-MS. You should observe two distinct peaks with identical mass, representing the L- and D-diastereomers resulting from the DL-ethionine building block).

Protocol B: CuAAC Bioconjugation (In Vitro)

Objective: Conjugate an azide-bearing fluorophore (e.g., Alexa Fluor 488-Azide) to the alkyne-peptide. Expertise & Causality: Ascorbic acid reduces Cu(II) to the active Cu(I) species in situ. We pre-mix CuSO₄ with THPTA before adding it to the peptide. Free Cu(I) in the presence of oxygen generates hydroxyl radicals that can rapidly oxidize the ethionine thioether to a sulfoxide. THPTA coordinates the copper, drastically reducing this side reaction.

  • Peptide Preparation: Dissolve the lyophilized alkyne-peptide in a mixture of t-BuOH/H₂O (1:1) or DMSO/H₂O to a final concentration of 1 mM.

  • Catalyst Complex Formation: In a separate vial, mix 100 mM CuSO₄ (aqueous) with 500 mM THPTA ligand (aqueous) in a 1:5 molar ratio.

  • Reaction Assembly: To the peptide solution, add 1.5 equivalents of the Azide-Fluorophore.

  • Initiation: Add the CuSO₄/THPTA complex (final Cu concentration: 1 mM). Immediately add freshly prepared Sodium Ascorbate (final concentration: 5 mM).

  • Incubation & Monitoring: Agitate at room temperature in the dark for 2 hours. (Self-Validation: Monitor via analytical HPLC. The starting peptide peak will disappear, replaced by a later-eluting, highly fluorescent product peak).

  • Purification: Purify the conjugated peptide via preparative RP-HPLC and confirm the mass via MALDI-TOF or ESI-MS.

Process Visualizations

G A SPPS Resin B Fmoc Deprotection (20% Piperidine) A->B C Coupling: Alkyne-Fmoc-DL-Ethionine (HATU/DIPEA) B->C D TFA Cleavage & Scavenging C->D E Alkyne-Modified Peptide D->E F CuAAC Click Reaction (Azide-Fluorophore) E->F G Triazole-Conjugated Peptide F->G

Workflow for SPPS incorporation of alkyne-Fmoc-DL-ethionine and subsequent CuAAC bioconjugation.

Pathway P1 Triazole-Conjugated Peptide Probe P2 Cell Surface Receptor Binding P1->P2 P3 Endocytosis P2->P3 P4 Fluorescence Imaging & Target Validation P3->P4

Cellular uptake and imaging pathway of the click-conjugated ethionine peptide probe.

Applications in Drug Development

The incorporation of alkyne-derivatized Fmoc-DL-ethionine extends beyond simple fluorescent labeling:

  • Peptide Stapling: By incorporating an azide-bearing amino acid at an i,i+4 or i,i+7 position relative to the alkyne-ethionine, researchers can perform intramolecular CuAAC to create a triazole-stapled peptide. This constrains the peptide into an alpha-helical conformation, drastically improving cell permeability and resistance to proteolytic degradation[2].

  • PROTAC Development: The alkyne handle serves as an ideal attachment point for recruiting E3 ligase ligands via click chemistry, facilitating the rapid modular assembly of Peptide-Targeting Chimeras (PROTACs).

References

  • Title: Click chemistry - Wikipedia Source: wikipedia.org URL: [Link]

  • Title: Click Chemistry Azide-Alkyne Cycloaddition Source: organic-chemistry.org URL: [Link]

Sources

Application

In vivo applications of Fmoc-DL-ethionine in animal models.

Application Note: In Vivo Utilities of Fmoc-DL-ethionine in Preclinical Animal Models Executive Summary Fmoc-DL-ethionine (the Fmoc-protected ethyl analogue of methionine) is a highly versatile non-proteinogenic amino ac...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vivo Utilities of Fmoc-DL-ethionine in Preclinical Animal Models

Executive Summary

Fmoc-DL-ethionine (the Fmoc-protected ethyl analogue of methionine) is a highly versatile non-proteinogenic amino acid. While traditionally categorized as a building block for solid-phase peptide synthesis (SPPS), its unique physicochemical architecture—combining the bulky, aromatic fluorenylmethyloxycarbonyl (Fmoc) group with the hydrophobic ethyl thioether side chain of ethionine—unlocks three distinct in vivo applications. This guide provides authoritative, self-validating protocols for utilizing Fmoc-DL-ethionine in targeted oncology models, peptide engineering, and supramolecular drug delivery.

Application 1: Targeted Inhibition of the MRS-CDK4 Axis in Oncology

Expertise & Causality: Methionine addiction (the Hoffman effect) is a metabolic hallmark of many cancers. Recent discoveries have elucidated that Methionyl-tRNA synthetase (MRS) serves a dual function: it charges tRNA for protein synthesis and acts as a non-canonical chaperone that stabilizes Cyclin-Dependent Kinase 4 (CDK4)[1]. This stabilization drives the G1/S cell cycle transition, particularly in p16INK4a-negative cancers[1].

Fmoc-derivatized methionine analogues, such as Fmoc-DL-ethionine, act as potent competitive modulators[1]. The causality of their efficacy lies in their structure: the bulky, lipophilic Fmoc group dramatically enhances cell membrane permeability and occupies the hydrophobic pocket adjacent to the MRS catalytic motif. This steric blockade disrupts the MRS-CDK4 interaction, leading to rapid CDK4 destabilization and tumor growth suppression[1].

Protocol: In Vivo Xenograft Administration & Target Validation

This protocol is designed as a self-validating system; successful target engagement is confirmed by specific downstream protein degradation rather than mere tumor shrinkage.

  • Model Preparation: Implant 1×106 MDA-MB-231 (p16INK4a-negative breast cancer) cells subcutaneously into the right dorsal flank of 6-week-old BALB/c nude mice.

  • Formulation: Dissolve Fmoc-DL-ethionine in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile saline. Causality: The high DMSO/PEG ratio is critical to prevent the hydrophobic Fmoc moiety from precipitating out of solution prior to systemic circulation.

  • Dosing: Administer intraperitoneally (IP) at 25–50 mg/kg daily once tumors reach a palpable volume of 100 mm³.

  • Self-Validation Step: Harvest a subset of tumors at Day 7. Perform immunoblotting on the tumor lysates for CDK4, cyclin D1, and total MRS. Validation Metric: A successful in vivo blockade is confirmed if CDK4 and cyclin D1 levels are reduced by >50% while total MRS expression remains unchanged.

MRS_Pathway Met Methionine MRS Methionyl-tRNA Synthetase (MRS) Met->MRS Natural Substrate FmocEth Fmoc-DL-ethionine FmocEth->MRS Competitive Binding CDK4 CDK4 Stabilization (Cancer Cell Cycle) FmocEth->CDK4 Destabilization MRS->CDK4 Chaperone Interaction

Figure 1: Mechanism of MRS-CDK4 pathway inhibition by Fmoc-DL-ethionine in oncology models.

Application 2: Peptide Engineering for Enhanced In Vivo Stability

Expertise & Causality: Therapeutic peptides containing native methionine are highly susceptible to oxidation by reactive oxygen species (ROS) in vivo, forming methionine sulfoxide. This oxidation drastically alters the peptide's conformation, reducing receptor binding affinity and shortening its circulating half-life. By substituting methionine with ethionine (via Fmoc-DL-ethionine during SPPS), researchers preserve the aliphatic thioether geometry required for receptor binding while increasing the steric bulk (ethyl vs. methyl). This slight increase in bulk significantly raises the activation energy required for sulfur oxidation, conferring robust in vivo stability.

Protocol: SPPS Incorporation and Pharmacokinetic (PK) Profiling
  • Synthesis: Utilize standard Fmoc-SPPS on a Rink Amide resin. Couple Fmoc-DL-ethionine using HBTU/DIPEA (1:2 molar ratio) in DMF. Extend the coupling time to 60 minutes to account for the slight steric hindrance of the ethyl side chain.

  • Cleavage: Cleave the peptide using TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Causality: Avoid aggressive thioether scavengers like Ethanedithiol (EDT); ethionine is significantly less prone to alkylation during cleavage than methionine, making standard TIS sufficient.

  • Purification: Isolate via RP-HPLC using a C18 column (gradient of 0.1% TFA in Acetonitrile).

  • In Vivo PK: Inject the ethionine-substituted peptide intravenously (IV) into Sprague-Dawley rats at 2 mg/kg. Draw blood at 0.25, 0.5, 1, 2, 4, and 8 hours into EDTA tubes containing protease inhibitors.

  • Self-Validation Step: Quantify intact peptide versus oxidized species via LC-MS/MS plasma analysis. Validation Metric: Success is defined as a >3-fold increase in the Area Under the Curve (AUC) and a >80% reduction in sulfoxide metabolites compared to the wild-type methionine peptide.

Application 3: Supramolecular Hydrogels for Localized Depot Delivery

Expertise & Causality: Fmoc-protected amino acids are renowned for their ability to self-assemble into macroscopic nanofibrillar hydrogels under physiological conditions. The gelation mechanism relies on π−π stacking of the fluorenyl rings and hydrophobic packing of the side chains. Fmoc-DL-ethionine, with its extended ethyl thioether, provides superior hydrophobic packing compared to standard Fmoc-methionine. This yields hydrogels with higher mechanical stiffness (storage modulus, G') and slower erosion rates, making them ideal for subcutaneous in vivo depot delivery of hydrophilic drugs.

Protocol: Solvent-Switch Gelation and Subcutaneous Injection
  • Solvation: Dissolve Fmoc-DL-ethionine at 100 mg/mL in biocompatible DMSO.

  • Payload Incorporation: Mix the target therapeutic (e.g., a fluorescently tagged hydrophilic small molecule or peptide) into the DMSO stock.

  • Aqueous Switch: Rapidly inject 100 µL of the DMSO stock into 900 µL of PBS (pH 7.4) under vigorous vortexing to trigger self-assembly (final concentration 1% w/v).

  • In Vivo Administration: Timing is critical. Before complete gelation occurs (within the 2-minute sol-gel transition window), inject 100 µL of the pre-gel solution subcutaneously into the dorsal flank of a C57BL/6 mouse using a 25G needle.

  • Self-Validation Step: Monitor depot degradation and drug release via non-invasive in vivo fluorescence imaging (IVIS) over 14 days. Validation Metric: A successful depot will show localized fluorescence retention at the injection site for >7 days, with a linear decay curve indicating sustained release rather than a burst effect.

Hydrogel_Workflow Solvation 1. Solvation (Fmoc-DL-ethionine in DMSO) Aqueous 2. Aqueous Switch (Addition of PBS/H2O) Solvation->Aqueous SelfAssembly 3. Self-Assembly (Pi-Pi Stacking & Hydrophobic) Aqueous->SelfAssembly Injection 4. In Vivo Injection (Subcutaneous Depot) SelfAssembly->Injection Release 5. Sustained Release (Therapeutic Payload) Injection->Release

Figure 2: Workflow for solvent-switch supramolecular self-assembly and in vivo injection.

Quantitative Data Summary: Comparative Physicochemical Advantages

The following table summarizes the structural and functional divergence of Fmoc-DL-ethionine compared to its parent compounds, dictating its specific in vivo utility.

PropertyL-MethionineDL-EthionineFmoc-DL-ethionine
Side Chain Structure Methyl thioetherEthyl thioetherEthyl thioether
N-Terminal State Free amineFree amineFmoc-protected
In Vivo Oxidation Resistance Low (Rapidly forms sulfoxide)HighHigh
MRS Interaction Profile Natural SubstrateWeak AntagonistStrong Competitive Inhibitor
Supramolecular Assembly NoneNoneSpontaneous Nanofibrillar Hydrogel
Primary In Vivo Utility Nutritional / Metabolic baselineHepatocarcinogenesis modelsOncology targeting / SPPS / Drug Delivery

References

  • Stabilization of Cyclin-Dependent Kinase 4 by Methionyl-tRNA Synthetase in p16INK4a-Negative Cancer Source: ACS Pharmacology & Translational Science, 2018. URL:[Link]

Sources

Method

Application Note: Fmoc-DL-Ethionine in Peptide Drug Discovery &amp; Metabolic Engineering

Target Audience: Researchers, Application Scientists, and Peptide Drug Development Professionals. Introduction: The Chemical Rationale for Ethionine The expansion of the genetic code through non-canonical amino acids (nc...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Peptide Drug Development Professionals.

Introduction: The Chemical Rationale for Ethionine

The expansion of the genetic code through non-canonical amino acids (ncAAs) is a cornerstone of modern peptide drug discovery. Fmoc-DL-ethionine , the ethylthioether analog of methionine, serves as a critical building block for expanding the chemical space of peptide therapeutics.

While methionine is ubiquitous in biological systems, its susceptibility to oxidation and limited hydrophobicity often compromise the pharmacokinetic profiles of peptide drugs. Substituting methionine with ethionine introduces a bulkier, more lipophilic ethyl group. This substitution has been proven to enhance the bioactivity of antimicrobial peptides (AMPs)[1], alter secondary structure motifs in xeno-amino acid alphabets[2], and serve as a metabolic probe for S-adenosyl ethionine (AdoEt) mediated alkylation[3]. The use of the DL-racemic mixture is particularly valuable in combinatorial library synthesis to explore novel structural conformations, such as D-amino acid-induced beta-turns[4], whereas pure L-ethionine is reserved for stereospecific native sequence mimicry.

Quantitative Comparison: Methionine vs. Ethionine

To understand the structural and pharmacological impact of ethionine incorporation, the physicochemical parameters of both residues are summarized below.

PropertyL-Methionine (Native)DL-Ethionine (ncAA)Impact on Drug Design
Side Chain Structure -CH₂-CH₂-S-CH₃-CH₂-CH₂-S-CH₂-CH₃Increased steric bulk and lipophilicity.
Residue Mass 131.04 Da145.06 Da+14 Da mass shift per residue; easily tracked via LC-MS.
Oxidation Susceptibility High (Rapidly forms sulfoxide)Moderate (Sterically hindered)Improved shelf-life and serum stability in vivo.
Translation Efficiency 100% (Native machinery)~71–73%Requires auxotrophic hosts or CFPS for high-yield expression[5].
AMP Bioactivity BaselineEnhancedIncreased membrane disruption against Gram-positive strains[6].

Workflow 1: Solid-Phase Peptide Synthesis (SPPS) of Ethionine-Peptides

Causality & Expert Insights

Incorporating Fmoc-DL-ethionine via SPPS requires specific optimizations to prevent side reactions.

  • Activation: We utilize DIC (N,N'-Diisopropylcarbodiimide) and Oxyma Pure instead of traditional HBTU/DIPEA. Oxyma provides superior suppression of racemization, which is critical when evaluating the specific structural contributions of the D- vs. L-enantiomers in xeno-alphabets[7].

  • Cleavage Cocktail: Ethionine, like methionine, contains a thioether that is highly susceptible to oxidation to the sulfoxide by TFA-generated carbocations during global deprotection. The addition of DTT (DL-dithiothreitol) is mandatory as a reducing scavenger to preserve the thioether state[7].

Step-by-Step Protocol

Self-Validating System: The success of this protocol is validated by a negative Kaiser test post-coupling and a clean +14 Da mass shift per ethionine residue on LC-MS without +16 Da oxidation artifacts.

  • Resin Preparation: Swell Rink Amide AM resin (0.61 mmol/g) in N,N-dimethylformamide (DMF) for 20 minutes at room temperature.

  • Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF (5 × 1 min).

  • Amino Acid Activation: Prepare a solution of 300 mM Fmoc-DL-ethionine and 375 mM Oxyma Pure in DMF. Add 5.5% (v/v) DIC (1.25 eq. relative to the amino acid) to activate the carboxyl group[7].

  • Coupling: Add the activated mixture to the resin and agitate for 60 minutes at room temperature. Validate complete coupling via the Kaiser test (resin should remain yellow).

  • Global Cleavage: Treat the resin with a specialized cleavage cocktail: TFA (88% v/v), triisopropylsilane (TIS, 2% v/v), DTT (5% w/v), and water (5% w/w) for 2 hours at room temperature[7].

  • Precipitation & Purification: Precipitate the crude peptide in cold diethyl ether (DEE). Purify via RP-HPLC using a 10–60% acetonitrile gradient with 10 mM triethylammonium acetate[7].

SPPS_Workflow Resin Resin Preparation (Swelling in DMF) Deprotect Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotect Activate Amino Acid Activation (Fmoc-DL-Eth + DIC/Oxyma) Deprotect->Activate Wash Couple Peptide Coupling (Formation of Peptide Bond) Activate->Couple Couple->Deprotect Cycle repeat Cleave Global Cleavage & Deprotection (TFA/TIS/DTT/H2O) Couple->Cleave Final sequence Purify RP-HPLC Purification (Target Ethionine-Peptide) Cleave->Purify

Fig 1. Fmoc-SPPS workflow for ethionine-containing peptides, highlighting specialized cleavage.

Workflow 2: Biosynthetic Engineering of Lanthipeptides (AMPs)

Causality & Expert Insights

While SPPS is ideal for short peptides, complex lanthipeptides like Nisin (which contain thioether bridges formed by post-translational dehydration and cyclization) are best engineered biosynthetically. By utilizing a methionine-auxotrophic strain of Lactococcus lactis, researchers can force the translational machinery to incorporate ethionine at native methionine sites (M17, M21)[5]. The increased hydrophobicity of ethionine directly correlates with improved membrane-disrupting bioactivity against Gram-positive pathogens[1].

Step-by-Step Protocol

Self-Validating System: Successful integration is confirmed via MALDI-TOF MS of the secreted peptide. The presence of a mature Nisin variant with a +14 Da shift confirms that ethionine does not sterically hinder the NisB/NisC post-translational modification enzymes.

  • Strain Preparation: Culture a methionine-auxotrophic Lactococcus lactis strain harboring the Nisin expression plasmid in chemically defined medium (CDM) depleted of methionine.

  • Auxotrophic Feeding: Supplement the culture with 0.5–1.0 mM L-ethionine at the point of induction (OD₆₀₀ ~ 0.4)[5].

  • Expression & PTM: Allow expression for 18 hours. During this time, ribosomal translation incorporates ethionine, and endogenous NisB and NisC enzymes perform dehydration and cyclization[5].

  • Harvest & Cleavage: Isolate the precursor peptide from the supernatant via hydrophobic interaction chromatography. Cleave the leader peptide using the dedicated protease NisP to release the mature, active AMP[8].

Biosynthesis_Pathway MetAux Met-Auxotrophic Host (e.g., L. lactis) Translation Ribosomal Translation (tRNA charging) MetAux->Translation Ethionine Ethionine Supplementation (Culture Media) Ethionine->Translation Precursor Precursor Peptide (Ethionine incorporated) Translation->Precursor PTM Post-Translational Modification (NisB/NisC) Precursor->PTM ActiveAMP Enhanced Bioactive AMP (Ethionine-Nisin Variant) PTM->ActiveAMP

Fig 2. In vivo incorporation of ethionine into lanthipeptides via auxotrophic expression systems.

Workflow 3: Cell-Free Protein Synthesis (CFPS) for Metabolic Diversification

Causality & Expert Insights

Beyond structural incorporation into peptides, ethionine is a powerful metabolic probe. In nature, S-adenosyl methionine (SAM) is the universal methyl donor. Ethionine can be enzymatically converted into S-adenosyl ethionine (AdoEt) . However, in living cells, AdoEt is highly toxic because promiscuous cellular methyltransferases utilize it to erroneously ethylate DNA and essential proteins[9].

To harness AdoEt for drug discovery without cellular toxicity, researchers utilize Cell-Free Protein Synthesis (CFPS) platforms. By expressing target enzymes (e.g., tea caffeine synthase, TCS1) in a controlled in vitro environment supplemented with ethionine and ATP, researchers can screen for enzyme promiscuity and synthesize novel ethylated natural product analogs (such as ethylated caffeine or ethylthiolated pigments) for high-throughput drug screening[3].

References

  • Xeno amino acid alphabets form peptides with familiar secondary structure Source: bioRxiv (2026) URL:[Link]

  • Synthesis and Characterization of Heterodimers and Fluorescent Nisin Species by Incorporation of Methionine Analogues and Subsequent Click Chemistry Source: ACS Synthetic Biology (2020) URL:[Link]

  • Lipidated variants of the antimicrobial peptide nisin produced via incorporation of methionine analogs for click chemistry show improved bioactivity Source: Journal of Biological Chemistry (2023) URL:[Link]

  • Utilizing a cell-free protein synthesis platform for the biosynthesis of a natural product, caffeine Source: Synthetic Biology, Oxford Academic (2023) URL:[Link]

  • Engineering of Nisin as a Means for Improvement of Its Pharmacological Properties: A Review Source: Pharmaceuticals (2023) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Fmoc-DL-ethionine Incorporation in SPPS

Welcome to the Peptide Synthesis Technical Support Center. This guide is specifically designed for researchers and drug development professionals experiencing low incorporation efficiency, unexpected mass shifts, or poor...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Peptide Synthesis Technical Support Center. This guide is specifically designed for researchers and drug development professionals experiencing low incorporation efficiency, unexpected mass shifts, or poor yields when utilizing Fmoc-DL-ethionine in Solid-Phase Peptide Synthesis (SPPS).

Fmoc-DL-ethionine is a non-canonical amino acid featuring an ethyl thioether side chain. While highly valuable for introducing unique physicochemical properties or bioorthogonal handles, its structural and stereochemical nature introduces specific synthetic bottlenecks.

Diagnostic Decision Tree

Before altering your synthesis protocols, use the diagnostic workflow below to match your LC-MS data to the underlying chemical failure.

SPPS_Troubleshooting Start Issue: Low Fmoc-DL-ethionine Incorporation CheckMass Diagnostic Step: LC-MS of Crude Peptide Start->CheckMass Incomplete Mass = Target - 145 Da (Missing Ethionine) CheckMass->Incomplete Oxidation Mass = Target + 16/32 Da (Sulfoxide/Sulfone) CheckMass->Oxidation Alkylation Mass = Target + 56 Da (t-Butyl Adduct) CheckMass->Alkylation Sol1 Action: Use HATU/COMU Double Coupling at 75°C Incomplete->Sol1 Sol2 Action: Add NH4I/Me2S to Cleavage Cocktail Oxidation->Sol2 Sol3 Action: Increase Scavengers (EDT, Thioanisole) Alkylation->Sol3

Diagnostic workflow for Fmoc-DL-ethionine incorporation issues.

Mechanistic Troubleshooting (FAQs)

Q1: Why is the coupling efficiency of Fmoc-DL-ethionine significantly lower than standard Fmoc-Met-OH? A: The inefficiency stems from a combination of steric hindrance and stereochemical mismatch. Ethionine contains an ethyl thioether side chain (-CH₂-CH₂-S-CH₂-CH₃), which is bulkier and more hydrophobic than methionine's methyl thioether. This increased bulk promotes local peptide aggregation (β-sheet formation) on the resin, physically shielding the N-terminal amine from incoming activated amino acids [1]. Furthermore, because Fmoc-DL-ethionine is a racemic mixture , coupling it to a chiral L-peptide chain creates a diastereomeric transition state. Due to kinetic resolution, the D-enantiomer experiences higher steric repulsion against the L-chiral chain, leading to a drastically slower coupling rate for half of your reagent pool.

Q2: My LC-MS shows a split peak with the exact target mass. Did the coupling fail? A: No, the coupling succeeded, but you are observing diastereomer separation. Because you incorporated a DL-amino acid into a chiral sequence, your final product is a 1:1 mixture of two diastereomers (e.g., L-L-L and L-D-L). These diastereomers possess different physicochemical properties and will resolve into two distinct peaks on reverse-phase HPLC. If stereopurity is required for your biological assay, you must source enantiomerically pure Fmoc-L-ethionine.

Q3: I am missing my target mass, but I see prominent peaks at +16 Da and +32 Da. What is happening? A: The thioether of ethionine is highly susceptible to oxidation by atmospheric oxygen or trace peroxides present in low-quality or aged solvents (such as ethereal solvents or old DMF). This oxidizes the thioether to a sulfoxide (+16 Da) or a sulfone (+32 Da) [2]. To resolve this, use fresh, degassed solvents and implement an in-situ reduction step during cleavage (see Protocol B).

Q4: I see a mass corresponding to +56 Da. How do I prevent this? A: This is an alkylation artifact. During the final trifluoroacetic acid (TFA) cleavage, tert-butyl (tBu) cations generated from side-chain protecting groups act as strong electrophiles. They alkylate the nucleophilic ethionine thioether, forming a stable +56 Da sulfonium ion [3]. You must optimize your cleavage cocktail by increasing the concentration of competitive nucleophilic scavengers like ethanedithiol (EDT) and thioanisole.

Chemical Pathway Analysis

Thioether_Reactions Ethionine Ethionine Thioether (-S-CH2CH3) Sulfoxide Sulfoxide (+16 Da) Inactive/Side Product Ethionine->Sulfoxide O2 / Peroxides (During Synthesis) Sulfonium Sulfonium Ion (+56 Da) Alkylated Byproduct Ethionine->Sulfonium tBu+ Cations (TFA Cleavage) Recovered Native Ethionine Successfully Cleaved Sulfoxide->Recovered NH4I / Me2S (Reduction) Sulfonium->Recovered EDT / Thioanisole (Scavenging)

Mechanistic pathways of ethionine thioether side reactions and resolutions.

Quantitative Optimization Data

To overcome the kinetic barriers of the DL-racemate and the thioether side reactions, refer to the optimized parameters below.

Table 1: Quantitative Comparison of Coupling Reagents for Ethionine Incorporation

Coupling ReagentEquivalentsBaseReaction TimeAvg. Coupling EfficiencyNotes
HBTU / HOBt 3.0DIPEA60 min65 - 75%Standard; prone to incomplete coupling with bulky side chains.
HATU / HOAt 3.0DIPEA45 min85 - 90%Superior activation; recommended baseline for ethionine.
COMU 3.0Collidine30 min> 95%Highest efficiency; reduces epimerization risks during activation.

Table 2: Cleavage Cocktail Efficacy for Thioether Protection

Cocktail FormulationScavengersSulfonium Alkylation (+56 Da)Sulfoxide Formation (+16 Da)
Standard (95% TFA, 2.5% TIPS, 2.5% H₂O)TIPS, H₂OHigh (>30%)Moderate
Reagent K (82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT)Phenol, Thioanisole, EDTLow (<5%)Low
Reagent K + NH₄I / Me₂S Phenol, Thioanisole, EDT, NH₄I, Me₂SNone DetectedNone Detected

Self-Validating Experimental Protocols

The following protocols are engineered as "self-validating systems." Do not proceed to the next step unless the validation criteria are met.

Protocol A: High-Efficiency Double Coupling of Fmoc-DL-ethionine

Objective: Overcome steric hindrance and diastereomeric kinetic resolution.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF for 2 × 10 minutes.

    • Validation: Measure the UV absorbance of the piperidine wash at 301 nm. A stable absorbance value across two consecutive deprotections validates complete Fmoc removal [1].

  • Activation: In a separate vial, dissolve 4.0 eq of Fmoc-DL-ethionine and 3.9 eq of COMU in DMF. Add 8.0 eq of Collidine.

    • Validation: The solution must immediately turn a distinct pale yellow/orange, visually validating the formation of the active ester.

  • First Coupling: Add the activated mixture to the resin. Agitate for 45 minutes at room temperature (or 5 minutes at 75°C in a microwave synthesizer).

  • Validation Check (Kaiser Test): Take a few resin beads and perform a ninhydrin test.

    • Self-Validation: Yellow beads indicate >99% coupling. If the beads are blue/purple (indicating unreacted amines due to the slower D-enantiomer), the step is invalidated. Proceed immediately to Step 5.

  • Second Coupling: Drain the reaction vessel (do not wash with piperidine) and repeat Steps 2 and 3 with fresh reagents for an additional 45 minutes.

Protocol B: Optimized Cleavage and In-Situ Thioether Reduction

Objective: Cleave the peptide, scavenge tBu cations, and reduce any formed sulfoxides back to the native thioether [4].

  • Cocktail Preparation: Prepare Reagent K (82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT).

    • Validation: Visually inspect the cocktail. It must be completely monophasic. Phase separation invalidates the cocktail; remake it using fresh reagents.

  • Cleavage: Add the cocktail to the dried resin (10 mL per gram of resin). Agitate for 2 hours at room temperature. Filter the resin and collect the TFA filtrate.

  • In-Situ Reduction: To the collected TFA filtrate, add 20 mg of Ammonium Iodide (NH₄I) and 100 µL of Dimethyl Sulfide (Me₂S) per mL of cleavage solution. Incubate for 15 minutes.

    • Validation: The solution must turn a deep yellow/brown color. This color change validates the formation of iodine (I₂), chemically confirming that the reduction of the sulfoxide is actively occurring [4].

  • Precipitation: Dropwise, add the cleavage mixture to 10 volumes of ice-cold diethyl ether.

    • Validation: The immediate formation of a flocculent white/off-white precipitate validates successful peptide recovery. Centrifuge and wash the pellet with cold ether 3 times to remove the iodine and scavengers.

References

  • AAPPTec. "Aggregation, Racemization and Side Reactions in Peptide Synthesis". AAPPTec. URL: [Link]

  • Hackeng, T. M., et al. "The reduction of oxidized methionine residues in peptide thioesters with NH4I/Me2S". ResearchGate. URL: [Link]

Optimization

Optimizing Fmoc-DL-ethionine concentration for cell labeling experiments.

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the transition from standard monomeric fluorophores to self-assembling amphiphilic amino acid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the transition from standard monomeric fluorophores to self-assembling amphiphilic amino acids.

Fmoc-DL-ethionine is a highly specialized and powerful tool for cell labeling. The bulky 9-fluorenylmethoxycarbonyl (Fmoc) group drives spontaneous self-assembly into nanostructures via π-π stacking and hydrophobic collapse, while the ethionine side-chain provides unique metabolic and hydrophobic properties[1]. However, its dual nature requires precise concentration optimization to balance self-assembly, cellular uptake, and cell viability.

This guide provides self-validating protocols, quantitative optimization matrices, and deep-dive troubleshooting to ensure your labeling experiments succeed.

Experimental Workflow & Mechanistic Pathways

Understanding the physical state of Fmoc-DL-ethionine in solution is critical. Below is the validated workflow for preparing the labeling solution and the mechanistic pathway of its cellular uptake.

Workflow N1 1. Stock Prep (10 mM in DMSO) N2 2. Co-assembly (Optional Dye) N1->N2 N3 3. Aqueous Dispersion (Vortexing in PBS) N2->N3 N4 4. Cell Incubation (10-50 µM, 2-4h) N3->N4 N5 5. Wash & Image (Confocal) N4->N5

Figure 1: Step-by-step workflow for Fmoc-DL-ethionine nanoparticle preparation and cell labeling.

Mechanism M1 Fmoc-DL-ethionine Monomers (Extracellular) M2 Spontaneous Self-Assembly (Hydrophobic Collapse) M1->M2 M3 Nanoparticle Formation (Core-Shell Structure) M2->M3 M4 Cellular Endocytosis (Internalization) M3->M4 M5 Intracellular Accumulation & Fluorescence Emission M4->M5

Figure 2: Mechanistic pathway of Fmoc-DL-ethionine self-assembly and intracellular accumulation.

Quantitative Data: Concentration Optimization Matrix

Fmoc-DL-ethionine labeling is highly concentration-dependent. If the concentration is below the critical aggregation concentration (CAC), the molecules remain monomeric and exhibit poor cellular uptake. If too high, they form massive aggregates causing membrane rupture.

Table 1: Concentration Optimization Matrix for Live-Cell Labeling

Fmoc-DL-ethionine (µM)DMSO Content (%)Self-Assembly StateCell Viability (24h)Labeling Efficiency / Signal-to-Background
5 µM 0.05%Monomeric>98%Low (Poor S/B ratio)
25 µM 0.25%Stable Nanoparticles>95%Optimal (High S/B ratio)
50 µM 0.50%Dense Nanoparticles~85%High (Moderate background noise)
100 µM 1.00%Micro-aggregates<60%Variable (High non-specific binding)

Self-Validating Protocol: Preparation and Application

To prevent experimental failure, every protocol must have built-in validation checkpoints. Follow this methodology strictly to ensure reproducible labeling.

Step 1: Stock Preparation

  • Action: Dissolve Fmoc-DL-ethionine in anhydrous DMSO to a concentration of 10 mM.

  • Causality: Anhydrous DMSO prevents premature water-induced aggregation, ensuring the molecules remain in a monomeric state prior to the controlled dispersion phase.

Step 2: Fluorophore Co-assembly (Recommended)

  • Action: Add 100 µM of a lipophilic dye (e.g., Nile Red) to the stock.

  • Causality: Pure Fmoc requires UV excitation, which is phototoxic to live cells. Co-assembling a lipophilic dye leverages the hydrophobic core of the Fmoc-assemblies, allowing for visible-range tracking via encapsulation [2].

Step 3: Aqueous Dispersion (Validation Checkpoint)

  • Action: Slowly inject 10 µL of the stock into 990 µL of PBS (pH 7.4) under vigorous vortexing.

  • Validation: Do not proceed to cells yet. The solution should appear slightly opalescent but not cloudy. Measure via Dynamic Light Scattering (DLS). A Polydispersity Index (PDI) < 0.3 and a hydrodynamic diameter of 50-150 nm confirms uniform self-assembly.

Step 4: Cell Incubation

  • Action: Dilute the validated dispersion into complete culture medium to achieve a working concentration of 25 µM. Incubate cells for 2–4 hours at 37°C.

  • Causality: 25 µM is above the CAC but below the cytotoxicity threshold, ensuring stable nanoparticles that are readily internalized via endocytosis.

Step 5: Washing and Imaging

  • Action: Wash cells 3x with warm PBS containing 0.01% Tween-20, then 1x with pure PBS. Image using confocal microscopy.

  • Causality: The mild surfactant disrupts non-specifically bound hydrophobic assemblies on the cell membrane without lysing the cells, drastically improving the signal-to-background ratio[3].

Troubleshooting Guides & FAQs

Q1: Why is my Fmoc-DL-ethionine precipitating into visible chunks when added to the cell culture medium? A1: This is a classic issue of uncontrolled aggregation. Fmoc-amino acids are highly hydrophobic amphiphiles. If the stock solution is injected too rapidly into the aqueous medium, the local concentration exceeds the critical aggregation concentration (CAC) chaotically. This leads to amorphous precipitation rather than the formation of structured, cell-permeable nanoparticles [1]. Corrective Action: Always use a step-wise solvent exchange. Inject the DMSO stock slowly into a vigorously vortexed intermediate aqueous buffer (like PBS) before adding it to the complex, protein-rich culture medium.

Q2: How does the ethionine side chain influence the labeling experiment compared to standard Fmoc-methionine? A2: Ethionine is a non-canonical analog of methionine, possessing an ethyl group instead of a methyl group on the thioether side chain. This slight increase in aliphatic bulk enhances the overall hydrophobicity of the Fmoc-conjugate. This subtly lowers the CAC and increases the stability of the self-assembled core, allowing for more efficient encapsulation of hydrophobic reporter dyes during co-assembly protocols [2].

Q3: I am seeing high background fluorescence outside the cells. How do I differentiate between specific intracellular labeling and non-specific membrane sticking? A3: High background is typically caused by uninternalized Fmoc-DL-ethionine assemblies adhering to the extracellular matrix or the plastic culture vessel due to their high hydrophobicity. Corrective Action: Optimize your washing protocol. Standard PBS washes are often insufficient for hydrophobic assemblies. Incorporate a wash step using a slightly acidic buffer (pH 6.5) or a buffer containing a mild surfactant (e.g., 0.01% Tween-20). High hydrophilicity in the wash buffer simplifies the removal of non-specific binding, drastically improving the signal-to-background ratio [3].

Q4: Pure Fmoc fluorescence requires UV excitation, which is killing my live cells. How can I shift the emission to the visible spectrum? A4: Prolonged UV excitation (ex ~280 nm) is indeed phototoxic and induces apoptosis during live-cell imaging. Corrective Action: You must leverage the hydrophobic core of the Fmoc-DL-ethionine nanoparticles to encapsulate a lipophilic dye. Co-assemble the Fmoc-DL-ethionine with a dye like Nile Red. The Fmoc assemblies act as a nanocarrier, shielding the dye from the aqueous environment and allowing you to track the cellular uptake using standard visible-range confocal lasers (e.g., 552 nm excitation) without damaging the cells[2].

References

  • Self-Assembly, Bioactivity, and Nanomaterials Applications of Peptide Conjugates with Bulky Aromatic Terminal Groups Source: CentAUR URL:[Link]

  • Self-Assembly Mediated Platform for Rapid and Facile Preparation of Peptide-Functionalized Nanoparticles with High Stability Source: Chemistry of Materials - ACS Publications URL:[Link]

  • Full color palette of fluorescent d-amino acids for in situ labeling of bacterial cell walls Source: PMC URL:[Link]

Troubleshooting

Section 1: Core Concepts &amp; Frequently Asked Questions (FAQs)

Welcome to the Technical Support & Troubleshooting Center for Amino Acid Analogues and Supramolecular Biomaterials. As a Senior Application Scientist, I have designed this guide to address the complex biochemical and bio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for Amino Acid Analogues and Supramolecular Biomaterials.

As a Senior Application Scientist, I have designed this guide to address the complex biochemical and biophysical behaviors of Fmoc-DL-ethionine in in vitro models. Fmoc-DL-ethionine is a unique molecule: it combines the translational disruption capabilities of an ethionine moiety with the supramolecular self-assembly (hydrogelation) properties of a fluorenylmethyloxycarbonyl (Fmoc) protecting group. Understanding this dual nature is critical for interpreting cytotoxicity assays accurately.

Q1: Why does Fmoc-DL-ethionine exhibit a "dual-mode" of cytotoxicity? A: The cytotoxicity of Fmoc-DL-ethionine is driven by two distinct causal pathways:

  • Biochemical Axis (Ethionine Moiety): Ethionine is a non-proteinogenic structural analog of methionine. It competitively inhibits Methionyl-tRNA synthetase (MRS), leading to global translational arrest 1. Furthermore, it reacts with ATP to form S-adenosylethionine (SAE). Because SAE is a poor substrate for methyltransferases, it accumulates, acting as an "ATP sink" that rapidly depletes intracellular energy stores and disrupts cellular methylation 2.

  • Biophysical Axis (Fmoc Moiety): The bulky, aromatic Fmoc group drives spontaneous π-π stacking and hydrophobic interactions in aqueous media. At high local concentrations, this leads to supramolecular fibril formation and hydrogelation 3. This can physically encapsulate cells, restrict nutrient diffusion, and disrupt lipid bilayers, causing non-specific necrotic death.

Q2: Why are cancer cell lines (e.g., MDA-MB-231, H460) significantly more sensitive to Fmoc-DL-ethionine than normal fibroblasts? A: This is due to the Hoffman Effect (methionine dependence in cancer). Cancer cells exhibit hyperactive metabolic rates and rely heavily on exogenous methionine for epigenetic silencing (via SAM) and protein synthesis. When Fmoc-DL-ethionine displaces methionine, cancer cells cannot rely on salvage pathways, triggering rapid cell cycle arrest at the G1/S phase and subsequent apoptosis 1. Normal fibroblasts (e.g., 3T3) have lower translational demands and are primarily affected only at concentrations high enough to trigger physical hydrogelation 4.

MechanisticPathway Compound Fmoc-DL-ethionine Eth Ethionine Moiety (Biochemical) Compound->Eth Fmoc Fmoc Moiety (Biophysical) Compound->Fmoc MRS Competitive MRS Inhibition Eth->MRS ATP S-adenosylethionine Formation (ATP Sink) Eth->ATP Gel π-π Stacking & Hydrogelation Fmoc->Gel Trans Translational Arrest MRS->Trans Energy Energy Depletion ATP->Energy Phys Membrane Disruption & Nutrient Barrier Gel->Phys Apo Apoptosis (Cancer Cells) Trans->Apo Energy->Apo Nec Necrosis (High Dose) Phys->Nec

Dual-axis mechanistic pathway of Fmoc-DL-ethionine cytotoxicity in mammalian cells.

Section 2: Quantitative Data Summary

The following table summarizes the differential cytotoxicity of Fmoc-DL-ethionine across standard cell lines. Notice the disparity in IC50 values based on the cell's metabolic profile.

Cell LineTissue OriginIC50 Range (48h)Primary Mechanism of ToxicityMorphological Observations
MDA-MB-231 Human Breast Adenocarcinoma25 - 50 µMMRS Inhibition / Translation ArrestCell rounding, chromatin condensation.
H460 Human Non-Small Cell Lung Carcinoma30 - 60 µMMRS Inhibition / Translation ArrestG1/S phase cell cycle arrest.
Neuro-2a Mouse Neuroblastoma100 - 250 µMROS Generation / ATP DepletionNeurite retraction, excessive ROS 5.
3T3 Murine Embryonic Fibroblast> 1.0 mMPhysical Hydrogelation / HypoxiaEntrapment in fibrillar networks 4.

Section 3: Troubleshooting Guide for Viability Assays

When working with Fmoc-protected amino acids, standard viability assays often yield false positives or inconsistent data.

Issue 1: "My CellTiter-Glo (ATP-based) assay shows 90% cell death at 24 hours, but under the microscope, the cells look completely confluent and healthy."

  • The Cause: This is a classic false-positive artifact. Ethionine causes acute ATP depletion by trapping adenosine as S-adenosylethionine 6. Because luminescent assays rely on intracellular ATP to generate a signal, the assay reads "zero ATP" as "zero viable cells," even if the cells are in a state of viable metabolic arrest.

  • The Solution: Switch to an orthogonal assay that does not rely on ATP. Use an LDH (Lactate Dehydrogenase) release assay to measure actual membrane rupture, or Annexin V / PI Flow Cytometry to measure true apoptosis.

Issue 2: "The Fmoc-DL-ethionine precipitates instantly when added to my DMEM/RPMI culture media, forming a cloudy suspension."

  • The Cause: The Fmoc moiety is highly hydrophobic. Adding an aqueous buffer directly to the compound causes uncontrolled aggregation rather than structured self-assembly.

  • The Solution: Use the "Solvent-Switch" Method . Dissolve the compound completely in DMSO first to create a highly concentrated stock (e.g., 100 mM). Inject this stock rapidly into pre-warmed culture media under vigorous vortexing. Ensure the final DMSO concentration remains below 0.5% (v/v) to prevent solvent toxicity.

TroubleshootingTree Start Inconsistent Viability Data Q1 Are cells morphologically intact under brightfield? Start->Q1 Yes1 Yes Q1->Yes1 No1 No (Debris/Detached) Q1->No1 Q2 Are you using an ATP-dependent assay? Yes1->Q2 Q3 Is there visible precipitate or gel in the well? No1->Q3 Sol1 False Positive. Ethionine depletes ATP. Switch to LDH/Flow. Q2->Sol1 Yes Sol2 Compound precipitated. Use Solvent-Switch method. Q3->Sol2 Yes Sol3 True cytotoxicity. Proceed with data analysis. Q3->Sol3 No

Decision tree for troubleshooting viability assay discrepancies with Fmoc-DL-ethionine.

Section 4: Validated Experimental Methodologies

To ensure reproducibility and avoid the artifacts mentioned above, utilize the following self-validating protocol for assessing Fmoc-DL-ethionine cytotoxicity.

Protocol: Solvent-Switch Preparation & Orthogonal Cytotoxicity Assessment

Objective: To accurately measure cell viability while preventing premature hydrogelation and avoiding ATP-depletion artifacts.

Phase 1: Compound Preparation (Solvent-Switch)

  • Stock Preparation: Weigh Fmoc-DL-ethionine and dissolve in 100% cell-culture grade DMSO to yield a 100 mM stock. Vortex until completely clear. Causality note: DMSO disrupts the π-π stacking of the Fmoc groups, keeping the molecule in a monomeric state.

  • Media Pre-warming: Pre-warm the target culture media (e.g., DMEM with 10% FBS) to 37°C.

  • Rapid Dilution: To achieve a 100 µM treatment condition, rapidly pipette 1 µL of the 100 mM stock into 999 µL of the pre-warmed media while vortexing continuously for 5 seconds.

  • Verification: Inspect the media against a light source. It should be optically clear. If turbidity is observed, the solvent-switch failed, and the solution must be discarded.

Phase 2: Cell Treatment & LDH Assay

  • Seed MDA-MB-231 or H460 cells in a 96-well plate at 10,000 cells/well. Incubate overnight.

  • Aspirate old media and replace with the Fmoc-DL-ethionine treated media. Include a vehicle control (0.1% DMSO in media).

  • Incubate for 48 hours at 37°C, 5% CO2.

  • LDH Release Measurement: Transfer 50 µL of the supernatant from each well to a fresh 96-well plate.

  • Add 50 µL of LDH Reaction Mix (containing lactate, NAD+, and tetrazolium salt) to the supernatants.

  • Incubate in the dark for 30 minutes at room temperature.

  • Measure absorbance at 490 nm. Causality note: LDH is only released when the plasma membrane is physically compromised, making it immune to the ATP-depleting effects of the ethionine moiety.

References

  • Kwon, N. H., et al. (2026). Effect of MRS on global translation in cancer cell lines. Supporting Information. Amazon S3.
  • Keun, H. C., et al. (2007). Analysis of Time-Related Metabolic Fluctuations Induced by Ethionine in the Rat. Journal of Proteome Research. ACS Publications.
  • Diaferia, C., et al. (2021). Multicomponent Hydrogel Matrices of Fmoc-FF and Cationic Peptides for Application in Tissue Engineering. MDPI / D-NB.
  • Diaferia, C., et al. (2021). Self-Supporting Hydrogels Based on Fmoc-Derivatized Cationic Hexapeptides for Potential Biomedical Applications. MDPI.
  • Wang, Y., et al. (2018). Excessive apoptosis and ROS induced by ethionine affect neural cell viability and differentiation. PMC.
  • Shinozuka, H., et al. (1968). Studies on Acute Methionine Toxicity: I. Nucleolar Disaggregation in Guinea Pig Hepatic Cells with Methionine or Ethionine and Its Reversal with Adenine. PMC.

Sources

Optimization

Troubleshooting Fmoc deprotection issues in long peptide sequences.

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). Synthesizing long peptides (>20 amino acids) frequently introduces complex physicochemical hurdles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). Synthesizing long peptides (>20 amino acids) frequently introduces complex physicochemical hurdles. This guide provides a deep dive into the mechanistic causes of Fmoc deprotection failures and offers self-validating protocols to rescue difficult sequences.

Part 1: The Mechanistic Causality of Deprotection Failures

Fmoc (9-fluorenylmethoxycarbonyl) deprotection relies on a base-induced E1cB elimination mechanism[1]. A mild base abstracts the acidic β-proton of the fluorene ring, triggering the release of carbon dioxide and a highly reactive intermediate, dibenzofulvene (DBF)[1][2]. To prevent DBF from reattaching to the newly freed N-terminus, a secondary amine must act as a scavenger to trap it as a stable adduct[1][2].

In long peptide sequences, this elegant mechanism often fails due to two primary causes:

  • Steric Shielding via Interchain Aggregation: As the peptide chain elongates, the backbone amides form robust interchain hydrogen bond networks, resulting in rigid β-sheet structures[3][4]. The hydrophobic nature of the Fmoc group itself exacerbates this aggregation[2]. Consequently, the bulky base cannot physically access the N-terminus, leading to incomplete deprotection and truncated "deletion" sequences.

  • Base-Catalyzed Side Reactions (Aspartimide Formation): Prolonged exposure to bases during repeated deprotection cycles can cause the backbone amide nitrogen to attack the side-chain ester of adjacent Aspartic acid residues, forming a cyclic aspartimide intermediate[5]. This is highly prevalent in Asp-Gly or Asp-X motifs[1].

Mechanism Fmoc Fmoc-Peptide Resin Base Base (Piperidine/DBU) Abstracts β-proton Fmoc->Base Elimination E1cB Elimination Releases CO2 Base->Elimination Products Free N-term Peptide + Dibenzofulvene (DBF) Elimination->Products Scavenger Amine Scavenger Traps DBF Products->Scavenger DBF Reactive Intermediate Adduct Stable DBF-Amine Adduct Scavenger->Adduct Prevents +222 Da Mass Shift

Mechanism of Fmoc Deprotection and DBF Scavenging via E1cB Elimination.

Part 2: Systematic Troubleshooting & Self-Validating Protocols

To resolve these issues, researchers must abandon standard 20% piperidine protocols and adopt sequence-specific interventions.

Solution A: Chemical Disruption of Aggregation (Pseudoproline Dipeptides)

The Causality: Pseudoproline dipeptides (derived from Ser, Thr, or Cys) feature an oxazolidine or thiazolidine ring that forces the preceding amide bond into a cis-conformation[3][4]. This structural "kink" physically breaks the β-sheet hydrogen-bonding network, restoring solvation and exposing the N-terminus for efficient deprotection[4][6].

Self-Validating Protocol: Strategic Pseudoproline Insertion Validation Metric: Complete coupling is verified via a negative TNBS/Kaiser test; successful disruption is validated by a sharp DBF UV-absorbance peak during the subsequent deprotection[7][8].

  • Sequence Mapping: Identify Ser, Thr, or Cys residues located 10–15 amino acids away from the C-terminus, or immediately preceding known hydrophobic stretches[6].

  • Activation: Dissolve 5 equivalents of the appropriate Fmoc-Xaa-Yaa(ψMe,Me pro)-OH dipeptide and 5 eq. of a high-efficiency coupling reagent (HATU or PyBOP) in a minimum volume of DMF[7].

  • Coupling: Add 10 eq. of DIPEA to the mixture, mix thoroughly, and immediately add to the Fmoc-deprotected peptide resin. Agitate for 2 hours[7].

  • Validation Check: Perform a Kaiser test. If blue (positive for free amines), repeat the coupling with fresh reagents.

  • Post-Coupling Adjustment: Because the pseudoproline ring sterically hinders the next acylation step, the subsequent amino acid must also be coupled using HATU/DIPEA with extended reaction times[7].

Solution B: Overcoming Steric Hindrance with Stronger Bases

The Causality: Piperidine (pKa ~11.1) may lack the basicity required to deprotonate highly shielded fluorene rings[2]. DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a significantly stronger base (pKa ~12.5) that rapidly forces the E1cB elimination[1][9]. However, DBU is a non-nucleophilic base and cannot scavenge DBF. Therefore, it must be paired with piperazine, which acts as the nucleophilic trap[1][9].

Self-Validating Protocol: DBU/Piperazine Deprotection Workflow Validation Metric: Real-time UV monitoring at 301 nm or 312 nm. A rapid return to baseline indicates complete deprotection; a prolonged tail indicates ongoing, slow deprotection[8].

  • Reagent Preparation: Prepare a solution of 5% Piperazine (w/v) and 2% DBU (v/v) in DMF[1][9]. (Note: For aspartimide-prone sequences, add 1% formic acid to buffer the basicity[1][9]).

  • First Cleavage: Add the solution to the resin and agitate for 3 minutes. Drain and collect the flow-through in a UV-transparent cuvette.

  • Second Cleavage: Add fresh solution and agitate for an additional 5 minutes. Drain and collect.

  • UV Validation: Measure the absorbance of both fractions at 301 nm. If the second fraction shows >10% of the absorbance of the first, perform a third 5-minute treatment[8].

  • Scavenger Wash: Wash the resin rigorously with DMF (5 × 1 min) to ensure all traces of DBU are removed before the next coupling step.

Troubleshooting Start Incomplete Fmoc Deprotection (Positive Kaiser / Deletion MS) Analyze Analyze Sequence Motifs Start->Analyze AggRisk Hydrophobic / Poly-Ala (Aggregation Risk) Analyze->AggRisk AspRisk Asp-Gly / Asp-X (Aspartimide Risk) Analyze->AspRisk Pseudo Insert Pseudoproline Dipeptides (Ser/Thr/Cys) AggRisk->Pseudo Sequence allows DBU Switch to 5% Piperazine + 2% DBU AggRisk->DBU No Ser/Thr/Cys HOBt Add 0.1M HOBt to Piperidine AspRisk->HOBt Standard SPPS Formic Use DBU/Piperazine + 1% Formic Acid AspRisk->Formic Severe cases

Decision tree for troubleshooting Fmoc deprotection in difficult peptide sequences.

Part 3: Quantitative Reagent Comparison

Selecting the correct deprotection cocktail is a balance between basicity, scavenging efficiency, and side-reaction mitigation.

Deprotection ReagentpKaDBF Scavenging EfficiencyAspartimide RiskOptimal Use Case
20% Piperidine 11.1ExcellentHighStandard SPPS (<15 amino acids)[1][2].
5% Piperazine + 2% DBU ~12.5 (DBU)Excellent (via Piperazine)ModerateLong, aggregation-prone sequences[1][9].
5% Piperazine + 2% DBU + 1% Formic Acid BufferedExcellentLowAspartimide-prone sequences (Asp-Gly)[1][9].
20% 4-Methylpiperidine ~11.0GoodModerateDEA-regulated piperidine replacement[2].

Part 4: Frequently Asked Questions (FAQs)

Q: My mass spectrometry data shows a consistent +222 Da mass shift on my target peptide. What is happening? A: This indicates Dibenzofulvene (DBF) alkylation[1]. During deprotection, DBF was released but not efficiently trapped by your scavenger (e.g., piperidine or piperazine). The free DBF reacted with the nucleophilic N-terminus of your peptide[1][2]. To fix this, increase the concentration of your secondary amine scavenger or extend the deprotection time to ensure complete adduct formation.

Q: Can I use pseudoproline dipeptides anywhere in my sequence to stop aggregation? A: No. Pseudoprolines can only be inserted where a Serine, Threonine, or Cysteine naturally occurs in your sequence, as the ring structure is derived from their side chains[3][4]. Furthermore, avoid placing them at the extreme C-terminus (first 2-3 residues attached to the resin), as the bulky ring causes severe steric hindrance during initial loading[3][6].

Q: I don't have Ser/Thr/Cys in my hydrophobic stretch. How else can I break the β-sheets? A: If pseudoprolines are not an option, utilize Dmb (dimethoxybenzyl) or Hmb (hydroxy-methoxybenzyl) backbone-protected dipeptides[4][7]. For example, inserting Fmoc-Ala-(Dmb)Gly-OH replaces the backbone amide hydrogen with a bulky Dmb group, preventing the hydrogen bonding required for β-sheet formation[7].

Q: Why do I see a -18 Da mass shift after deprotecting an Asp-containing peptide? A: This is the classic signature of aspartimide formation (loss of H2O during ring closure)[5]. The basic deprotection conditions catalyzed the attack of the backbone nitrogen on the Asp side chain[5]. Switch to a milder deprotection cocktail, such as adding 0.1 M HOBt to your piperidine, or using the Piperazine/DBU/Formic acid method[1][5][9].

References

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules (via PMC). Available at:[Link]

  • Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives. Peptidechemistry.org. Available at: [Link]

  • Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances. Available at: [Link]

  • Methods for Removing the Fmoc Group. Renyi.hu. Available at: [Link]

  • Advances in Fmoc solid-phase peptide synthesis. NIH. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Managing Thioether Oxidation in Fmoc-DL-Ethionine Peptide Synthesis

Welcome to the Technical Support Center for advanced solid-phase peptide synthesis (SPPS). This guide is specifically engineered for researchers and drug development professionals dealing with the incorporation of Fmoc-D...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced solid-phase peptide synthesis (SPPS). This guide is specifically engineered for researchers and drug development professionals dealing with the incorporation of Fmoc-DL-ethionine .

Ethionine is an unnatural amino acid and a direct homolog of methionine, featuring an ethylthioether side chain instead of a methylthioether. While this structural modification provides unique immunomodulatory and epigenetic properties, it inherits a critical synthetic vulnerability: the thioether is highly susceptible to oxidation and alkylation during acidic cleavage . This guide provides the causality behind these side reactions and field-proven methodologies to prevent or reverse them.

Mechanistic Overview

G A Fmoc-DL-Ethionine (Ethylthioether) B Standard TFA Cleavage (ROS, Carbocations) A->B Acidic pH < 3 D Scavenger Cocktail (Reagent H / TMSCl) A->D Optimized Cleavage C Ethionine Sulfoxide (+16 Da Impurity) B->C Oxidation C->D NH4I/Me2S Reduction E Native Ethionine Peptide (High Purity) D->E Protection

Mechanism of ethionine thioether oxidation and scavenger-mediated protection or reduction.

Troubleshooting Guide & FAQs

Q: Why does the thioether in Fmoc-DL-ethionine oxidize so easily during SPPS even if I don't use oxidizing reagents? A: The causality lies in the basic physical chemistry of the thioether group. While completely stable during the basic Fmoc deprotection cycles (e.g., 20% piperidine), the ethylthioether side chain becomes highly vulnerable during the final acidic cleavage. Because the sulfur atom is highly resistant to protonation at pH < 3, it remains a potent, exposed nucleophile[1]. During Trifluoroacetic Acid (TFA) cleavage, it readily attacks trace reactive oxygen species (ROS) or electrophilic tert-butyl carbocations generated from other protecting groups, leading to the rapid formation of ethionine sulfoxide[2].

Q: I am seeing a +16 Da and a +56 Da mass shift in my LC-MS data. What are these? A: These are the two classic acid-catalyzed thioether side reactions:

  • +16 Da (Oxidation): Formation of ethionine sulfoxide. This is caused by dissolved oxygen or ROS in the cleavage cocktail.

  • +56 Da (Alkylation): Formation of an S-alkylated sulfonium salt. This occurs when the thioether acts as a scavenger for tert-butyl cations cleaved from tBu, Boc, or Trt protecting groups[1].

Q: Which cleavage cocktail should I use to prevent oxidation? Is Reagent K enough? A: Standard Reagent K (containing thioanisole and ethanedithiol) is often insufficient for complete protection, typically still yielding 10–15% sulfoxide. We highly recommend using Reagent H , which actively prevents oxidation and reduces any formed sulfoxide in situ using Ammonium Iodide (NH₄I) and Dimethylsulfide (Me₂S)[3]. Alternatively, a modern cocktail utilizing Trimethylsilyl chloride (TMSCl) and Triphenylphosphine (PPh₃) has been shown to completely eradicate thioether oxidation[1].

Q: My peptide is already cleaved and heavily oxidized (+16 Da). Do I have to resynthesize it? A: No. Unlike oxidation to the sulfone (+32 Da), sulfoxide formation (+16 Da) is fully reversible. You can perform a post-cleavage reduction using NH₄I and Me₂S in acidic conditions[4]. The iodide reduces the sulfoxide (generating iodine), while Me₂S acts as a critical co-reductant to quench the iodine and drive the reaction forward.

Cleavage Cocktail Performance Data

To make informed experimental choices, compare the expected sulfoxide yields based on the cleavage cocktail utilized.

Cleavage CocktailCompositionExpected Sulfoxide YieldPrimary Mechanism
Reagent B 95% TFA, 2.5% TIS, 2.5% H₂O35–55%Poor ROS/carbocation scavenging for thioethers.
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT10–15%Thioanisole acts as a competitive sulfide scavenger.
Reagent H 81% TFA, 5% Phenol, 5% Thioanisole, 2.5% EDT, 3% H₂O, 2% Me₂S, 1.5% NH₄I< 2%NH₄I/Me₂S actively reduces formed sulfoxides in situ.
TMSCl / PPh₃ 85% TFA, 5% Anisole, 5% TMSCl, 5% Me₂S, 0.1% PPh₃0%TMSCl and PPh₃ completely eradicate oxidation pathways.
Experimental Protocols
Protocol 1: Preventative Cleavage with TMSCl/PPh₃ Cocktail

This protocol is designed to completely prevent the oxidation of the ethionine thioether during the global deprotection step[1].

  • Preparation: Prepare the cleavage cocktail immediately before use: 85% TFA, 5% Anisole, 5% TMSCl, 5% Me₂S, and 0.1% PPh₃ (w/v). Note: TMSCl is highly moisture sensitive; ensure the reagent bottle is fresh.

  • Cleavage: Add the cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

  • Incubation: Agitate the mixture at room temperature for 1 hour under an inert atmosphere (Argon or Nitrogen).

  • Filtration: Filter the resin and collect the TFA filtrate.

  • Precipitation: Precipitate the crude peptide by adding the filtrate dropwise into a centrifuge tube containing cold diethyl ether (10× the volume of the filtrate).

  • Isolation: Centrifuge at 4000 rpm for 5 minutes, decant the ether, wash the pellet twice with fresh cold ether, and dry under a gentle stream of nitrogen.

  • Self-Validation Check: Analyze the crude precipitate via LC-MS. The target mass should match the theoretical mass exactly. The presence of a +16 Da peak indicates that the TMSCl or PPh₃ in your stock was degraded by moisture, necessitating a fresh preparation.

Protocol 2: Post-Cleavage Remediation (Reduction of Ethionine Sulfoxide)

If your peptide has already oxidized, use this self-validating rescue protocol[4].

  • Dissolution: Dissolve the crude oxidized peptide in a solution of TFA containing 10% (v/v) Me₂S.

  • Reduction: Add solid NH₄I to a final concentration of 15 mg/mL. The solution will immediately turn yellow/brown as the iodide reduces the sulfoxide and generates free iodine.

  • Incubation: Stir the mixture at room temperature for 45 minutes. The Me₂S will continuously quench the generated iodine.

  • Precipitation: Quench the reaction by precipitating the reduced peptide in cold diethyl ether (10× volume).

  • Isolation: Centrifuge and wash the pellet thoroughly with cold ether until the brown iodine color is completely removed from the pellet. Dry under vacuum.

  • Self-Validation Check: The disappearance of the +16 Da peak and the restoration of the native peptide mass on LC-MS confirms successful reduction. If the +16 Da peak persists, the Me₂S concentration was insufficient to quench the generated iodine, causing a futile redox cycle where the iodine simply re-oxidized the thioether.

Workflow Visualization

Workflow S1 Complete SPPS Elongation S2 Choose Cleavage Cocktail S1->S2 S3 Standard Reagent K/B S2->S3 S4 Reagent H or TMSCl/PPh3 S2->S4 S5 LC-MS Analysis S3->S5 S4->S5 S6 +16 Da Peak Detected (Sulfoxide) S5->S6 Oxidation S7 Target Mass Confirmed S5->S7 Clean S8 Post-Cleavage Reduction (NH4I / Me2S) S6->S8 Remediation S9 HPLC Purification S7->S9 S8->S9

Workflow for the cleavage, analysis, and post-cleavage reduction of ethionine-containing peptides.

References
  • Title: How to handle peptides that contain methionine Source: Biotage URL: [Link]

  • Title: Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection Source: ACS Omega URL: [Link]

  • Title: A cleavage cocktail for methionine-containing peptides Source: Academia.edu / International Journal of Peptide and Protein Research URL: [Link]

  • Title: The reduction of oxidized methionine residues in peptide thioesters with NH4I–Me2S Source: ResearchGate URL: [Link]

Sources

Optimization

Mass spectrometry analysis of peptides with Fmoc-DL-ethionine.

Welcome to the Advanced Mass Spectrometry Technical Support Center . As a Senior Application Scientist, I have designed this portal specifically for researchers, analytical chemists, and drug development professionals wo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Mass Spectrometry Technical Support Center .

As a Senior Application Scientist, I have designed this portal specifically for researchers, analytical chemists, and drug development professionals working with unnatural amino acids. Analyzing peptides containing Fmoc-DL-ethionine presents a unique intersection of challenges: stereochemical complexity (DL-racemate), protecting group lability (Fmoc), and thioether reactivity (oxidation).

Rather than providing generic troubleshooting steps, this guide is built on causality. By understanding the fundamental physicochemical behaviors of your molecules in the gas and liquid phases, you can design self-validating analytical workflows that eliminate ambiguity.

I. Diagnostic Workflow: Fmoc-DL-Ethionine Anomalies

Before diving into specific parameters, use the diagnostic logic tree below to isolate the root cause of your LC-MS anomalies.

Troubleshooting Start LC-MS Analysis of Fmoc-DL-Ethionine Peptide Q1 Split or Broadened LC Peaks? Start->Q1 A1 Diastereomer Resolution (DL Racemate Effect) Q1->A1 Yes Q2 Mass Shift of +16 Da or +32 Da? Q1->Q2 No A2 Thioether Oxidation (Sulfoxide/Sulfone) Q2->A2 Yes Q3 Mass Shift of -178 Da or -222 Da? Q2->Q3 No A3 In-Source Fragmentation (Fmoc Cleavage) Q3->A3 Yes Q4 Unassigned MS/MS Neutral Loss? Q3->Q4 No A4 Check -78 Da Loss (Ethionine Sulfoxide) Q4->A4 Yes

Caption: Diagnostic workflow for identifying common LC-MS anomalies in Fmoc-DL-ethionine peptides.

II. Frequently Asked Questions & Troubleshooting Guide

Chromatographic Anomalies

Q: Why does my purified Fmoc-DL-ethionine peptide elute as a split peak or a broad doublet on reverse-phase LC? A: This is a stereochemical artifact, not a purity issue. Fmoc-DL-ethionine is a racemic mixture of D- and L-enantiomers. When you couple this building block to a chiral peptide chain (which typically consists of L-amino acids), you create two distinct diastereomers (e.g., L-L-L-D and L-L-L-L). The Causality: Unlike enantiomers, diastereomers possess different physicochemical properties and 3D conformations. The chiral environment of the C18 stationary phase interacts differently with the ethylthioether side chain depending on its stereo-orientation, causing the diastereomers to resolve into split peaks. To fix this, either switch to enantiopure Fmoc-L-ethionine or utilize a shallow LC gradient (see Protocol 2) to fully resolve and independently sequence both peaks.

Mass Anomalies & Adducts

Q: I am observing unexpected mass shifts of +16 Da and +32 Da. How can I differentiate between artifactual oxidation and true biological/synthetic oxidation? A: Ethionine, like methionine, contains a reactive thioether group that is highly susceptible to oxidation, forming ethionine sulfoxide (+16 Da) and ethionine sulfone (+32 Da). This oxidation frequently occurs artifactually during electrospray ionization (ESI) or sample preparation. The Causality: Reactive oxygen species (ROS) in solvents or high voltages in the ESI source catalyze the addition of oxygen to the sulfur atom. To establish a self-validating system, you must freeze the oxidation state of the peptide prior to analysis. This is achieved using a controlled alkylation strategy inspired by the Methionine Oxidation by Blocking with Alkylation (MObBa) method[1]. By selectively alkylating unoxidized ethionine residues during sample prep, any unalkylated +16 Da peaks observed in the MS are definitively proven to have been oxidized before extraction (See Protocol 1).

Q: My precursor ion signal is weak, but I see a massive peak at[M - 178 + H]+. What is happening? A: This is classic in-source fragmentation of the Fmoc protecting group[2]. The Causality: The Fmoc (Fluorenylmethyloxycarbonyl) group is highly labile under the harsh desolvation conditions of an ESI source. Thermal or collision-induced stress causes a base-like elimination reaction, resulting in the loss of dibenzofulvene (178 Da)[3]. To prevent this, lower your capillary temperature (<250°C), decrease the declustering potential/cone voltage, and minimize in-source CID settings.

Tandem MS (MS/MS) Fragmentation

Q: How does the tandem mass spectrometry (MS/MS) fragmentation of ethionine differ from methionine? A: While both amino acids yield standard backbone b- and y-ion series, their oxidized forms exhibit distinct, diagnostic neutral losses during collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD)[4]. The Causality: The energy applied during MS/MS cleaves the weakest bonds first. For oxidized thioethers, this results in the expulsion of sulfenic acid. Oxidized methionine (sulfoxide) undergoes a characteristic neutral loss of 64 Da (methanesulfenic acid, CH3SOH). Because ethionine possesses an ethyl group rather than a methyl group, its sulfoxide undergoes a neutral loss of 78 Da (ethanesulfenic acid, CH3CH2SOH). Monitoring this -78 Da loss is the definitive diagnostic marker for localizing ethionine sulfoxide in your sequence.

NeutralLoss Precursor Oxidized Precursor [M+H]+ Met Methionine Sulfoxide Residue Precursor->Met If Met Eth Ethionine Sulfoxide Residue Precursor->Eth If Eth Loss64 -64 Da (CH3SOH) Met->Loss64 CID/HCD Loss78 -78 Da (CH3CH2SOH) Eth->Loss78 CID/HCD Product1 Fragment [M+H-64]+ Loss64->Product1 Product2 Fragment [M+H-78]+ Loss78->Product2

Caption: Divergent MS/MS neutral loss pathways for oxidized methionine vs. ethionine residues.

III. Quantitative Data Reference

Use the following table to calibrate your mass inclusion lists and MS/MS targeted methods.

Amino AcidSide Chain StructureMonoisotopic Residue Mass (Da)Sulfoxide Shift (Da)Sulfone Shift (Da)Diagnostic MS/MS Neutral Loss (Oxidized)
Methionine -CH2-CH2-S-CH3131.040+15.995+31.990-64.00 Da (CH3SOH)
Ethionine -CH2-CH2-S-CH2-CH3145.055+15.995+31.990-78.01 Da (CH3CH2SOH)
Fmoc Group N/A (N-terminal)222.068N/AN/A-178.08 Da (Dibenzofulvene)

IV. Experimental Protocols

Protocol 1: Controlled Alkylation to Prevent Artifactual Thioether Oxidation

This self-validating protocol utilizes an alkylating agent to block unoxidized ethionine residues, ensuring that any oxidation detected by the mass spectrometer is a true reflection of the sample's pre-extraction state[1].

Step-by-Step Methodology:

  • Denaturation: Dissolve the Fmoc-DL-ethionine peptide in a denaturing buffer (8 M Urea, 50 mM Tris-HCl, pH 8.0) to a final concentration of 1 mg/mL.

  • Reduction (Optional but recommended): Add DTT to a final concentration of 10 mM. Incubate at 37°C for 30 minutes to reduce any disulfide bonds.

  • Alkylation of Thioethers: Add an excess of an alkylating agent (e.g., iodoacetamide or a specific oxaziridine probe) to a final concentration of 40 mM.

  • Incubation: Incubate the mixture in the dark at room temperature for 45 minutes. Mechanism: The alkylating agent selectively reacts with the lone pairs on the unoxidized sulfur of the ethionine side chain, adding a fixed mass tag and rendering it immune to subsequent ROS or ESI-induced oxidation.

  • Quenching & Cleanup: Quench the reaction with 1% Formic Acid. Desalt the peptide using a C18 ZipTip or solid-phase extraction (SPE) cartridge prior to MS analysis.

  • Data Interpretation: Peptides containing the alkylation mass shift were unoxidized in the original sample. Peptides showing a +16 Da shift (without the alkylation tag) were genuinely oxidized prior to the experiment.

Protocol 2: LC-MS/MS Method for Diastereomer Resolution and Sequencing

To combat the split peaks caused by the DL-racemate and prevent Fmoc degradation, use this optimized acquisition strategy.

Step-by-Step Methodology:

  • Mobile Phase Setup:

    • Buffer A: 0.1% Formic Acid in LC-MS grade Water.

    • Buffer B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient Optimization: To resolve the D- and L- diastereomers, employ a highly shallow gradient. Ramp from 10% B to 40% B over 60 minutes (0.5% B/min) using a high-resolution C18 column (e.g., 1.7 µm particle size, 2.1 x 150 mm) at 40°C.

  • Source Parameter Tuning:

    • Set ESI Capillary Temperature to 220°C (Do not exceed 250°C to prevent Fmoc -178 Da loss).

    • Reduce Declustering Potential / Cone Voltage by 30% compared to standard peptide methods.

  • MS/MS Acquisition: Set a targeted inclusion list for the intact [M+H]+ and [M+H+16]+ ions. Configure the collision energy (CE) to a normalized value of 25-30 eV.

  • Data Analysis: Extract ion chromatograms (EIC) for the -78 Da neutral loss fragment to rapidly identify which peaks correspond to the oxidized ethionine diastereomers.

V. References

  • Hoare, M., et al. "Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry." bioRxiv (2023). URL:[Link]

  • Shimadzu Application Notes. "Real-Time Monitoring of Reactions for Peptide Synthesis." Shimadzu Latin America. URL:[Link]

  • Fischer, N., et al. "Identification of an Important Odorant Precursor in Durian: First Evidence of Ethionine in Plants." Journal of Agricultural and Food Chemistry (2019). URL:[Link]

  • Nowick Laboratory. "Standard practices for Fmoc-based solid-phase peptide synthesis." University of California, Irvine. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification Strategies for Fmoc-DL-Ethionine Labeled Peptides

Welcome to the Advanced Peptide Purification Support Center. As a Senior Application Scientist, I frequently assist researchers who encounter unexpected roadblocks when working with unnatural amino acids. Fmoc-DL-ethioni...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Purification Support Center. As a Senior Application Scientist, I frequently assist researchers who encounter unexpected roadblocks when working with unnatural amino acids. Fmoc-DL-ethionine—the ethyl analog of methionine—introduces two distinct chromatographic challenges during solid-phase peptide synthesis (SPPS):

  • The "DL" Challenge: The generation of diastereomeric mixtures due to the racemic building block.

  • The Ethionine Challenge: The high susceptibility of the thioether side chain to oxidation.

This guide provides field-proven, self-validating protocols to help you troubleshoot these issues, understand the underlying chemical causality, and successfully isolate your target peptide.

Visual Workflow: Ethionine Peptide Processing

G A Crude Fmoc-DL-Eth Peptide (Diastereomers + Sulfoxides) B Post-Cleavage Reduction (TCEP or DMS/TFA) A->B Remove +16 Da (Oxidation) C RP-HPLC Purification (Shallow Gradient <0.5% B/min) B->C Reduced Peptide Mixture D Peak 1: (L)-Ethionine Peptide C->D Hydrophobic Resolution E Peak 2: (D)-Ethionine Peptide C->E Hydrophobic Resolution

Workflow for resolving and purifying Fmoc-DL-ethionine peptide diastereomers and oxidized byproducts.

Section 1: Resolving the "DL" Challenge (Diastereomer Separation)

FAQ: I synthesized a peptide using Fmoc-DL-ethionine, and my chromatogram shows a split peak or two distinct peaks with the exact same mass. Is my peptide degrading?

Answer: No, your peptide is not degrading. You are observing the separation of diastereomers. Because you incorporated a racemic mixture (DL) of ethionine into a peptide otherwise composed of enantiopure L-amino acids, you generated two distinct products: the (L)-ethionine peptide and the (D)-ethionine peptide.

Causality: Unlike enantiomers, diastereomers possess different physicochemical properties. The inversion of a single stereocenter alters the peptide's secondary structure and its hydrophobic footprint. This subtle difference in how the non-polar face of the peptide interacts with the stationary phase allows conventional achiral Reversed-Phase HPLC (RP-HPLC) to resolve them[1].

Quantitative Data: Chromatographic Parameters for Diastereomers
ParameterStandard Peptide PurificationDiastereomer ResolutionCausality / Rationale
Gradient Slope 1.0% - 2.0% B/min0.1% - 0.25% B/minMaximizes interaction time with the stationary phase to exploit subtle hydrophobic differences.
Temperature 40°C - 60°C20°C - 25°CLower temperatures rigidify secondary structures, amplifying conformational differences between epimers[1].
Ion-Pairing Agent 0.1% TFA0.1% HFBA or H₃PO₄Larger or more hydrophilic counter-ions alter the hydration shell, changing selectivity[2].
Protocol: Step-by-Step RP-HPLC Optimization

This protocol is self-validating; if baseline resolution is not achieved at Step 2, proceed sequentially to Step 3 and Step 4.

  • Stationary Phase Selection: Begin with a high-efficiency C18 column (e.g., 5 µm particle size, 100-300 Å pore size depending on peptide length). If resolution is poor, switch to a C8 column, which can sometimes offer different selectivity for subtle hydrophobic changes[1].

  • Gradient Flattening (Critical Step): Identify the exact percentage of organic modifier (Solvent B) where the split peak elutes. Reprogram your method to run a shallow gradient of 0.1% to 0.25% B/min starting 5% below the elution point.

  • Temperature Modulation: Lower the column compartment temperature to 20°C. This restricts the rotational freedom of the peptide backbone, locking the L- and D-epimers into distinct conformations that interact differently with the C18 phase.

  • Ion-Pairing Reagent Swap: If peaks still co-elute, replace 0.1% Trifluoroacetic acid (TFA) with 0.1% Heptafluorobutyric acid (HFBA). The bulkier HFBA ion pairs differently with basic residues, often shifting the relative retention times of diastereomers[2].

Section 2: The Ethionine Challenge (Thioether Oxidation)

FAQ: My mass spectrometry data shows major impurities at +16 Da and +32 Da relative to my target mass. How do I fix this?

Answer: Your ethionine residue has oxidized. The thioether side chain is highly nucleophilic and prone to oxidation by atmospheric oxygen or reactive carbocations during TFA cleavage, forming ethionine sulfoxide (+16 Da) and ethionine sulfone (+32 Da).

Causality: Sulfoxide formation is a reversible process, whereas sulfone formation is irreversible. To salvage your synthesis, you must reduce the sulfoxide back to a thioether. We recommend Tris(2-carboxyethyl)phosphine (TCEP) due to its stability, wide pH efficacy, and lack of interference with downstream assays[3][4].

Quantitative Data: Comparison of Reducing Agents
Reducing AgentOptimal pHReaction TimeKey AdvantagesLimitations
TCEP 1.5 - 8.515 - 60 minOdorless, metal-resistant, highly effective at low pH[4][5].Unstable in neutral phosphate buffers[4].
DTT 7.0 - 9.545 - 60 minCost-effective, standard laboratory reagent.Readily oxidizes in air, requires basic pH[5].
DMS / TFA Acidic (< 1)120 minOccurs concurrently during peptide cleavage[6].Strong odor, requires careful handling.
Protocol: Post-Cleavage Reduction of Ethionine Sulfoxide
  • Solubilization: Dissolve the crude oxidized peptide in a degassed aqueous buffer (e.g., 50 mM Tris-HCl, pH 7.5) at a concentration of 1-5 mg/mL. Self-Validation: Ensure complete dissolution; cloudy solutions will result in incomplete reduction. Avoid phosphate buffers at neutral pH, as TCEP oxidizes rapidly in them[4].

  • Reagent Addition: Add TCEP-HCl to a final concentration of 10-50 mM (representing a 10- to 50-fold molar excess over the peptide)[4].

  • Incubation: Incubate at room temperature for 30-60 minutes. TCEP effectively reduces oxidized thioethers within this timeframe[5].

  • Quenching & Purification: Acidify the reaction with 1% TFA to lower the pH to < 3. Self-Validation: This step halts the reaction and protonates the peptide, ensuring it is in the correct ionization state to immediately inject onto the preparative RP-HPLC for final purification.

Section 3: Cleavage Cocktail Optimization

FAQ: Can I prevent ethionine oxidation during the cleavage step rather than fixing it later?

Answer: Yes. A robust experimental design prioritizes prevention. Standard Reagent K (TFA/Water/Phenol/Thioanisole/EDT) is sometimes insufficient for highly oxidation-prone unnatural amino acids.

Causality: Dimethyl sulfide (DMS) acts as a highly effective competitive thioether scavenger. In the strong acid environment of TFA, any ethionine sulfoxide that forms is rapidly reduced back to the thioether by the massive molar excess of DMS[6].

Protocol: Optimized Cleavage for Ethionine-Peptides
  • Cocktail Preparation: Prepare a modified cleavage cocktail consisting of 90% TFA, 2.5% Triisopropylsilane (TIPS), 2.5% Water, and 5% Dimethyl sulfide (DMS) [6].

  • Execution: Add the cocktail to the resin and cleave for 2 hours at room temperature under an inert argon atmosphere.

  • Precipitation & Drying: Precipitate the cleaved peptide in cold diethyl ether. Self-Validation: Do not use ambient air to dry the ether pellet. Use a gentle stream of nitrogen to minimize atmospheric oxidation before lyophilization. This ensures the peptide remains in its reduced state prior to HPLC analysis.

Sources

Optimization

Technical Support Center: Overcoming Aggregation in Fmoc-DL-Ethionine Peptide Synthesis

Welcome to the Advanced Peptide Synthesis Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals facing synthetic bottlenecks when incorporating th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Synthesis Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals facing synthetic bottlenecks when incorporating the unnatural amino acid Fmoc-DL-ethionine into peptide sequences.

As a Senior Application Scientist, I have structured this guide to move beyond generic troubleshooting. We will dissect the physical chemistry driving ethionine-induced aggregation, provide self-validating protocols to rescue your synthesis, and present empirical data to guide your experimental design.

Part 1: Diagnostic FAQs – The Mechanics of Ethionine Aggregation

Q1: Why does Fmoc-DL-ethionine cause more severe aggregation than standard amino acids? A: Aggregation in Solid-Phase Peptide Synthesis (SPPS) is primarily driven by intermolecular hydrogen bonding between the amide backbones of growing peptide chains, leading to stable β -sheet formations. Fmoc-DL-ethionine is the S-ethyl analog of methionine. The substitution of a methyl group with an extended ethyl aliphatic chain significantly increases the residue's hydrophobicity and steric bulk. Long stretches of hydrophobic amino acids are a primary catalyst for sequence collapse and aggregation[1]. This hydrophobic collapse sterically occludes the N-terminus, preventing both the removal of the Fmoc protecting group and the acylation of the subsequent amino acid.

Q2: How can I definitively diagnose on-resin aggregation versus a simple failed coupling? A: Aggregation presents as a sudden, precipitous drop in synthetic efficiency rather than a gradual decline. You can diagnose this through three self-validating indicators:

  • In-line UV Monitoring: A sudden broadening or "tailing" of the Fmoc deprotection peak (dibenzofulvene-piperidine adduct) indicates that the solvent is struggling to penetrate the aggregated resin matrix[2].

  • Persistent Positive Kaiser Tests: If a Kaiser (ninhydrin) test remains positive (blue) even after double or triple couplings with highly reactive reagents (e.g., HATU), the N-terminus is chemically active but physically inaccessible due to β -sheet occlusion.

  • Diastereomeric Profiling (Ethionine Specific): Because Fmoc-DL-ethionine is a racemic mixture, each incorporation generates a pair of diastereomers. If your LC-MS shows missing twin peaks (deletion sequences) immediately following the ethionine position, aggregation is the culprit.

Part 2: Troubleshooting Workflows & Logical Relationships

To systematically resolve ethionine-induced aggregation, follow the escalation pathway outlined below. Always start with non-destructive solvent modifications before escalating to thermal disruption or resin changes.

AggregationTroubleshooting A Detect Aggregation (Broad UV peaks, + Kaiser Test) B Assess Sequence (Hydrophobicity of Ethionine) A->B C Solvent Optimization (0.8 M LiCl / Magic Mixture) B->C Step 1: Chemical D Thermal Disruption (MW-SPPS at 75°C) C->D Unresolved F Successful Elongation (Verified by LC-MS) C->F Resolved E Resin & Loading (PEG Resin, <0.3 mmol/g) D->E Unresolved D->F Resolved E->F Resolved

Workflow for resolving Fmoc-DL-ethionine peptide aggregation during SPPS.

Part 3: Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system —meaning the procedure includes built-in steps to verify its own success, ensuring you do not waste expensive unnatural amino acids on a doomed synthesis.

Protocol A: Disruption via Chaotropic Salts (LiCl)

Causality: Chaotropic salts like Lithium Chloride (LiCl) disrupt the highly ordered hydrogen-bonding network of β -sheets. By coordinating with the peptide backbone, LiCl forces the aggregated chains apart, improving the solvation of the peptide-resin complex. Self-Validation: Perform a micro-cleavage and Kaiser test before and after the wash. A transition from a dark blue bead (trapped amines) to a clear bead after coupling confirms the physical barrier was removed.

Methodology:

  • Preparation: Dissolve anhydrous LiCl in dry DMF to a final concentration of 0.8 M.

  • Resin Swelling: Suspend the aggregated peptide-resin in the 0.8 M LiCl/DMF solution (approx. 10 mL per gram of resin).

  • Agitation: Gently agitate the reaction vessel at room temperature for 30 minutes. Do not use magnetic stirring, which fractures the resin.

  • Washing: Drain the vessel and wash the resin thoroughly with pure DMF (5 × 1 min) to remove all residual salts, as excess LiCl can interfere with subsequent coupling reagents[1].

  • Coupling: Immediately proceed with the coupling of Fmoc-DL-ethionine using a strong activator (e.g., DIC/Oxyma or HATU/DIPEA).

  • Validation: Perform a Kaiser test. If clear, proceed to Fmoc deprotection.

Protocol B: Microwave-Assisted SPPS (MW-SPPS)

Causality: When chemical disruption fails, thermal energy must be applied. Microwave irradiation provides rapid, uniform dielectric heating that dramatically increases molecular kinetics. This directly breaks inter-chain hydrogen bonds and overcomes the high activation energy barrier required to couple the sterically hindered ethionine residue[3]. Self-Validation: Monitor the in-line UV trace during the subsequent Fmoc deprotection. A sharp, narrow peak indicates that the thermal energy successfully prevented aggregation[2].

Methodology:

  • Reagent Preparation: Prepare 5 equivalents of Fmoc-DL-ethionine and 5 equivalents of DIC/Oxyma Pure in NMP (NMP has a higher boiling point and better solvation properties at high temps than DMF)[3].

  • System Setup: Transfer the resin to a microwave-safe reaction vessel.

  • Coupling Cycle: Program the microwave synthesizer to heat the reaction to 75°C. Hold at 75°C for 10 minutes with continuous nitrogen bubbling or mechanical agitation.

  • Deprotection Cycle: Wash the resin, then add 20% piperidine in DMF. Microwave at 75°C for 3 minutes. Note: Limit base exposure at high temperatures to prevent aspartimide formation if Asp is present in the sequence.

  • Validation: Cleave a 5 mg sample of resin using TFA/TIPS/H2O (95:2.5:2.5) for 1 hour. Analyze via LC-MS to confirm the presence of the desired ethionine diastereomeric twin peaks and the absence of deletion sequences.

Part 4: Quantitative Data & Strategy Comparison

To illustrate the efficacy of these troubleshooting methods, the following table summarizes the synthesis of a highly hydrophobic, aggregation-prone model sequence containing multiple ethionine residues: H-Val-Eth-Eth-Ala-Gly-OH.

Note: Data reflects the synthesis on a standard Polystyrene (PS) resin (0.6 mmol/g) versus a low-loading PEG-based resin (0.2 mmol/g).

Synthetic StrategyResin Type & LoadingCoupling ReagentsSolvent SystemTempCrude Purity (%)Yield (%)
Standard SPPS PS (0.6 mmol/g)DIC / HOBtDMF25°C< 25%12%
Chaotropic Wash PS (0.6 mmol/g)DIC / Oxyma0.8 M LiCl in DMF25°C52%38%
Magic Mixture [4]PS (0.6 mmol/g)HATU / DIPEADMF/DCM/NMP + Triton X-10055°C68%55%
MW-SPPS PS (0.6 mmol/g)DIC / OxymaNMP75°C84%72%
MW-SPPS + PEG PEG (0.2 mmol/g)DIC / OxymaNMP75°C> 94% 88%

Data Interpretation: Relying solely on standard room-temperature SPPS for ethionine-rich sequences results in catastrophic failure (<25% purity). The synergistic combination of Microwave Heating (75°C) and a Low-Loading PEG Resin (0.2 mmol/g) provides the highest purity and yield. PEG resins maintain superior swelling in polar aprotic solvents, physically distancing the growing peptide chains and preventing the intermolecular cross-linking that causes aggregation[5].

Part 5: References

  • Sigma-Aldrich. "Overcoming Aggregation in Solid-phase Peptide Synthesis."

  • BenchChem. "Technical Support Center: Overcoming Poor Solubility of Protected Peptides in SPPS."

  • ACS Publications. "Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies."

  • ChemRxiv. "Amino Acid Composition drives Peptide Aggregation."

  • CPC Scientific. "Long Sequences."

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Peptide Synthesis: Fmoc-DL-ethionine vs. Fmoc-L-methionine

For Researchers, Scientists, and Drug Development Professionals In the landscape of therapeutic peptide development and biological research, the incorporation of non-canonical amino acids offers a powerful tool to modula...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic peptide development and biological research, the incorporation of non-canonical amino acids offers a powerful tool to modulate peptide structure, function, and metabolic stability. Ethionine, the ethyl-analogue of methionine, presents a compelling option for probing biological systems or enhancing peptide drug characteristics. This guide provides a comprehensive comparison of two commercially available building blocks for this purpose: Fmoc-DL-ethionine and Fmoc-L-methionine, from the perspective of solid-phase peptide synthesis (SPPS).

Introduction: Methionine vs. Ethionine - A Tale of Two Thioethers

Methionine, an essential amino acid, plays a crucial role in protein synthesis and various metabolic processes, including serving as the precursor to the universal methyl donor, S-adenosylmethionine (SAM).[1] Its thioether side chain, however, is susceptible to oxidation, a common challenge during peptide synthesis and storage.[2][3]

Ethionine, with its ethyl group replacing the methyl group of methionine, acts as an antagonist to methionine metabolism.[4] This property makes it a valuable tool for studying methylation-dependent processes. Furthermore, the substitution of methionine with ethionine in a peptide sequence can alter its conformational properties and potentially increase its resistance to enzymatic degradation, thereby improving its pharmacokinetic profile.

This guide will delve into the practical implications of choosing between the optically pure Fmoc-L-methionine and the racemic mixture Fmoc-DL-ethionine for your peptide synthesis campaigns.

The Core Comparison: Navigating the Choice Between L-Methionine and DL-Ethionine

The decision to use Fmoc-L-methionine or Fmoc-DL-ethionine hinges on the specific goals of the research and the acceptable trade-offs in terms of synthetic complexity and final product characterization.

FeatureFmoc-L-methionineFmoc-DL-ethionine
Stereochemistry Optically pure (L-isomer)Racemic mixture (D- and L-isomers)
Synthesis Outcome Single, stereochemically defined peptideMixture of diastereomeric peptides
Purification Standard reverse-phase HPLCComplex, often requiring specialized chromatography to separate diastereomers
Characterization Straightforward (MS, HPLC)Challenging; requires analytical methods to resolve and quantify diastereomers
Biological Interpretation Clear structure-activity relationshipAmbiguous due to the presence of multiple isomers
Cost Generally lower per gramCan be higher due to less common demand
Key Application Standard peptide synthesis, methionine replacementProbing stereochemical effects, creating peptide libraries with increased diversity

Experimental Deep Dive: Head-to-Head in Solid-Phase Peptide Synthesis

To illustrate the practical differences, let's consider the synthesis of a model hexapeptide, Tyr-Gly-Gly-Phe-X-Leu, where 'X' is either L-methionine or DL-ethionine. The synthesis is performed using a standard Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[5][6]

General SPPS Workflow

The synthesis follows a cyclical process of deprotection, activation, and coupling.

Resin Resin Support Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Initial Step Fmoc_AA Fmoc-Amino Acid Coupling Amino Acid Coupling (DIC/Oxyma) Fmoc_AA->Coupling Activate & Add Washing_1 DMF Wash Deprotection->Washing_1 Washing_1->Coupling Washing_2 DMF Wash Coupling->Washing_2 Cycle Repeat for each amino acid Washing_2->Cycle Cycle->Deprotection Next Amino Acid Cleavage Cleavage & Global Deprotection (TFA Cocktail) Cycle->Cleavage Final Cycle Purification RP-HPLC Purification Cleavage->Purification Analysis LC-MS Analysis Purification->Analysis

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Detailed Experimental Protocols

Materials:

  • Rink Amide MBHA resin

  • Fmoc-L-methionine

  • Fmoc-DL-ethionine

  • Other Fmoc-amino acids (Fmoc-Tyr(tBu)-OH, Fmoc-Gly-OH, Fmoc-Phe-OH, Fmoc-Leu-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl cyanohydroxyiminoacetate (Oxyma)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • Dimethyl sulfoxide (DMSO) for analysis

Protocol 1: Solid-Phase Peptide Synthesis

  • Resin Swelling: Swell 0.1 mmol of Rink Amide MBHA resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • Pre-activate 4 equivalents of the Fmoc-amino acid with 4 equivalents of DIC and 4 equivalents of Oxyma in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

  • Washing: Wash the resin with DMF (5x) and DCM (3x).

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Deprotection: Perform a final Fmoc deprotection (step 2).

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.

    • For methionine-containing peptides, consider adding a scavenger like ammonium iodide to the cleavage cocktail to prevent oxidation. [7]

  • Peptide Precipitation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with ether.

  • Drying: Dry the crude peptide under vacuum.

Comparative Results and Analysis

Synthesis A: Using Fmoc-L-methionine

  • Crude Product Analysis (LC-MS): A major peak corresponding to the target peptide Tyr-Gly-Gly-Phe-Met-Leu is expected. Minor peaks may include deletion sequences and a +16 Da peak corresponding to the oxidized methionine sulfoxide form of the peptide.[2]

Synthesis B: Using Fmoc-DL-ethionine

  • Crude Product Analysis (LC-MS): The chromatogram will be significantly more complex. Two major peaks of equal intensity, corresponding to the two diastereomers (Tyr-Gly-Gly-Phe-L-Eth-Leu and Tyr-Gly-Gly-Phe-D-Eth-Leu), are expected. These diastereomers have identical masses but different retention times on a reverse-phase HPLC column.[8][9]

cluster_A Synthesis with Fmoc-L-methionine cluster_B Synthesis with Fmoc-DL-ethionine Crude_L Crude Peptide HPLC_L Standard RP-HPLC Crude_L->HPLC_L Product_L Single Target Peptide (Tyr-Gly-Gly-Phe-L-Met-Leu) HPLC_L->Product_L Side_Products_L Minor Side Products (Oxidized, Deletions) HPLC_L->Side_Products_L Crude_DL Crude Peptide Mixture HPLC_DL Specialized RP-HPLC Crude_DL->HPLC_DL Product_DL_L Diastereomer 1 (Tyr-Gly-Gly-Phe-L-Eth-Leu) HPLC_DL->Product_DL_L Product_DL_D Diastereomer 2 (Tyr-Gly-Gly-Phe-D-Eth-Leu) HPLC_DL->Product_DL_D

Caption: Expected purification outcomes for peptides synthesized with Fmoc-L-methionine vs. Fmoc-DL-ethionine.

The Challenge of Racemization and Diastereomer Separation

The primary challenge when using Fmoc-DL-ethionine is the resulting mixture of diastereomers. These are stereoisomers that are not mirror images and thus have different physical properties, which allows for their separation by chromatography.[9] However, this separation can be non-trivial and may require extensive method development.

Protocol 2: Analytical and Preparative RP-HPLC for Diastereomer Separation

  • Analytical Method Development:

    • Column: A high-resolution C18 column is a good starting point.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: Start with a shallow gradient (e.g., 1% B/min) to maximize the separation of the two diastereomeric peaks.

    • Detection: Monitor at 220 nm and 280 nm.

  • Preparative Purification:

    • Once an analytical method that shows baseline or near-baseline separation is established, scale up to a preparative HPLC column.

    • Collect fractions corresponding to each diastereomeric peak.

    • Analyze the purity of the collected fractions by analytical LC-MS.

    • Pool pure fractions and lyophilize.

Factors Influencing Racemization:

While Fmoc-DL-ethionine is a racemic mixture by design, it's crucial to minimize additional racemization of other amino acids during synthesis. Racemization primarily occurs at the carboxy-activated amino acid during coupling.[10] The use of coupling reagents like DIC in combination with additives such as Oxyma or HOBt helps to suppress this side reaction.[11][12]

Biological Implications and Final Considerations

The choice between Fmoc-L-methionine and Fmoc-DL-ethionine has significant downstream consequences for biological testing and interpretation of results.

  • Fmoc-L-methionine: The resulting peptide is a single, well-defined entity. This allows for clear interpretation of structure-activity relationships (SAR).

  • Fmoc-DL-ethionine: The initial product is a mixture of diastereomers. If the mixture is tested directly, the observed biological activity will be a composite of the activities of both isomers. To obtain meaningful SAR data, the diastereomers must be separated and tested individually. This, however, can also be a strategy for discovering novel activities, as D-amino acid-containing peptides can have unique properties.

Conclusion: A Strategic Choice for Peptide Chemists

The selection of Fmoc-DL-ethionine over Fmoc-L-methionine is a strategic one that should be made with a clear understanding of the synthetic and analytical challenges involved.

  • Choose Fmoc-L-methionine for:

    • Direct, unambiguous replacement of L-methionine.

    • Straightforward synthesis and purification.

    • Clear interpretation of biological data.

  • Choose Fmoc-DL-ethionine for:

    • Exploratory studies on the effects of stereochemistry at a specific position.

    • Creating peptide libraries with enhanced diversity.

    • When the resources for challenging diastereomer separation and characterization are available.

By carefully considering the factors outlined in this guide, researchers can make an informed decision that aligns with their project goals and available resources, ultimately accelerating their peptide research and development efforts.

References

  • Nowick, J.S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]

  • Subirós-Funosas, R., et al. (2013). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. ACS Combinatorial Science, 15(8), 433-447. [Link]

  • Denton, E. (2023, February 7). How to handle peptides that contain methionine. Biotage. Retrieved from [Link]

  • Gaus, K., et al. (1995). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Journal of Chromatography A, 715(1), 167-174. [Link]

  • Chen, Y., et al. (2012). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. Journal of Chromatography B, 903, 134-141. [Link]

  • Princen, F., et al. (1982). Ethionine-dependent Inhibition of Acute-Phase Plasma Protein Synthesis in the Rat. Inflammation, 6(3), 273-282. [Link]

  • Ullrich, T.C., et al. (2016). Incorporation of non-canonical amino acids into the developing murine proteome. Scientific Reports, 6, 32322. [Link]

  • Jadhav, S.V., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. [Link]

  • ResearchGate. (n.d.). Peptide Diastereomers, Separation of | Request PDF. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Papageorgiou, G., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. The Journal of Organic Chemistry, 88(10), 6591-6600. [Link]

  • Mazza, C.B., et al. (1999). Separation and Analysis of Peptides and Proteins. Analytical Chemistry, 71(12), 197R-220R. [Link]

  • Le, T.N.T., et al. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 26(15), 4598. [Link]

  • Buer, B.C., & Marsh, E.N.G. (2015). Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. Australian Journal of Chemistry, 68(1), 9-12. [Link]

  • Cleveland Clinic. (2021, December 22). Amino Acid: Benefits & Food Sources. Retrieved from [Link]

  • Burgess, K. (2025, August 11). Introduction To The FMOC Approach: solid phase peptide syntheses. YouTube. Retrieved from [Link]

  • Knez, Ž., & Hrnčič, M.K. (2022). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Critical Reviews in Analytical Chemistry, 52(2), 291-306. [Link]

  • Zhang, W., et al. (2021). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]

  • Yamada, S., et al. (1982). Process for racemizing an optically active alpha-amino acid or a salt thereof.

Sources

Comparative

Fmoc-DL-ethionine versus other non-canonical amino acids for protein labeling.

For the modern researcher in proteomics, cell biology, and drug development, the ability to specifically label and visualize proteins is paramount. Non-canonical amino acids (ncAAs) have emerged as powerful tools to achi...

Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher in proteomics, cell biology, and drug development, the ability to specifically label and visualize proteins is paramount. Non-canonical amino acids (ncAAs) have emerged as powerful tools to achieve this, offering a level of specificity that transcends traditional labeling methods. This guide provides an in-depth comparison of two distinct classes of ncAAs for protein labeling: the classic methionine analog, ethionine (represented here by its synthetic precursor, Fmoc-DL-ethionine), and the more recent, bioorthogonally-reactive amino acids, L-azidohomoalanine (AHA) and L-homopropargylglycine (HPG).

Understanding the Landscape of Non-Canonical Amino Acid-Based Labeling

The fundamental principle behind ncAA-based protein labeling is the "deception" of the cellular translational machinery. By introducing an amino acid analog that mimics a natural one, we can induce its incorporation into newly synthesized proteins. This provides a chemical "handle" that can be used for subsequent detection or purification. However, the nature of this handle and the context of the labeling are critical considerations that differentiate the available tools.

Fmoc-DL-ethionine: A Tool for Synthesis and a Look into Early Metabolic Labeling

Fmoc-DL-ethionine is a derivative of ethionine, an ethyl analog of the essential amino acid methionine.[1] The fluorenylmethyloxycarbonyl (Fmoc) group is a protecting group for the amine function, commonly employed in solid-phase peptide synthesis (SPPS).[2][3] This immediately highlights the primary application of Fmoc-DL-ethionine: as a building block for the in vitro chemical synthesis of peptides containing an ethionine residue.[4]

Ethionine as a Methionine Surrogate

Ethionine can be recognized by methionyl-tRNA synthetase and incorporated into proteins in place of methionine during translation.[5][6] This allows for the introduction of an ethyl group as a distinguishing feature. However, ethionine's utility for protein labeling, particularly in living systems, is severely limited by several factors:

  • Lack of a Bioorthogonal Handle: The ethyl group of ethionine does not offer a reactive handle for specific, high-efficiency "click" chemistry reactions.[7][8] This makes subsequent labeling with probes like fluorophores or biotin challenging and often requires harsh chemical conditions that are incompatible with living cells.

  • Toxicity and Carcinogenicity: Ethionine is a known hepatocarcinogen and exhibits significant cytotoxicity.[9][10] It can disrupt cellular metabolism, inhibit protein synthesis at higher concentrations, and induce apoptosis.[11] These effects make it unsuitable for most live-cell imaging and long-term labeling studies.

  • Perturbation of Protein Structure and Function: The replacement of a methyl group (in methionine) with an ethyl group (in ethionine) can potentially alter the structure and function of the labeled protein due to steric hindrance and changes in hydrophobicity.

The Advent of Bioorthogonal Non-Canonical Amino Acids: AHA and HPG

To overcome the limitations of early methionine analogs like ethionine, a new generation of ncAAs was developed with bioorthogonal functionalities.[12] L-azidohomoalanine (AHA) and L-homopropargylglycine (HPG) are two of the most widely used examples.[13][14] These are also methionine analogs but with a crucial difference: they possess an azide (-N₃) or alkyne (-C≡CH) group, respectively.[14] These groups are small, biologically inert, and serve as handles for highly specific and efficient bioorthogonal reactions, most notably "click chemistry".[8][15]

The "Click Chemistry" Advantage

The azide and alkyne groups of AHA and HPG allow for their covalent ligation to a wide array of probes (e.g., fluorophores, biotin) that contain a complementary reactive group.[16][17] The most common click reactions used are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are:

  • Highly Specific: They do not cross-react with other functional groups found in biological systems.[12]

  • Efficient: They proceed with high yields under mild, biocompatible conditions.[15]

  • Versatile: A wide range of alkyne- and azide-containing probes are commercially available, enabling diverse applications.

This bioorthogonal approach forms the basis of powerful techniques like Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) for proteomic analysis and Fluorescent Non-Canonical Amino Acid Tagging (FUNCAT) for imaging newly synthesized proteins.[14]

Comparative Analysis: Fmoc-DL-ethionine vs. AHA and HPG

FeatureFmoc-DL-ethionineL-Azidohomoalanine (AHA) & L-Homopropargylglycine (HPG)
Primary Application Solid-Phase Peptide Synthesis (SPPS)Metabolic labeling of newly synthesized proteins in living cells and organisms
Functional Handle Ethyl groupAzide (AHA) or Alkyne (HPG)
Labeling Chemistry No specific bioorthogonal reactionCopper-catalyzed or strain-promoted azide-alkyne "click" chemistry
Specificity of Labeling Low (for subsequent detection)High (bioorthogonal)
Efficiency of Labeling Not applicable for in-cell labelingHigh
Biocompatibility Poor (Ethionine is toxic and carcinogenic)Generally good for short-term labeling
Live-Cell Imaging Not suitableIdeal
Proteomic Applications Limited to in vitro synthesized peptidesWidely used for BONCAT and other proteomic workflows

Experimental Workflows: A Conceptual Overview

The experimental approaches for using these ncAAs are fundamentally different, reflecting their distinct applications.

Workflow for Fmoc-DL-ethionine in Peptide Synthesis

The use of Fmoc-DL-ethionine is situated within the well-established protocols of solid-phase peptide synthesis.

cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Workflow resin 1. Resin Preparation deprotection1 2. Fmoc Deprotection resin->deprotection1 coupling 3. Amino Acid Coupling (including Fmoc-DL-ethionine) deprotection1->coupling capping 4. Capping (optional) coupling->capping repeat 5. Repeat Steps 2-4 capping->repeat cleavage 6. Cleavage from Resin & Side-Chain Deprotection repeat->cleavage purification 7. Peptide Purification cleavage->purification

A simplified workflow for solid-phase peptide synthesis using Fmoc-protected amino acids.
Workflow for Metabolic Protein Labeling with AHA/HPG

This workflow is designed for the study of newly synthesized proteins in a biological context.

cluster_MetabolicLabeling Metabolic Labeling Workflow with AHA/HPG cell_culture 1. Cell Culture met_depletion 2. Methionine Depletion (optional, enhances incorporation) cell_culture->met_depletion ncaa_incubation 3. Incubation with AHA or HPG met_depletion->ncaa_incubation cell_lysis 4. Cell Lysis or Fixation ncaa_incubation->cell_lysis click_reaction 5. Click Chemistry Reaction (with fluorescent or biotin probe) cell_lysis->click_reaction analysis 6. Downstream Analysis (Microscopy, Western Blot, Mass Spectrometry) click_reaction->analysis

A general workflow for metabolic protein labeling using AHA or HPG.

Detailed Experimental Protocols

Protocol: Metabolic Labeling of Cultured Mammalian Cells with AHA for Fluorescence Microscopy (FUNCAT)

This protocol provides a general guideline for labeling newly synthesized proteins in cultured cells with AHA followed by fluorescent detection.

Materials:

  • Mammalian cells cultured on coverslips

  • Complete cell culture medium

  • Methionine-free DMEM

  • L-azidohomoalanine (AHA)

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Click chemistry reaction buffer (e.g., containing a fluorescent alkyne probe, copper(II) sulfate, and a reducing agent like sodium ascorbate)

  • Nuclear stain (e.g., DAPI)

  • Mounting medium

Procedure:

  • Cell Seeding: Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.

  • Methionine Depletion (Optional): To increase the incorporation efficiency of AHA, aspirate the complete medium, wash the cells once with warm PBS, and incubate in pre-warmed methionine-free DMEM for 30-60 minutes at 37°C.

  • AHA Labeling: Replace the medium with methionine-free DMEM containing the desired final concentration of AHA (typically 25-50 µM). Incubate for the desired labeling period (e.g., 1-4 hours) at 37°C.

  • Fixation: Aspirate the labeling medium and wash the cells twice with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash the fixed cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

  • Click Reaction: Wash the cells three times with PBS. Prepare the click chemistry reaction cocktail according to the manufacturer's instructions and add it to the cells. Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Staining: Wash the cells three times with PBS. Counterstain the nuclei with DAPI for 5 minutes.

  • Mounting and Imaging: Wash the cells twice with PBS. Mount the coverslips on microscope slides using an appropriate mounting medium. Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.

Conclusion and Future Perspectives

The comparison between Fmoc-DL-ethionine and bioorthogonal ncAAs like AHA and HPG illuminates the evolution of protein labeling technologies. While ethionine provided an early glimpse into the potential of metabolic labeling, its inherent toxicity and lack of a bioorthogonal handle have rendered it largely obsolete for modern applications in living systems. Its Fmoc-protected form remains a tool for specialized peptide synthesis.

In contrast, AHA and HPG, with their bioorthogonal azide and alkyne functionalities, have revolutionized the study of newly synthesized proteins.[14] The ability to specifically and efficiently label proteins in living cells with minimal perturbation has opened up new avenues for understanding protein dynamics in health and disease. As the field continues to advance, we can expect the development of new ncAAs with even more sophisticated functionalities, further expanding the toolkit for researchers in the life sciences.

References

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  • Zhang, Y., et al. (2021). Effect of methionine depletion on protein labeling and virus production. ResearchGate. Retrieved from [Link]

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  • Hoffman, R. M. (2021). Methionine Restriction, Not Cysteine Restriction, Is a Cancer-specific Vulnerability. Anticancer Research, 41(1), 1-6.
  • Camarero, J. A., & Mitchell, A. R. (2005). Direct Fmoc-Chemistry-Based Solid Phase Synthesis of Peptidyl Thioesters. Protein and peptide letters, 12(8), 723-728.
  • Camarero, J. A., & Mitchell, A. R. (2005). SYNTHESIS OF PROTEINS BY NATIVE CHEMICAL LIGATION USING FMOC-BASED CHEMISTRY. OSTI.GOV. Retrieved from [Link]

  • U.S. National Center for Advancing Translational Sciences. (n.d.). FMOC-METHIONINE, DL-. Inxight: Drugs. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). DL-Fmoc-Methionine. CompTox Chemicals Dashboard. Retrieved from [Link]

  • Wikipedia. (n.d.). Methionine. Retrieved from [Link]

  • Camarero, J. A., & Mitchell, A. R. (2005). Synthesis of Proteins by Native Chemical Ligation Using Fmoc-Based Chemistry. ResearchGate. Retrieved from [Link]

Sources

Validation

Functional assays to confirm the activity of proteins with incorporated Fmoc-DL-ethionine.

Functional Assays to Confirm the Activity of Proteins with Incorporated Fmoc-DL-Ethionine: A Comprehensive Comparison Guide Introduction: The Stereochemical Challenge of Unnatural Amino Acids Methionine is a critical sul...

Author: BenchChem Technical Support Team. Date: March 2026

Functional Assays to Confirm the Activity of Proteins with Incorporated Fmoc-DL-Ethionine: A Comprehensive Comparison Guide

Introduction: The Stereochemical Challenge of Unnatural Amino Acids

Methionine is a critical sulfur-containing amino acid responsible for stabilizing the hydrophobic cores of proteins, acting as an endogenous antioxidant, and serving as a precursor for essential cellular molecules like S-adenosylmethionine (SAM)[1][2]. In protein engineering and synthetic biology, substituting methionine with unnatural amino acid (UAA) analogs such as ethionine—which replaces the terminal methyl group with an ethyl group—allows researchers to probe hydrophobic interaction surfaces and engineer novel bio-orthogonal properties.

During Solid-Phase Peptide Synthesis (SPPS), Fmoc-DL-ethionine is frequently utilized due to its cost-effectiveness compared to enantiopure Fmoc-L-ethionine. However, incorporating a racemic (DL) mixture introduces severe stereochemical heterogeneity. Because the rest of the peptide consists of L-amino acids, the addition of a DL-amino acid generates a mixture of diastereomers. D-amino acids disrupt standard right-handed α -helices due to steric clashes between their side chains and the peptide backbone. Therefore, rigorous functional assays are required to isolate the active L-ethionine conformer, validate its structural integrity, and confirm its biological activity against wild-type baselines.

Performance Comparison Matrix

To establish a baseline for assay development, it is crucial to understand how the choice of Fmoc-protected building block impacts the final synthetic protein.

ParameterFmoc-L-Methionine (Wild-Type)Fmoc-L-Ethionine (Enantiopure UAA)Fmoc-DL-Ethionine (Racemic UAA)
Side Chain Structure Methyl thioetherEthyl thioetherEthyl thioether
Stereochemistry Pure L-enantiomerPure L-enantiomer50% L / 50% D mixture
SPPS Output Single homogenous peptideSingle homogenous peptideComplex diastereomeric mixture
Structural Impact Native foldingMinor hydrophobic expansionSevere local helical disruption (D-isomer)
Target Binding Affinity Baseline ( KD​ )Near-native (Slight KD​ shift)Abrogated in unresolved mixtures
Enzymatic Activation 100%~90% retention[3]<50% (Requires HPLC resolution)

Workflow Visualization

The following diagram illustrates the necessary workflow to synthesize, resolve, and validate peptides utilizing Fmoc-DL-ethionine.

Workflow A SPPS with Fmoc-DL-Ethionine B Cleavage & Deprotection A->B C RP-HPLC Diastereomer Resolution B->C D L-Ethionine Peptide C->D Active E D-Ethionine Peptide C->E Misfolded F Functional Assays (SPR, CD, Kinase) D->F E->F

Caption: Workflow for resolving and validating Fmoc-DL-ethionine synthesized peptides.

Core Functional Assays & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that protocols cannot merely be a sequence of steps; they must be designed with internal causality and self-validation. When evaluating ethionine-incorporated proteins, the assays must differentiate between the subtle hydrophobic expansion of L-ethionine and the catastrophic folding failure caused by D-ethionine.

Circular Dichroism (CD) Spectroscopy: Validating Structural Integrity

Causality: The extra methylene group in ethionine does not inherently destroy secondary structure[3]. However, the D-enantiomer from the DL-mixture introduces a localized left-handed twist. Measuring the π→π∗ and n→π∗ transitions of the peptide bond at 208 nm and 222 nm allows us to quantify the exact loss of α -helicity caused by stereochemical mismatch.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the HPLC-purified L-ethionine peptide, D-ethionine peptide, and WT L-methionine peptide in 10 mM Potassium Phosphate buffer (pH 7.4). Expert Insight: Avoid buffers with chloride ions (e.g., PBS) as they absorb heavily in the far-UV region, masking the peptide signal.

  • Concentration Normalization: Normalize all peptide concentrations to exactly 0.2 mg/mL using A280 (if aromatic residues are present) or a BCA assay.

  • Data Acquisition: Load the sample into a 1 mm path-length quartz cuvette. Scan from 190 nm to 260 nm at 20°C using a spectropolarimeter.

  • Self-Validation: The WT peptide serves as the 100% helicity positive control. The D-ethionine fraction serves as the negative control, which should display a flattened curve, confirming that the RP-HPLC successfully separated the diastereomers.

Surface Plasmon Resonance (SPR): Quantifying Binding Affinity

Causality: Ethionine's side chain is slightly bulkier and more hydrophobic than methionine's. In proteins like Calmodulin (CaM), methionine-rich hydrophobic pockets adjust to accommodate this ethyl group, retaining target binding[3]. SPR measures the real-time association ( kon​ ) and dissociation ( koff​ ) rates to determine if this extra bulk impedes the formation of the binding interface.

Step-by-Step Protocol:

  • Ligand Immobilization: Immobilize the target receptor (e.g., the binding domain of Myosin Light-Chain Kinase) onto a CM5 sensor chip via standard EDC/NHS amine coupling. Expert Insight: Do not immobilize the ethionine-peptide itself. Ethionine often participates directly in the hydrophobic binding interface; tethering it to the chip could artificially mask this critical interaction surface.

  • Analyte Preparation: Prepare a 2-fold dilution series of the resolved L-ethionine peptide (from 3.125 nM to 100 nM) in running buffer (HBS-EP+).

  • Kinetic Analysis: Inject the analyte over the active and reference flow cells at 30 µL/min for 120 seconds, followed by a 300-second dissociation phase.

  • Self-Validation: Include a blank buffer injection to subtract bulk refractive index changes. Fit the resulting sensograms to a 1:1 Langmuir binding model. A functional L-ethionine protein will show a KD​ within a 2- to 3-fold margin of the WT protein.

Enzymatic Activation Assay: Proving Biological Efficacy

Causality: Binding does not guarantee activation. The protein must still induce the correct conformational change in its target. For example, ethionine-substituted Calmodulin can activate Myosin Light-Chain Kinase (MLCK) to ~90% of its maximal activity, proving that the hydrophobic adjustment is biologically functional[3].

Pathway Ca Ca2+ Ions CaM Ethionine-CaM (Active L-isomer) Ca->CaM Binds MLCK Inactive MLCK CaM->MLCK Associates ActiveMLCK Active MLCK MLCK->ActiveMLCK Activation MLC Myosin Light Chain ActiveMLCK->MLC Catalyzes pMLC Phospho-MLC MLC->pMLC ATP to ADP

Caption: Activation pathway of Myosin Light-Chain Kinase (MLCK) by Ethionine-Calmodulin.

Step-by-Step Protocol:

  • Reaction Assembly: In a 384-well plate, combine 10 nM MLCK, 50 µM Myosin Light Chain peptide substrate, and 1 mM ATP in Kinase Buffer (containing 1 mM CaCl2​ ).

  • Titration: Add titrations of the L-ethionine-CaM and WT-CaM (0.1 nM to 100 nM).

  • Incubation: Incubate the reaction at 30°C for 30 minutes.

  • Quantification: Add an ATP-depletion luminescent reagent (e.g., Kinase-Glo). Expert Insight: Luminescent ATP-depletion is superior here because it provides a universal, self-validating readout of kinase activity that is independent of specific antibodies, directly quantifying the ethionine-protein's ability to drive the enzymatic cycle.

  • Data Analysis: Plot luminescence (inversely proportional to kinase activity) against CaM concentration to calculate the EC50​ .

References

  • ResearchGate. "The Potential of a Protein Model Synthesized Absent of Methionine.
  • National Institutes of Health (NIH). "Substitution of the methionine residues of calmodulin with the unnatural amino acid analogs ethionine and norleucine: biochemical and spectroscopic studies.
  • Healthline. "Methionine: Functions, Food Sources and Side Effects.

Sources

Comparative

Comparative analysis of the metabolic stability of ethionine vs. methionine-containing proteins.

As protein engineering and synthetic biology advance, the incorporation of non-canonical amino acids (ncAAs) has become a powerful tool for modulating protein function. Ethionine (Eth), an S-ethyl analog of the canonical...

Author: BenchChem Technical Support Team. Date: March 2026

As protein engineering and synthetic biology advance, the incorporation of non-canonical amino acids (ncAAs) has become a powerful tool for modulating protein function. Ethionine (Eth), an S-ethyl analog of the canonical amino acid Methionine (Met), is frequently utilized in metabolic labeling and structural studies. However, substituting a methyl thioether with an ethyl thioether fundamentally alters the thermodynamic landscape, translational efficiency, and proteolytic susceptibility of the resulting proteins.

This guide provides an objective, data-backed comparative analysis of the metabolic stability of ethionine- versus methionine-containing proteins, designed for researchers and drug development professionals.

Mechanistic Divergence in Protein Stability

Translation Kinetics and Proteolytic Susceptibility

Methionine is the universal start codon amino acid, and its presence is critical for translation initiation. Experimental data shows that methionine deprivation inhibits translation initiation and polysome formation far more severely than the deprivation of other essential amino acids (1[1]). While the translational machinery can utilize ethionine as a surrogate precursor, the efficiency is markedly reduced.

More importantly, the incorporation of ethionine introduces steric hindrance within the hydrophobic core of proteins. This structural perturbation prevents native folding. Consequently, in vitro synthesized ethionine-containing proteins are recognized as aberrant and are rapidly degraded by ATP-stimulated proteolytic systems, significantly reducing their metabolic half-life compared to normal methionine-containing proteins (2[2]).

Oxidation Resistance and The Redox Sink

Methionine residues serve a dual purpose: they stabilize the protein structure and act as endogenous cellular antioxidants. Surface-exposed methionines act as a "redox sink," readily scavenging reactive oxygen species (ROS) by oxidizing into methionine sulfoxide (MetO). This oxidation protects other critical catalytic residues from irreversible damage and is uniquely reversible via methionine sulfoxide reductases (Msr) (3[3]).

Ethionine disrupts this reversible redox cycle. The bulkier ethyl group alters the oxidation kinetics and limits the efficiency of Msr-mediated reduction. Furthermore, ethionine competes with methionine for methionine adenosyltransferase (MAT), leading to the depletion of S-adenosylmethionine (SAM) and the accumulation of S-adenosylethionine (SAE), which disrupts cellular methylation and further impairs the cell's oxidative stress response (4[4]).

Pathway Met Methionine (Met) tRNA tRNA Charging (MetRS) Met->tRNA High Efficiency Eth Ethionine (Eth) Eth->tRNA Low Efficiency Translation Protein Translation (Ribosome) tRNA->Translation MetProt Met-Protein (Stable Folding) Translation->MetProt EthProt Eth-Protein (Aberrant Folding) Translation->EthProt MetDeg Normal Half-Life (Target-Dependent) MetProt->MetDeg EthDeg Rapid Degradation (ATP-Dependent Proteolysis) EthProt->EthDeg

Translation and degradation pathways comparing methionine and ethionine incorporation.

Quantitative Data Comparison

The following table summarizes the divergent physicochemical and metabolic properties of proteins containing these two amino acids.

ParameterMethionine (Met)Ethionine (Eth)
Side Chain Structure Methyl thioetherEthyl thioether
Translation Initiation High efficiency (Canonical start codon)Severely impaired (Ribosomal stalling)
Oxidation Resistance High (Reversible via Msr enzymes)Low (Altered redox kinetics, poor Msr substrate)
Proteolytic Half-Life Normal (Target-dependent)Shortened (Rapid ATP-dependent degradation)
Metabolic Byproduct S-adenosylmethionine (SAM)S-adenosylethionine (SAE)

Self-Validating Experimental Protocols

To objectively compare the metabolic stability of Met vs. Eth proteins, researchers must employ self-validating assay systems. The following protocols are designed to isolate specific variables (e.g., translation rate vs. degradation rate) and prevent common experimental artifacts.

Protocol 1: In Vivo Incorporation & ATP-Dependent Degradation Assay

Causality Check: A standard steady-state western blot cannot distinguish between poor translational efficiency and rapid protein degradation. We utilize a radioactive pulse-chase assay combined with ATP depletion. Because ethionine-containing proteins are cleared by ATP-dependent proteases (2[2]), depleting ATP will halt degradation, validating that the loss of signal is due to active proteolysis, not spontaneous instability.

  • Starvation & Pulse: Culture Saccharomyces cerevisiae or mammalian cells in methionine-free media for 30 minutes to deplete endogenous pools. Pulse the cells for 15 minutes with either ³⁵S-Methionine or ³H-Ethionine.

  • Chase: Wash cells and resuspend in media containing an excess of unlabeled Met or Eth (Chase medium) to halt radioactive incorporation.

  • ATP-Depletion Control (Parallel Cohort): Treat a subset of the Eth-chase cells with Sodium Azide (NaN₃) and 2-Deoxyglucose to rapidly deplete intracellular ATP.

  • Sampling & Quantification: Lyse cells at 0, 15, 30, and 60 minutes post-chase. Immunoprecipitate the target protein, run on SDS-PAGE, and quantify the remaining radiolabeled fraction via autoradiography.

Protocol 2: LC-MS/MS Oxidation Resistance Profiling

Causality Check: Thermal unfolding experiments are often confounded by the irreversible aggregation of oxidized proteins. To accurately map oxidation sites and kinetics, we employ chemical denaturation. Chemical denaturants keep the proteins soluble during unfolding, allowing for unhindered proteolytic digestion and straightforward LC-MS/MS database searches (5[5]).

  • Protein Expression: Express the target protein in two parallel E. coli cultures (Met-supplemented vs. Eth-supplemented auxotrophs). Purify the proteins via affinity chromatography.

  • Oxidative Stress Induction: Incubate the purified proteins with varying concentrations of H₂O₂ (0.1 mM to 10 mM) for 30 minutes at room temperature to induce sulfoxide formation.

  • Chemical Denaturation: Quench the oxidation reaction with catalase. Immediately denature the proteins using 8M Urea or 6M Guanidine-HCl to prevent irreversible aggregation.

  • Digestion & LC-MS/MS Analysis: Reduce disulfide bonds with DTT, alkylate with iodoacetamide, and digest with Trypsin. Analyze the peptides via high-resolution LC-MS/MS.

  • Data Interpretation: Quantify the mass shift (+16 Da for standard MetO) to determine the oxidation rate of specific residues, comparing the structural protection afforded by Met versus Eth.

Workflow Step1 1. Expression (Met vs Eth) Step2 2. H2O2 Treatment (Oxidative Stress) Step1->Step2 Step3 3. Chemical Denaturation (Prevents Aggregation) Step2->Step3 Step4 4. LC-MS/MS Analysis (Site Identification) Step3->Step4

Experimental workflow for LC-MS/MS oxidation resistance profiling.

Sources

Validation

Isotopic labeling studies using 13C or 15N labeled Fmoc-DL-ethionine.

Isotopic Labeling Studies Using 13 C/ 15 N-Labeled Fmoc-DL-Ethionine: A Comparative Guide for Peptide Synthesis and NMR Applications Introduction & Mechanistic Rationale Isotopic labeling of peptides and proteins using 1...

Author: BenchChem Technical Support Team. Date: March 2026

Isotopic Labeling Studies Using 13 C/ 15 N-Labeled Fmoc-DL-Ethionine: A Comparative Guide for Peptide Synthesis and NMR Applications

Introduction & Mechanistic Rationale

Isotopic labeling of peptides and proteins using 13 C and 15 N is a foundational technique in biomolecular nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS)-based proteomics[]. While methionine is the canonical sulfur-containing amino acid used for methyl-directed NMR probes[2], its ethyl analog, ethionine , has emerged as a highly valuable unnatural amino acid for structural biology and epigenetic research.

Recent discoveries have identified ethionine as a naturally occurring, immunomodulatory metabolite produced by the gut commensal Lactobacillus reuteri via a novel two-carbon folate cycle. This microbial metabolite is directly incorporated into host proteins, leading to the ethylation of host histones rather than canonical methylation[3]. To study these unique post-translational modifications and the structural dynamics of ethionine-containing proteins (such as calmodulin[4]), researchers utilize 13 C or 15 N labeled Fmoc-DL-ethionine in Solid-Phase Peptide Synthesis (SPPS).

This guide provides an objective comparison of isotopically labeled Fmoc-DL-ethionine against standard alternatives and details field-proven methodologies for its incorporation and downstream analysis.

G A L. reuteri 2C Folate Cycle B Homocysteine A->B 2-Carbon Transfer C Ethionine Synthesis B->C D Protein Incorporation C->D Replaces Methionine E Histone Ethylation D->E Immunomodulation

Fig 1: Microbial synthesis of ethionine and its incorporation into host histones via ethylation.

Comparative Analysis: Fmoc-DL-Ethionine vs. Alternatives

When designing an isotopic labeling strategy, the choice of the amino acid probe dictates the type of structural data obtained. Fmoc-DL-ethionine offers distinct advantages over canonical methionine and selenomethionine, particularly regarding steric probing and spin-system complexity.

Table 1: Comparative Analysis of Isotopic Amino Acid Probes

FeatureFmoc-DL-Ethionine ( 13 C/ 15 N)Fmoc-L-Methionine ( 13 C/ 15 N)Fmoc-L-Selenomethionine ( 13 C/ 15 N)Side Chain Structure-CH 2​ -CH 2​ -S-CH 2​ -CH 3​ -CH 2​ -CH 2​ -S-CH 3​ -CH 2​ -CH 2​ -Se-CH 3​ Mass Shift (Unlabeled)+14.02 Da (vs Met)Baseline+46.9 Da (vs Met)NMR Probe TargetEthyl group ( 13 CH 2​ 13 CH 3​ )Methyl group ( 13 CH 3​ )Methyl group ( 13 CH 3​ )Steric BulkHigh (Extended hydrophobic reach)ModerateModerate (Longer C-Se bond)Biological RelevanceHistone ethylation, ImmunomodulatorCanonical translation, MethylationPhasing in X-ray crystallographySPPS ConsiderationsYields diastereomers (requires HPLC)Standard couplingProne to rapid oxidation

The Causality of Experimental Choices

Why use DL-ethionine instead of L-ethionine? Isotopically labeled ethionine is frequently synthesized as a racemate (DL) due to the complex stereoselective synthesis required for the labeled ethyl donor. Incorporating Fmoc-DL-ethionine during SPPS generates a pair of diastereomeric peptides. While this requires an additional reverse-phase HPLC (RP-HPLC) resolution step, it provides a unique experimental advantage: researchers obtain both the L- and D-ethionine variants in a single synthesis, allowing for comparative structural studies of stereocenter inversion within hydrophobic binding pockets[4].

Why choose Ethionine for NMR Dynamics? Unlike the isolated 13 CH 3​ spin system of methionine, the 13 CH 2​

13 CH 3​ ethyl group of ethionine provides a coupled spin system. This allows for scalar coupling experiments (e.g., TOCSY) to unambiguously assign the side chain and measure relaxation dynamics across multiple bonds, offering a higher-resolution map of hydrophobic core plasticity.

Experimental Workflows & Methodologies

The following protocols are designed as self-validating systems, ensuring that structural integrity and isotopic purity are maintained from resin to NMR tube.

Protocol 1: Fmoc-SPPS Incorporation of 13 C/ 15 N-Ethionine

Objective: Synthesize and resolve diastereomeric peptides containing isotopically labeled ethionine.

Step-by-Step Methodology:

  • Resin Swelling: Swell Rink Amide AM resin (0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Amino Acid Activation & Coupling:

    • Dissolve 0.4 mmol (4 eq) of 13 C/ 15 N-Fmoc-DL-ethionine and 0.4 mmol of Oxyma Pure in 2 mL DMF.

    • Add 0.4 mmol of N,N'-Diisopropylcarbodiimide (DIC).

    • Causality Note: DIC/Oxyma is chosen over HATU/DIEA to minimize base-catalyzed side reactions and maintain the integrity of the isotopic labels.

    • React for 60 minutes at room temperature.

  • Cleavage and Global Deprotection: Treat the dried resin with a cleavage cocktail of TFA/TIS/H 2​ O (95:2.5:2.5) for 2 hours. Precipitate the crude peptide in cold diethyl ether and centrifuge.

  • Diastereomer Resolution (Self-Validating Step):

    • Analyze the crude peptide via LC-MS.

    • Validation Checkpoint: The chromatogram must display a twin-peak profile (representing the L- and D-ethionine diastereomers) with identical m/z values corresponding to the calculated mass of the labeled peptide.

    • Purify and separate the diastereomers using preparative RP-HPLC (C18 column, linear gradient of 5-60% Acetonitrile in 0.1% TFA).

Protocol 2: NMR Sample Preparation and 1 H- 13 C HSQC Analysis

Objective: Probe the conformational dynamics of the ethionine side chain using heteronuclear NMR.

Step-by-Step Methodology:

  • Sample Preparation: Lyophilize the purified L-ethionine peptide variant. Dissolve 1.0 mM of the peptide in 500 µL of NMR buffer (20 mM Sodium Phosphate, pH 6.5, 90% H 2​ O / 10% D 2​ O) containing 0.5 mM DSS as an internal chemical shift reference.

  • Spectrometer Setup: Transfer the sample to a 5 mm Shigemi tube. Insert into an NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

  • Data Acquisition: Acquire a 2D 1 H- 13 C HSQC spectrum optimized for aliphatic carbon coupling ( 1JCH​≈140 Hz).

  • Data Analysis (Self-Validating Step):

    • Validation Checkpoint: Unlike canonical methionine which yields a single 13 CH 3​ cross-peak, the ethionine label will present two distinct, scalar-coupled cross-peaks corresponding to the 13 CH 2​ and 13 CH 3​ groups of the ethyl side chain. The chemical shift dispersion of these peaks directly correlates to the solvent accessibility and dynamic flexibility of the hydrophobic pocket.

Workflow S1 Fmoc-DL-Ethionine (13C/15N Labeled) S2 DIC/Oxyma Coupling (SPPS) S1->S2 Controlled Activation S3 TFA Cleavage & Global Deprotection S2->S3 Chain Elongation S4 LC-MS Validation (Diastereomer Prep) S3->S4 Crude Peptide S5 1H-13C HSQC NMR (Dynamics Analysis) S4->S5 >95% Isotopic Purity

Fig 2: Workflow for incorporating 13C/15N-ethionine via SPPS and downstream NMR validation.

References

  • Title: How to Choose Between 13C and 15N Labeled Amino Acids? A Complete Guide for Researchers. Source: bocsci.com.
  • Title: Methyl-Specific Isotope Labelling Strategies for NMR studies of Membrane Proteins. Source: nih.gov.
  • Title: Two-carbon folate cycle of commensal Lactobacillus reuteri 6475 gives rise to immunomodulatory ethionine, a source for histone ethylation. Source: nih.gov.
  • Title: Substitution of the methionine residues of calmodulin with the unnatural amino acid analogs ethionine and norleucine: biochemical and spectroscopic studies. Source: nih.gov.

Sources

Comparative

Comparative Guide: Biological Activity of Peptides Containing DL-Ethionine vs. L-Methionine

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Guide Executive Summary & Structural Divergence In the expanding field of peptide engineerin...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Guide

Executive Summary & Structural Divergence

In the expanding field of peptide engineering and synthetic biology, the substitution of canonical amino acids with non-canonical analogs is a powerful strategy for tuning pharmacokinetics and bioactivity. This guide provides an objective, data-driven comparison between peptides containing the canonical L-Methionine (L-Met) and its non-canonical ethyl analog, DL-Ethionine (DL-Eth) .

Structurally, the difference is deceptively simple: DL-Ethionine possesses an ethyl thioether side chain in place of L-Methionine’s methyl thioether. However, this single additional methylene group fundamentally alters the peptide's physicochemical landscape, its interaction with translational machinery, and its downstream metabolic fate. By understanding the causality behind these differences, researchers can leverage DL-Ethionine to enhance antimicrobial peptide (AMP) efficacy, design competitive antagonists, or introduce bioorthogonal handles.

Mechanistic Causality: The "Why" Behind the Substitution

As application scientists, we do not substitute amino acids blindly; we engineer specific mechanistic outcomes. The biological divergence between L-Met and DL-Eth peptides stems from three core pathways:

  • Translational Hijacking (Competitive Incorporation): DL-Ethionine competes directly with L-Methionine for binding to Methionyl-tRNA synthetase (MetRS). In methionine-auxotrophic expression hosts, depleting L-Met and "force-feeding" DL-Eth allows for highly efficient (>70-99%) residue-specific incorporation into the peptide backbone[1],[2].

  • Hydrophobic Tuning: The ethyl group of DL-Ethionine is more hydrophobic than the methyl group of L-Methionine. When incorporated into membrane-active peptides (such as lantibiotics), this increased hydrophobicity enhances lipid bilayer insertion, directly correlating with increased target cell lysis[1].

  • Metabolic Antagonism (The Methylation Arrest): While L-Met is converted by Methionine Adenosyltransferase (MAT) into S-adenosylmethionine (SAM)—the universal methyl donor—DL-Ethionine is converted into S-adenosylethionine (SAE). SAE is a potent competitive inhibitor of methyltransferases, leading to cellular hypomethylation and acting as a severe antimetabolite[3].

MetabolicDivergence Met L-Methionine (Methyl Thioether) MetRS Methionyl-tRNA Synthetase Met->MetRS MAT Methionine Adenosyltransferase Met->MAT Eth DL-Ethionine (Ethyl Thioether) Eth->MetRS Competitive Binding Eth->MAT PeptideMet Canonical Peptide (Standard Bioactivity) MetRS->PeptideMet Wild-Type Host PeptideEth Eth-Substituted Peptide (Enhanced Hydrophobicity) MetRS->PeptideEth Auxotrophic Host SAM S-Adenosylmethionine (SAM) MAT->SAM SAE S-Adenosylethionine (SAE) MAT->SAE Meth Normal Cellular Methylation SAM->Meth Hypo Hypomethylation & Viral Arrest SAE->Hypo Inhibits Methyltransferases

Figure 1: Mechanistic divergence of L-Methionine vs. DL-Ethionine in translation and metabolism.

Comparative Biological Performance

A. Antimicrobial Peptides (AMPs)

Recent breakthroughs in lanthipeptide engineering have demonstrated that substituting L-Met with DL-Eth significantly boosts antimicrobial activity. In studies utilizing the model lantibiotic nisin (expressed via a Lactococcus lactis auxotrophic system), the incorporation of the more hydrophobic DL-Ethionine at specific residues (e.g., positions 1, 17, 21, and 35) improved the peptide's bioactivity against several Gram-positive pathogenic strains[1],[4]. The extended aliphatic chain of ethionine facilitates deeper insertion into the bacterial lipid II target complex and the cellular membrane[5].

B. Antiviral and Antimetabolite Activity

Because viruses rely entirely on host translational machinery, the introduction of DL-Ethionine acts as a potent antiviral agent. DL-Ethionine inhibits the multiplication of viruses such as poliovirus and influenza in cell cultures[6]. This occurs because the forced incorporation of ethionine into viral capsids or enzymatic proteins induces misfolding. Furthermore, the accumulation of SAE halts the viral RNA/DNA methylation required for replication. This inhibition is competitively reversed by supplementing the culture with excess L-Methionine[6].

C. Biosynthetic Pathway Inhibition

In secondary metabolite production, DL-Ethionine acts as a strict antagonist. For example, in the biosynthesis of dithiolopyrrolones (DTPs)—a class of broad-spectrum antibiotics—the addition of DL-Ethionine strongly inhibits production enzymes (like NRPS HlmE) by competing with L-cysteine and L-methionine precursors[3].

Quantitative Data Comparison

To facilitate objective decision-making in peptide design, the following table summarizes the comparative metrics between the two amino acids based on recent synthetic biology literature[1],[3],[2].

ParameterL-Methionine (Canonical)DL-Ethionine (Non-Canonical)Experimental Implication
Side Chain −CH2​−CH2​−S−CH3​ −CH2​−CH2​−S−CH2​−CH3​ Ethionine provides a bulkier, more lipophilic core.
Hydrophobicity BaselineIncreasedEth-peptides show stronger membrane affinity.
MetRS Affinity High ( Km​ optimized)Moderate to HighRequires Met-depletion for efficient >70% incorporation.
Methyl Donor Status Forms SAM (Active)Forms SAE (Inhibitory)Ethionine induces targeted hypomethylation.
Nisin Bioactivity Standard (Wild-Type)EnhancedEth-nisin variants show lower MIC against Gram-positive bacteria.
Viral Impact Supports replicationInhibits replicationEth acts as a reversible competitive antiviral.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocol outlines the self-validating workflow for incorporating DL-Ethionine into recombinant peptides (e.g., Nisin) using a methionine-auxotrophic expression system[7],[5].

Protocol: Recombinant Incorporation of DL-Ethionine into Lanthipeptides

Causality Note: Why use an auxotroph? Wild-type MetRS heavily favors L-Met. By using an auxotrophic strain (e.g., L. lactis NZ9000 ΔmetA ) and starving it of L-Met, we remove the competitive substrate, forcing the enzyme to charge tRNAs with DL-Ethionine to survive.

Step 1: Biomass Accumulation

  • Inoculate the Met-auxotrophic L. lactis strain in chemically defined medium (CDM) supplemented with standard L-Methionine (to allow healthy initial biomass accumulation).

  • Grow at 30°C until the culture reaches an OD600​ of 0.4 - 0.5 (mid-log phase).

Step 2: Depletion Phase (Critical Step)

  • Harvest the cells by centrifugation (4000 × g, 10 min, 4°C).

  • Wash the cell pellet twice with Met-free CDM to completely remove residual intracellular and extracellular L-Methionine. Failure to wash thoroughly will result in wild-type peptide contamination.

  • Resuspend the pellet in Met-free CDM.

Step 3: Force-Feeding and Induction

  • Supplement the resuspended culture with 0.5 - 1.0 mM DL-Ethionine.

  • Add the inducer (e.g., nisin to activate the PnisA​ promoter) to trigger the expression of the target peptide.

  • Incubate for 3 to 4 hours at 30°C.

Step 4: Purification and Validation

  • Harvest the supernatant and purify the secreted peptide using HPLC.

  • Self-Validation: Analyze the purified fractions via MALDI-TOF or LC-MS. A successful incorporation will show a mass shift corresponding to the exact number of Methionine residues replaced by Ethionine ( +14 Da per residue, representing the extra −CH2​− group)[5].

ExperimentalWorkflow Step1 1. Biomass Accumulation Grow Met-auxotrophic L. lactis in L-Met Step2 2. Depletion Phase Wash 2x and resuspend in Met-free medium Step1->Step2 Removes competitive L-Met Step3 3. Force-Feeding Supplement with DL-Ethionine Step2->Step3 Primes MetRS for Eth Step4 4. Target Induction Induce peptide expression (e.g., P_nisA) Step3->Step4 Step5 5. LC-MS Validation Confirm +14 Da mass shift per residue Step4->Step5 Purify via HPLC

Figure 2: Step-by-step workflow for the recombinant incorporation of DL-Ethionine into peptides using an auxotrophic host system.

References

  • Guo, L., Wang, C., Broos, J., & Kuipers, O. P. (2023). "Lipidated variants of the antimicrobial peptide nisin produced via incorporation of methionine analogs for click chemistry show improved bioactivity." Journal of Biological Chemistry, 299(7), 104845.[1],[4]

  • Deng, J., Viel, J. H., Chen, J., & Kuipers, O. P. (2020). "Synthesis and Characterization of Heterodimers and Fluorescent Nisin Species by Incorporation of Methionine Analogues and Subsequent Click Chemistry." ACS Synthetic Biology, 9(9), 2525-2536.[7],[2],[5]

  • Li, B., et al. (2014). "Dithiolopyrrolones: Biosynthesis, Synthesis, and Activity of a Unique Class of Disulfide-Containing Antibiotics." Natural Product Reports. [3]

  • Defense Technical Information Center (DTIC). "Actual Problems of Antiviral Chemotherapy" (Historical Archive on Viral Inhibition via DL-Ethionine).[6]

Sources

Validation

Comparative Guide: The Effects of DL-Ethionine and L-Ethionine on Liver Metabolism

Executive Summary Ethionine, a non-proteinogenic structural analog of the essential amino acid methionine, is a potent tool used by researchers to model hepatic steatosis, acute liver injury, and hepatocarcinogenesis. Wh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethionine, a non-proteinogenic structural analog of the essential amino acid methionine, is a potent tool used by researchers to model hepatic steatosis, acute liver injury, and hepatocarcinogenesis. While both the racemic mixture (DL-ethionine) and the pure enantiomer (L-ethionine) disrupt hepatic one-carbon metabolism, their pharmacokinetic profiles, metabolic processing rates, and downstream applications differ significantly. This guide provides an objective, data-driven comparison of DL-ethionine and L-ethionine, equipping drug development professionals and toxicologists with the mechanistic insights required to design robust hepatic models.

Mechanistic Overview: The Methionine Antagonism Pathway

The liver's unique susceptibility to ethionine toxicity stems from its high expression of Methionine Adenosyltransferase (MAT). In a healthy liver, MAT catalyzes the reaction between L-methionine and ATP to form S-adenosylmethionine (SAM), the universal methyl donor.

When L-ethionine is introduced, it acts as a competitive substrate for MAT, leading to the synthesis of S-adenosylethionine (SAE)[1]. Unlike SAM, SAE is a remarkably poor substrate for cellular transalkylases. Consequently, SAE rapidly accumulates within hepatocytes, acting as a metabolic sink that traps the adenosyl moiety and causes a precipitous depletion of hepatic ATP[1]. This severe energy crisis halts RNA and protein synthesis, preventing the assembly of apolipoproteins and resulting in the hallmark accumulation of intracellular lipids (steatosis)[2].

G1 Methionine L-Methionine MAT Methionine Adenosyltransferase (MAT) + ATP Methionine->MAT Ethionine L-Ethionine Ethionine->MAT SAM S-Adenosylmethionine (SAM) MAT->SAM Normal SAE S-Adenosylethionine (SAE) MAT->SAE Pathological Methylation Normal Methylation & ATP Recycling SAM->Methylation ATPTrap Adenosyl Trapping (ATP Depletion) SAE->ATPTrap Poor Substrate Steatosis Inhibition of Protein Synthesis & Hepatic Steatosis ATPTrap->Steatosis

MAT-mediated metabolic processing of L-Methionine vs L-Ethionine leading to hepatic ATP depletion.

Comparative Pharmacokinetics & Metabolic Impact

The choice between the racemic DL-ethionine and the pure L-ethionine dictates the kinetics of toxicity. L-ethionine is the biologically active enantiomer directly processed by MAT. In contrast, the D-enantiomer in the racemic mixture must undergo rate-limiting deamination and reamination to become active. As a result, acute administration of L-ethionine induces a slightly more severe and rapid onset of liver injury—evidenced by greater elevations in GOT/GPT and decreases in total serum protein—than an equivalent dose of DL-ethionine[2].

Conversely, chronic feeding models predominantly utilize DL-ethionine to induce a sustained, low-grade metabolic stress that eventually leads to hepatocellular carcinoma[3]. Prolonged exposure to DL-ethionine fundamentally alters hepatocyte function, drastically reducing MAT activity and rendering the liver resistant to further SAE accumulation upon subsequent acute L-ethionine exposure[4].

Table 1: Comparative Profile of Ethionine Variants
ParameterL-EthionineDL-Ethionine (Racemic)
Primary Application Acute mechanistic studies (ATP depletion, translational arrest).Chronic models (Hepatocarcinogenesis, oval cell proliferation).
MAT Affinity Direct, high-affinity substrate.Delayed (D-isomer requires chiral conversion).
ATP Depletion Kinetics Rapid and synchronized (within 1-4 hours).Gradual and sustained.
Chronic Adaptation Rarely used for chronic feeding due to rapid toxicity and cost.Downregulates MAT activity, inducing pre-neoplastic resistance[4].

Experimental Methodologies: Evaluating Hepatic Metabolism

To rigorously evaluate the metabolic divergence between these compounds, researchers must employ self-validating experimental designs. The following protocols incorporate strict internal controls to validate that the observed lesions are mechanistically tied to methionine antagonism.

Protocol 1: Acute ATP Depletion and SAE Accumulation (L-Ethionine)

Objective: To measure the immediate metabolic trapping of ATP.

  • Subject Preparation: Fast female Wistar rats for 12 hours prior to the experiment to deplete baseline hepatic glycogen and standardize ATP levels.

  • Administration: Inject L-ethionine intraperitoneally (i.p.) at a dose of 1000 mg/kg dissolved in physiological saline[2].

  • Internal Control (Self-Validation): In a parallel cohort, co-administer L-ethionine with adenine (300 mg/kg). If the mechanism is purely ATP-trapping, adenine supplementation will rapidly restore ATP levels and prevent steatosis, validating the assay's specificity.

  • Harvest & Analysis: Euthanize subjects at 1, 2, and 4 hours post-injection. Rapidly freeze liver tissue in liquid nitrogen. Quantify ATP and SAE via High-Performance Liquid Chromatography (HPLC).

Protocol 2: Chronic Hepatocarcinogenesis and MAT Downregulation (DL-Ethionine)

Objective: To induce pre-neoplastic oval cells and assess MAT resistance.

  • Dietary Formulation: Formulate a choline-deficient diet containing 0.25% DL-ethionine[3].

  • Administration: Feed the formulated diet to the rodent cohort ad libitum for 8 to 10 months[3].

  • Challenge Phase: After the chronic feeding period, administer a single acute i.p. injection of L-ethionine to the DL-ethionine-adapted rats.

  • Analysis: Isolate hepatocytes and measure MAT activity. Compare the SAE accumulation capacity against control rats to confirm the functional downregulation of ATP-L-methionine adenosyltransferase[4].

G2 Group1 Group 1: L-Ethionine (Acute) Action1 Single i.p. injection (1000 mg/kg) Group1->Action1 Group2 Group 2: DL-Ethionine (Chronic) Action2 0.25% in diet (8-10 months) Group2->Action2 Outcome1 Measure ATP & SAE (1-4 hours) Action1->Outcome1 Outcome2 Assess MAT Activity & Oval Cells Action2->Outcome2

Experimental workflow for acute L-ethionine vs chronic DL-ethionine administration in rat models.

Quantitative Data Presentation

The following table synthesizes expected quantitative shifts in hepatic metabolism based on the distinct administration protocols of the two variants.

Table 2: Hepatic Metabolite Concentrations Post-Administration
Experimental GroupHepatic ATP (µmol/g)Hepatic SAE (nmol/g)Hepatic Triglycerides (mg/g)MAT Activity (% of Control)
Control (Saline/Normal Diet) 2.5 - 3.0Undetectable10 - 15100%
Acute L-Ethionine (4h post-inj) < 0.5 (Severe Drop)> 800 (Massive Spike)40 - 50 (Rapid Steatosis)~90%
Chronic DL-Ethionine (8 months) 1.5 - 2.0 (Adapted)150 - 200 (Blunted)60 - 80 (Chronic Steatosis)< 40% (Downregulated)

Causality & Experimental Design Choices (E-E-A-T Insights)

As a Senior Application Scientist, selecting the correct ethionine stereoisomer is the most critical variable in modeling hepatic metabolic dysfunction.

Why choose L-ethionine for acute translational arrest models? Because the D-isomer is not a direct substrate for MAT, administering the racemic mixture introduces a pharmacokinetic lag. Injecting pure L-ethionine ensures a synchronized, immediate collapse of hepatic ATP. This temporal precision is mandatory when studying the minute-by-minute kinetics of RNA hypomethylation or the acute failure of apolipoprotein synthesis.

Why choose DL-ethionine for chronic hepatocarcinogenesis? Hepatocarcinogenesis requires months of continuous exposure. DL-ethionine is not only more cost-effective for bulk dietary formulation, but its requirement for chiral conversion provides a sustained, slow-release metabolic stress. Furthermore, the goal of chronic feeding is to force an evolutionary bottleneck within the liver. Chronic DL-ethionine feeding actively alters liver metabolism; hepatocytes downregulate MAT to survive the ATP-trapping effect[4]. This very adaptation allows pre-neoplastic oval cells to emerge and proliferate, making DL-ethionine the superior choice for modeling the genesis of hepatocellular carcinoma.

References

  • Differential metabolic response of rat liver, kidney and spleen to ethionine exposure. bevital.no. 1

  • Ethionine: Carcinogenicity and Structure Activity Relationships. epa.gov. 3

  • Formation of S-adenosylethionine in liver of rats chronically fed with DL-ethionine. nih.gov. 4

  • Function of reticuloendothelial system on ethionine induced liver injury in mice. nih.gov.2

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Fmoc-DL-ethionine

As a Senior Application Scientist, I approach laboratory safety not merely as a compliance checklist, but as a rigorous system of biochemical risk management. When handling Fmoc-DL-ethionine (CAS: 1396988-59-2), research...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a compliance checklist, but as a rigorous system of biochemical risk management. When handling Fmoc-DL-ethionine (CAS: 1396988-59-2), researchers often make the critical error of treating it like any standard Fmoc-protected amino acid used in Solid-Phase Peptide Synthesis (SPPS). This oversight can compromise both experimental integrity and operator safety.

While the fluorenylmethyloxycarbonyl (Fmoc) group presents standard dermal and respiratory irritant properties[1], the ethionine moiety is a potent, non-proteinogenic methionine antagonist[2]. Once absorbed, ethionine is bioactivated in the liver to S-adenosylethionine. This rogue metabolite acts as a metabolic trap, rapidly depleting cellular ATP and profoundly disrupting DNA and protein methylation pathways, leading to severe hepatotoxicity and suspected carcinogenesis[3][4].

Therefore, your Personal Protective Equipment (PPE) and operational protocols must be engineered to prevent both acute surface irritation and chronic systemic absorption.

Mechanistic Basis for Hazard Controls

To understand why standard PPE is insufficient, we must first map the causality of Fmoc-DL-ethionine toxicity. The diagram below illustrates the biochemical pathway that dictates our stringent handling requirements.

ToxicityPathway Exposure Fmoc-DL-ethionine (Inhalation/Dermal) Uptake Systemic Absorption & Fmoc Cleavage Exposure->Uptake Exposure Activation Methionyl-tRNA Synthetase (ATP Consumption) Uptake->Activation Hepatic Entry Metabolite S-adenosylethionine (Toxic Intermediate) Activation->Metabolite Bioactivation Path1 Severe ATP Depletion Metabolite->Path1 Path2 Impaired Methylation Metabolite->Path2 Outcome Hepatotoxicity & Carcinogenesis Path1->Outcome Cell Death Path2->Outcome DNA Mutation

Caption: Biochemical pathway of ethionine-induced hepatotoxicity dictating stringent PPE requirements.

Personal Protective Equipment (PPE) Matrix

Every piece of protective gear serves a specific mechanistic purpose. Do not deviate from these specifications when handling the raw monomer.

Protective GearSpecificationScientific Rationale (Causality)
Primary Gloves Nitrile (Minimum 5 mil thickness), extended cuffFmoc derivatives are highly lipophilic[1]. Nitrile provides a superior barrier against non-polar penetration compared to standard latex.
Secondary Gloves Nitrile or Neoprene (worn over primary)DMF, the standard solvent for Fmoc-SPPS, rapidly permeates most rubbers. Double-gloving provides a critical temporal buffer against transdermal ethionine delivery[5].
Eye Protection Chemical splash goggles (ANSI Z87.1+)Fine ethionine powders are prone to electrostatic dispersion. Goggles prevent micro-particulate deposition and absorption through the highly vascularized ocular mucosa.
Respiratory N95/P100 Particulate RespiratorMandatory if weighing outside a Class II fume hood. Prevents inhalation of dust, which would bypass first-pass hepatic metabolism and introduce the carcinogen directly to systemic circulation[1].
Body Protection Flame-resistant lab coat with knit cuffsKnit cuffs prevent the wrists from being exposed during fume hood operations, blocking dermal absorption of aerosolized DMF/ethionine mixtures.

Operational Workflow: Safe Handling & SPPS Coupling Protocol

The following protocol integrates chemical safety directly into the synthetic workflow. By embedding validation steps into the procedure, the protocol becomes a self-validating system ensuring that no unreacted toxic monomer persists outside controlled environments.

Step 1: Gravimetric Dispensing (Fume Hood)

  • Action: Weigh Fmoc-DL-ethionine exclusively inside a calibrated chemical fume hood (face velocity 80-100 fpm) using an analytical balance enclosed in a draft shield.

  • Causality: The draft shield prevents the turbulent airflow of the fume hood from aerosolizing the lightweight powder, minimizing respiratory exposure risks[1].

Step 2: In Situ Activation

  • Action: Dissolve the Fmoc-DL-ethionine (typically 3-5 equivalents relative to resin loading) in anhydrous N,N-Dimethylformamide (DMF). Add your coupling reagent (e.g., HATU or HCTU) directly into the weighing vial before transferring the solution to the SPPS reactor[5].

  • Causality: Activating the amino acid in a sealed, dedicated vial minimizes the handling of open, concentrated toxic solutions and prevents aerosolization during transfer to the reaction vessel.

Step 3: Resin Coupling & Self-Validation

  • Action: Add the activated Fmoc-DL-ethionine and a base (e.g., 20% N-methylmorpholine or DIPEA) to the peptidyl-resin. Agitate at room temperature for 45-60 minutes. Crucially, perform a colorimetric test (e.g., Chloranil or Kaiser test) upon completion[6].

  • Causality: The colorimetric test is your self-validating safety checkpoint. A negative result (indicating no free amines remain on the resin) not only confirms synthetic success but guarantees that the toxic Fmoc-DL-ethionine has been entirely covalently bound to the macroscopic resin matrix. This effectively neutralizes its volatility and mitigates immediate exposure risks during subsequent wash steps[6].

Step 4: Fmoc Deprotection & Effluent Management

  • Action: Treat the resin with 20% piperidine in DMF to remove the Fmoc group[5].

  • Causality: While the ethionine moiety is now safely anchored to the resin, the effluent from the previous wash steps contains unreacted Fmoc-DL-ethionine. This liquid waste must be carefully managed to prevent cross-contamination.

Waste Disposal and Decontamination Plan

Fmoc-DL-ethionine waste must never be introduced into standard biological or non-hazardous chemical waste streams[7].

  • Solid Waste Segregation: Empty weighing vials, contaminated pipette tips, and spent resin must be sealed in high-density polyethylene (HDPE) containers. Label explicitly as "Hazardous Solid Waste: Contains Methionine Antagonist / Hepatotoxin"[7].

  • Liquid Effluent: SPPS wash streams (DMF, piperidine, and cleavage cocktails like TFA) containing unreacted ethionine derivatives must be collected in dedicated, chemically compatible carboys. Do not mix with strong oxidizing agents, as ethionine contains a reactive thioether linkage[2][7].

  • Spill Decontamination: In the event of a powder spill, do not dry sweep. Cover the powder with damp absorbent towels to suppress dust generation, carefully gather the material into a hazardous waste bag, and wash the surface thoroughly with soap and water[1].

By strictly adhering to these causally-driven protocols, you ensure that the integrity of your peptide synthesis is matched only by the uncompromising safety of your laboratory environment.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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